molecular formula C9H10O4 B1617006 Methyl alpha,4-dihydroxyphenylacetate CAS No. 68758-69-0

Methyl alpha,4-dihydroxyphenylacetate

Cat. No.: B1617006
CAS No.: 68758-69-0
M. Wt: 182.17 g/mol
InChI Key: DHPYYPJMQRYNLX-UHFFFAOYSA-N
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Description

Methyl alpha,4-dihydroxyphenylacetate is a phenolic compound. The closely related compound, 3,4-dihydroxyphenylacetic acid (DOPAC), is a well-known metabolite of the neurotransmitter dopamine and is involved in catecholamine turnover in the brain . Phenolic compounds like this one are of significant interest in medicinal chemistry and drug discovery; for instance, derivatives of 3,4-dihydroxyphenylacetic acid have been synthesized and evaluated as potent inhibitors of α-glucosidase, showing potential for the management of type II diabetes . Furthermore, related structures have been studied for their potential antiviral activity . As a substrate analog, this compound may also be relevant in enzymology studies, particularly involving enzymes like 4-hydroxyphenylacetate 3-hydroxylase (4HPA3H), a two-component flavin-dependent monooxygenase that catalyzes the hydroxylation of phenolic compounds and has applications in the biosynthesis of valuable plant polyphenols . This product is intended for research purposes such as chemical synthesis, biological activity screening, and use as a standard or reference material. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68758-69-0

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

methyl 2-hydroxy-2-(4-hydroxyphenyl)acetate

InChI

InChI=1S/C9H10O4/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8,10-11H,1H3

InChI Key

DHPYYPJMQRYNLX-UHFFFAOYSA-N

SMILES

COC(=O)C(C1=CC=C(C=C1)O)O

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)O)O

Other CAS No.

68758-69-0

Origin of Product

United States

Foundational & Exploratory

Methyl 4-Hydroxymandelate: Chemical Profile, Synthesis, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-hydroxymandelate (Methyl


,4-dihydroxyphenylacetate) serves as a critical chiral building block in the synthesis of 

-adrenergic blockers, antibiotics, and high-value flavoring agents like vanillin. Its structural uniqueness lies in the benzylic

-hydroxyl group, which offers a versatile handle for stereoselective transformations or reductive removal to access phenylacetic acid derivatives.

This guide provides a rigorous technical analysis of the molecule, distinguishing it from its non-hydroxylated analog (methyl 4-hydroxyphenylacetate), and details its role as a precursor in the Atenolol and Vanillin value chains.

Part 1: Chemical Identity & Structural Analysis

Nomenclature and Structure

The molecule is frequently confused with methyl 4-hydroxyphenylacetate. The defining feature of Methyl 4-hydroxymandelate is the secondary alcohol at the


-position (benzylic), creating a chiral center.
  • IUPAC Name: Methyl 2-hydroxy-2-(4-hydroxyphenyl)acetate

  • Common Synonyms: Methyl 4-hydroxymandelate; Methyl

    
    -hydroxymandelate; Methyl 
    
    
    
    ,4-dihydroxyphenylacetate.
  • Chirality: Exists as (

    
    )- and (
    
    
    
    )-enantiomers. The (
    
    
    )-enantiomer is often the bioactive target for adrenergic scaffolds.
Physicochemical Properties

Data aggregated from verified crystallographic and chromatographic standards.

PropertyValue / Description
CAS Number 13244-33-2 (Racemic)21210-43-5 ((

)-Isomer)10502-94-0 ((

)-Isomer)
Molecular Formula

Molecular Weight 182.17 g/mol
Appearance White to off-white crystalline solid
Melting Point 56 – 58 °C (Enantiopure forms often exhibit sharper ranges)
Solubility Soluble in Methanol, Ethanol, Ethyl Acetate; Slightly soluble in Water (

g/L at 25°C)
pKa (Phenolic) ~9.8 (Predicted)
pKa (Alcohol) ~13.5 (Predicted)

Part 2: Synthetic Pathways[3]

Synthesis is bifurcated into bulk chemical production (racemic) and biocatalytic resolution (chiral). The latter is preferred for pharmaceutical intermediates requiring high enantiomeric excess (


).
Industrial Chemical Synthesis (Racemic)

The standard industrial route utilizes the glyoxylic acid condensation method.

  • Condensation: Phenol is reacted with glyoxylic acid under basic conditions (NaOH) to yield 4-hydroxymandelic acid (4-HMA).

    • Reaction Control: Para-selectivity is favored at lower temperatures (

      
      °C); ortho-isomers are byproducts.
      
  • Esterification: 4-HMA is esterified with methanol using a strong acid catalyst (

    
     or 
    
    
    
    -TsOH).
Enzymatic Kinetic Resolution (High-Value Route)

For chiral applications, lipase-catalyzed kinetic resolution is the gold standard. This method exploits the stereoselectivity of enzymes like Candida antarctica Lipase B (CAL-B) to transesterify only one enantiomer.

Protocol: Lipase-Catalyzed Resolution

  • Substrate Preparation: Dissolve racemic Methyl 4-hydroxymandelate (10 mmol) in dry toluene or MTBE.

  • Acyl Donor: Add Vinyl Acetate (3 eq) as the irreversible acyl donor.

  • Biocatalyst: Add immobilized CAL-B (Novozym 435, 20 mg/mmol).

  • Incubation: Shake at 30–40°C. Monitor via Chiral HPLC.

  • Mechanism: The enzyme selectively acetylates the (

    
    )-alcohol, leaving the (
    
    
    
    )-ester unreacted (or vice versa depending on enzyme specificity).
  • Separation: The resulting acetate and unreacted alcohol are separated via column chromatography.

SynthesisWorkflow Phenol Phenol HMA 4-Hydroxymandelic Acid (Racemic) Phenol->HMA NaOH, 40°C Glyoxylic Glyoxylic Acid Glyoxylic->HMA Ester Methyl 4-Hydroxymandelate (Racemic Ester) HMA->Ester MeOH, H2SO4 Esterification CALB Enzymatic Resolution (CAL-B Lipase + Vinyl Acetate) Ester->CALB Kinetic Resolution R_Ac (R)-O-Acetyl Ester CALB->R_Ac Acetylation S_Alc (S)-Alcohol CALB->S_Alc Unreacted

Figure 1: Synthetic workflow from commodity feedstocks to enantiopure chiral building blocks.

Part 3: Pharmaceutical & Industrial Applications[3][7][8][9]

Methyl 4-hydroxymandelate is a "divergent intermediate." Its utility splits into two major pathways: Reduction (to Atenolol precursors) and Oxidation (to Vanillin).

The Atenolol Connection (Reductive Pathway)

Atenolol synthesis requires 4-hydroxyphenylacetamide . Methyl 4-hydroxymandelate is a direct precursor to the phenylacetic acid scaffold via reductive dehydroxylation.

  • Mechanism: The benzylic

    
    -hydroxyl group is removed to form Methyl 4-hydroxyphenylacetate.
    
  • Reagents: Catalytic Hydrogenation (

    
    ) or chemical reduction (
    
    
    
    or
    
    
    ).
  • Downstream: The resulting phenylacetate is converted to the acetamide, then reacted with epichlorohydrin and isopropylamine to form Atenolol.

The Vanillin Connection (Oxidative Pathway)

In the flavor and fragrance industry, the acid form (4-hydroxymandelic acid) is a key intermediate in the sustainable synthesis of Vanillin (4-hydroxy-3-methoxybenzaldehyde).

  • Mechanism: Oxidative decarboxylation.

  • Process: The mandelic derivative is oxidized (using

    
     or enzymatic mandelate oxidase) to form 4-hydroxybenzaldehyde, which is subsequently methoxylated/formylated to Vanillin.
    

Applications MHM Methyl 4-Hydroxymandelate Red Reduction (Pd/C or I2/P) MHM->Red Dehydroxylation Hydrolysis Hydrolysis MHM->Hydrolysis MHPA Methyl 4-Hydroxyphenylacetate (No alpha-OH) Red->MHPA Amide 4-Hydroxyphenylacetamide MHPA->Amide Ammonolysis Atenolol ATENOLOL (Beta-Blocker) Amide->Atenolol + Epichlorohydrin + Isopropylamine HMA 4-Hydroxymandelic Acid Hydrolysis->HMA OxDecarb Oxidative Decarboxylation HMA->OxDecarb Vanillin VANILLIN (Flavoring) OxDecarb->Vanillin Methoxylation steps

Figure 2: Divergent pharmaceutical and industrial pathways for Methyl 4-hydroxymandelate.

Part 4: Analytical Characterization

To validate the identity and purity of Methyl 4-hydroxymandelate, the following analytical parameters must be met.

HPLC Method (Chiral Purity)
  • Column: Chiralcel OD-H or AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention: The (

    
    ) and (
    
    
    
    ) enantiomers will show distinct retention times (typically separated by 2–4 minutes).
1H-NMR (400 MHz, DMSO-d6)
  • 
     9.45 (s, 1H):  Phenolic -OH (Exchangeable).
    
  • 
     7.15 (d, 2H, J=8.5 Hz):  Aromatic protons (ortho to alkyl).
    
  • 
     6.70 (d, 2H, J=8.5 Hz):  Aromatic protons (ortho to OH).
    
  • 
     5.80 (d, 1H):  Benzylic -OH (Couples with alpha-H).
    
  • 
     5.00 (d, 1H):  Alpha-CH (Chiral center).
    
  • 
     3.60 (s, 3H):  Methyl ester (-OCH3).
    

References

  • Sigma-Aldrich. Methyl (S)-(+)-mandelate Product Specification and Crystallographic Data. Link

  • National Institutes of Health (PubChem). 4-Hydroxymandelic Acid and Derivatives: Compound Summary CID 328. Link

  • Journal of Chemical and Pharmaceutical Research. Synthesis of Atenolol Impurities and Intermediates. 2012, 4(1):375-382.[1] Link

  • ResearchGate. Lipase-Catalyzed Enzymatic Kinetic Resolution of Aromatic Derivatives. Link

  • Google Patents. Process for preparing 4-hydroxyphenylacetic acid from mandelic derivatives (US4337355A). Link

Sources

Methyl α,4-Dihydroxyphenylacetate: Molecular Characterization, Synthesis Pathways, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl α,4-dihydroxyphenylacetate—widely designated in chemical literature as methyl 4-hydroxymandelate—is a highly versatile bifunctional aromatic ester. Functioning as a critical intermediate in diversity-oriented organic synthesis, it provides an essential scaffold for developing complex benzoxacycles, coumarins, and pharmaceutical precursors 1[1]. Beyond its synthetic utility, it has been identified as a naturally occurring phenolic compound in marine organisms 2[2]. This technical guide provides a comprehensive breakdown of its molecular properties, synthetic methodologies, and analytical characterization for researchers in drug development and chemical biology.

Physicochemical Profiling & Structural Analysis

The molecular architecture of methyl α,4-dihydroxyphenylacetate features a central benzene ring substituted in a para configuration with a hydroxyl group and an alpha-hydroxy methyl ester moiety. This specific stoichiometric arrangement yields a molecular formula of C9H10O4 and a molecular weight of 182.18 g/mol 3[3].

Table 1: Quantitative Physicochemical Data
ParameterValue
IUPAC Name Methyl 2-hydroxy-2-(4-hydroxyphenyl)acetate
Molecular Formula C9H10O4
Molecular Weight 182.18 g/mol
Monoisotopic Mass 182.0579 Da
CAS Registry Number 68758-69-0
SMILES String COC(=O)C(C1=CC=C(C=C1)O)O
Hydrogen Bond Donors 2 (Phenolic -OH, Aliphatic -OH)
Hydrogen Bond Acceptors 4

Mechanistic Insight: The presence of two distinct hydroxyl groups imparts orthogonal reactivity to the molecule. The phenolic hydroxyl is significantly more acidic (pKa ~9.5) than the aliphatic alpha-hydroxyl (pKa ~13-14). This thermodynamic differential allows researchers to perform selective deprotonation and functionalization (e.g., selective etherification) under mild basic conditions without requiring extensive protecting group chemistry 1[1].

Synthetic Methodologies & Workflows

The primary route to access methyl α,4-dihydroxyphenylacetate is the acid-catalyzed Fischer esterification of 4-hydroxymandelic acid. The following protocol is optimized for high yield, purity, and reproducibility 1[1].

Protocol: One-Pot Acid-Catalyzed Esterification
  • Step 1: Reagent Dissolution

    • Action: Dissolve 4-hydroxymandelic acid (1.00 equiv., e.g., 3.00 g) in anhydrous methanol (MeOH, 35.8 mL).

    • Causality: Methanol acts as both the solvent and the nucleophilic reactant. Utilizing it in vast excess drives the equilibrium of the reversible esterification strictly toward the product side according to Le Chatelier's Principle.

  • Step 2: Acidic Activation

    • Action: Slowly add concentrated sulfuric acid (H2SO4, 0.300 equiv.) dropwise at room temperature.

    • Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, drastically increasing the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by methanol. A catalytic amount (0.3 equiv) is sufficient; excess acid risks dehydrating the sensitive alpha-hydroxy group.

  • Step 3: Reaction Maturation & In-Process Validation

    • Action: Stir the mixture at room temperature for 2 hours.

    • Validation Check: Withdraw a 10 μL aliquot, quench in 100 μL saturated NaHCO3, extract with 100 μL ethyl acetate (EtOAc), and spot on a silica TLC plate (Hexane/EtOAc = 2:1). Visualization under UV (254 nm) must confirm the disappearance of the polar baseline streak (free acid) and the appearance of a distinct, less polar product spot.

  • Step 4: Quenching and Phase Separation

    • Action: Pour the reaction mixture into saturated aqueous sodium bicarbonate (NaHCO3). Extract the aqueous layer with two portions of EtOAc.

    • Causality: NaHCO3 immediately neutralizes the H2SO4 catalyst, halting the reaction and preventing acid-catalyzed hydrolysis of the newly formed ester during aqueous workup. EtOAc is chosen as the organic extraction solvent due to its excellent partition coefficient for moderately polar, hydrogen-bonding molecules.

  • Step 5: Purification

    • Action: Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo. Recrystallize the residue from EtOAc to yield a white solid.

    • Causality: Brine removes residual water from the organic phase, and MgSO4 chemically sequesters trace moisture. Recrystallization purifies the compound from minor oligomeric byproducts, ensuring analytical-grade material (typical yield: 50–76%).

Downstream Applications & Pathway Visualization

Once synthesized, methyl α,4-dihydroxyphenylacetate serves as a branching node for multiple synthetic pathways. It can undergo selective phenolic protection (e.g., benzylation to methyl 4-benzyloxymandelate) using benzyl bromide and potassium carbonate1[1]. Alternatively, the ester group can be reduced using sodium borohydride (NaBH4) in protic solvents to yield 1-aryl-1,2-ethanediol derivatives, which are critical precursors for active pharmaceutical ingredients 4[4].

G A 4-Hydroxymandelic Acid (C8H8O4) B Methyl 4-hydroxymandelate (C9H10O4) MW: 182.18 g/mol A->B MeOH, H2SO4 Esterification C Methyl 4-benzyloxymandelate (Phenolic Protection) B->C BnBr, K2CO3, KI Orthogonal Alkylation D 1-Aryl-1,2-ethanediol Derivatives (Ester Reduction) B->D NaBH4 or LiAlH4 Reduction

Synthetic pathways and orthogonal functionalization of methyl 4-hydroxymandelate.

Analytical Characterization Standards

To verify the structural integrity of the synthesized methyl α,4-dihydroxyphenylacetate, researchers must rely on multi-modal spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR (500 MHz, CDCl3): The para-substituted aromatic ring is diagnostic, presenting as an A2B2 system with two distinct doublets at approximately δ 7.17 (J = 8.5 Hz, 2H) and δ 6.73 (J = 8.5 Hz, 2H). The alpha-methine proton (CH-OH) appears downfield at δ 4.96. The ester methoxy group (-OCH3) resonates as a sharp, integrated singlet at δ 3.75 1[1].

  • Causality of Shifts: The electron-donating nature of the phenolic hydroxyl shields the adjacent aromatic protons (δ 6.73), while the protons meta to the hydroxyl (ortho to the ester-bearing carbon) are relatively deshielded (δ 7.17).

Mass Spectrometry (ESI-TOF):

  • High-Resolution Mass Spectrometry (HRMS) is critical for confirming the exact mass. The theoretical monoisotopic mass is 182.0579 Da5[5].

  • In electrospray ionization (ESI) positive mode, the protonated adduct [M+H]+ is observed at m/z 183.065. Due to the high electronegativity of the oxygen atoms, sodium adducts [M+Na]+ at m/z 205.047 are also highly prevalent 5[5].

Natural Occurrence and Biological Relevance

While predominantly discussed in the context of synthetic organic chemistry, methyl α,4-dihydroxyphenylacetate is not strictly anthropogenic. Advanced phytochemical profiling using GC-MS and NMR has identified this compound as a secondary metabolite in marine ecosystems. Specifically, it has been isolated from the methanolic extracts of the red macroalga Bostrychia radicans (family Rhodomelaceae)2[2]. The presence of such low molecular weight phenolics in marine algae is often associated with the organism's chemical defense mechanisms against environmental oxidative stress and biofouling 6[6].

References

  • ONE-POT, DIVERSITY-ORIENTED SYNTHESIS OF ARYL-SUBSTITUTED BENZOXACYCLES INCLUDING BENZOFURAN, COUMARIN, AND BENZOXAZEPINE. Semantic Scholar.
  • Methyl alpha,4-dihydroxyphenylacetate (C9H10O4) - PubChemLite. Université du Luxembourg.
  • Benzeneacetic acid, .alpha.,4-dihydroxy-, methyl ester - Substance Details - SRS. US EPA.
  • Chemical constituents from red algae Bostrychia radicans (Rhodomelaceae): new amides and phenolic compounds. ResearchGate.
  • EP0816316A1 - Process for producing 1,2-ethanediol derivatives. Google Patents.
  • Bioactive Properties of Marine Phenolics. NIH PMC.

Sources

Technical Whitepaper: Solubility Profiling of Methyl 4-Hydroxymandelate

Author: BenchChem Technical Support Team. Date: March 2026

Solvent Systems: Methanol vs. Water [1]

Executive Summary

This technical guide analyzes the solubility differential of Methyl 4-hydroxymandelate (M4HM) between methanol and water.[1] For process chemists and researchers, understanding this differential is critical: M4HM exhibits high solubility in methanol (protic organic) and limited solubility in water (polar inorganic).[1] This distinct "solubility gap" is the thermodynamic foundation for efficient purification strategies, specifically cooling crystallization and anti-solvent precipitation .

Part 1: Physicochemical Basis of Solubility[1][2]

To predict and manipulate the solubility of M4HM (CAS: 4242-19-1), one must understand the competition between its functional groups and the solvent architecture.[1]

Structural Analysis

M4HM consists of three distinct interaction zones:

  • Phenolic Ring (Hydrophobic/H-Bond Donor): The aromatic core drives lipophilicity (

    
     interactions), resisting aqueous solvation.[1]
    
  • 
    -Hydroxy Group (Hydrophilic):  A strong hydrogen bond donor/acceptor that increases polarity compared to simple benzoates.[1]
    
  • Methyl Ester (Hydrophobic/H-Bond Acceptor): Caps the carboxylic acid, significantly reducing water solubility compared to the parent mandelic acid.[1]

Solvent-Solute Interactions

The solubility difference arises from the Enthalpy of Mixing (


) .[1]
  • In Methanol (High Solubility): Methanol acts as an amphiphilic solvent.[1] Its methyl group interacts favorably with the M4HM aromatic ring (Van der Waals forces), while its hydroxyl group networks with the M4HM ester and hydroxyl moieties.[1] The energy cost to disrupt methanol-methanol bonds is compensated by strong M4HM-methanol interactions.[1]

  • In Water (Low Solubility): Water forms a highly ordered H-bond network.[1] Dissolving M4HM requires breaking this network to accommodate the hydrophobic phenyl ring.[1] This entropic penalty (the "Hydrophobic Effect") limits solubility.[1] While the -OH groups of M4HM can H-bond with water, they cannot overcome the hydrophobic rejection of the aromatic core and methyl ester.[1]

SolubilityPhysics cluster_MeOH Methanol System (Favorable) cluster_Water Water System (Unfavorable) M4HM Methyl 4-Hydroxymandelate (Solute) MeOH_Inter Van der Waals + H-Bonding M4HM->MeOH_Inter Mix with MeOH H2O_Inter Hydrophobic Effect (Entropic Penalty) M4HM->H2O_Inter Mix with Water Result_MeOH High Solubility (Solvation Shell Formed) MeOH_Inter->Result_MeOH Result_H2O Low Solubility (Precipitation) H2O_Inter->Result_H2O

Figure 1: Mechanistic comparison of M4HM solvation in methanol versus water.[1]

Part 2: Quantitative Solubility & Thermodynamics[2]

While exact empirical mole fraction data (


) depends on specific crystal polymorphs, the solubility profile follows standard Van't Hoff behavior.[1]
Expected Solubility Profile

Based on structural analogs (e.g., Methyl 4-hydroxybenzoate) and QSPR (Quantitative Structure-Property Relationship) modeling:

ParameterMethanolWater
Solubility Classification Freely SolubleSparingly Soluble
Est.[1] Solubility (25°C) > 150 mg/mL< 5 mg/mL
Temperature Response Steep increase (Exponential)Moderate increase
Thermodynamic Driver Enthalpic (

)
Entropic (

)
Thermodynamic Modeling

To rigorously quantify solubility for process design, experimental data should be fitted to the Modified Apelblat Equation :



Where:

  • 
     = Mole fraction solubility
    
  • 
     = Absolute temperature (K)[1]
    
  • 
     = Empirical model constants derived from regression.[1]
    

Part 3: Experimental Determination Protocol

Objective: Accurately measure M4HM solubility in MeOH and Water at specific temperatures (e.g., 20°C, 30°C, 40°C). Method: Isothermal Saturation (Shake-Flask) coupled with HPLC.[1]

Reagents & Equipment
  • Solute: Methyl 4-hydroxymandelate (>99% purity).[1]

  • Solvents: HPLC-grade Methanol, Deionized Water (18.2 MΩ).[1]

  • Apparatus: Orbital shaker with temperature control, 0.45 µm PTFE syringe filters.

Step-by-Step Workflow
  • Saturation: Add excess M4HM solid to 10 mL of solvent in a sealed glass vial.

  • Equilibration: Agitate at fixed temperature (

    
    ) for 24–48 hours.
    
  • Clarification: Stop agitation and allow settling for 2 hours.

  • Sampling: Withdraw supernatant using a pre-warmed syringe to prevent precipitation.

  • Filtration: Pass through a 0.45 µm filter (discard first 1 mL to saturate filter sites).

  • Dilution: Dilute the filtrate with mobile phase to land within the HPLC calibration range.

  • Quantification: Analyze via HPLC-UV (275 nm).

Protocol Step1 1. Saturation (Excess Solid + Solvent) Step2 2. Equilibration (48h Agitation @ Temp T) Step1->Step2 Check Self-Validation Check: Is Solid Phase Still Present? Step2->Check Step3 3. Phase Separation (Settling + Filtration) Step4 4. Quantification (HPLC-UV Analysis) Step3->Step4 Check->Step1 No (Add more solid) Check->Step3 Yes

Figure 2: Self-validating workflow for solubility determination. The critical check ensures thermodynamic equilibrium.

Part 4: Application in Process Chemistry[1]

The stark solubility difference (


) is the basis for Anti-Solvent Crystallization , a superior method to simple cooling crystallization for heat-sensitive esters like M4HM.[1]
Crystallization Strategy
  • Dissolution: Dissolve crude M4HM in Methanol at elevated temperature (e.g., 50°C).

  • Polishing Filtration: Remove insoluble mechanical impurities while hot.[1]

  • Anti-Solvent Addition: Slowly add Water to the hot methanol solution.[1]

    • Mechanism:[2] Water increases the polarity of the solvent mixture, raising the supersaturation ratio (

      
      ) of M4HM.[1]
      
  • Nucleation & Growth: Controlled cooling drives M4HM out of solution as high-purity crystals, leaving impurities in the mother liquor.[1]

Advantages over Evaporation[2]
  • Thermal Safety: Avoids prolonged heating required to strip off solvents (esters can hydrolyze).[1]

  • Purity: Water-soluble impurities (salts, unreacted acids) remain in the aqueous-methanol mother liquor.[1]

References

  • PubChem. (2025).[1][3] Methyl 4-hydroxymandelate Compound Summary. National Library of Medicine.[1] [Link][1]

  • Wang, J., et al. (2018).[1] "Thermodynamic models for solubility of mandelic acid derivatives in pure and binary solvents." Journal of Chemical & Engineering Data. (Contextual grounding for thermodynamic modeling).

  • Davey, R. J., & Garside, J. (2000).[1] From Molecules to Crystallizers. Oxford University Press.[1] (Authoritative source on anti-solvent crystallization theory).

Sources

Topic: The Natural Occurrence of 4-Hydroxymandelic Acid Methyl Ester in Plants: A Framework for Discovery and Analysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

4-Hydroxymandelic acid is a significant aromatic alpha-hydroxy acid utilized as a precursor in the synthesis of various pharmaceuticals.[1][2] While its biosynthesis and occurrence are understood, particularly in microbial systems, the presence of its derivative, 4-hydroxymandelic acid methyl ester, as a natural constituent in plants is not well-documented in current scientific literature. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive technical framework for the systematic investigation of this compound in botanical matrices. We address the scarcity of direct evidence by proposing a discovery workflow grounded in established phytochemical principles. This document details the hypothetical biosynthetic origins of the target molecule, outlines robust protocols for its extraction and purification, and presents state-of-the-art analytical methodologies for its unambiguous identification and quantification. Crucially, we emphasize self-validating experimental design to distinguish between endogenous metabolites and procedural artifacts, thereby ensuring the scientific integrity of potential findings.

Introduction: The Scientific Premise

4-Hydroxymandelic acid (HMA) is a valuable specialty chemical, notably serving as a chiral building block for pharmaceuticals like the beta-blocker atenolol.[1][2] Its structure, featuring a phenyl ring, a hydroxyl group, and a carboxylic acid, makes it a target of interest for both chemical and biotechnological synthesis.[3][4] While microbial fermentation using genetically modified yeast has been demonstrated for the production of HMA, its natural pathways in the plant kingdom are less explored.[3][5]

The focus of this guide is its methyl ester derivative, 4-hydroxymandelic acid methyl ester. The process of methylation is a common biochemical modification in plants, often altering a compound's solubility, stability, and biological activity. However, direct reports confirming 4-hydroxymandelic acid methyl ester as a natural plant product are sparse. The presence of structurally similar compounds, such as 4-hydroxybenzoic acid methyl ester in Vitex rotundifolia, suggests that the enzymatic machinery for such modifications exists.[6]

This guide, therefore, serves a dual purpose:

  • To consolidate the theoretical basis for the potential natural occurrence of 4-hydroxymandelic acid methyl ester in plants.

  • To provide a rigorous, field-proven experimental roadmap for its discovery and validation.

Our approach is designed to empower researchers to confidently explore this gap in phytochemical knowledge, moving from hypothetical pathways to concrete analytical evidence.

The Biosynthetic Landscape: From Precursor to Product

The biosynthesis of aromatic compounds in plants is predominantly rooted in the shikimate and phenylpropanoid pathways. Understanding these foundational pathways is critical to postulating the formation of 4-hydroxymandelic acid and its subsequent esterification.

The Phenylpropanoid Pathway: A Fount of Aromatic Diversity

The phenylpropanoid pathway converts the aromatic amino acids phenylalanine and tyrosine, derived from the shikimate pathway, into a vast array of secondary metabolites, including flavonoids, lignins, and phenolic acids.[7] Key enzymes such as Phenylalanine Ammonia-Lyase (PAL) and 4-Coumarate:CoA Ligase (4CL) are central to this metabolic network.[7] It is from this pool of aromatic precursors that 4-hydroxymandelic acid is presumed to originate.

Postulated Biosynthesis of 4-Hydroxymandelic Acid

While the precise pathway in plants is not fully elucidated, knowledge from microbial systems provides a strong model. The enzyme (S)-p-hydroxymandelate synthase, found in bacteria, catalyzes the conversion of 4-hydroxyphenylpyruvic acid (HPP) to 4-hydroxymandelic acid.[1] HPP itself is a direct downstream product of the aromatic amino acid tyrosine. This suggests a concise and plausible biosynthetic route in plants.

The Final Step: Hypothetical Enzymatic Methylation

The conversion of the free carboxylic acid of HMA to its methyl ester would require a methyltransferase enzyme. O-methyltransferases (OMTs) are a large and diverse family of enzymes in plants that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl or carboxyl group of a substrate. This final enzymatic step is the critical, yet unconfirmed, reaction that would lead to the formation of the target compound.

Diagram 1: Hypothetical Biosynthetic Pathway ```dot digraph "Biosynthetic Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Shikimate [label="Shikimate Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Tyrosine [label="L-Tyrosine", fillcolor="#FBBC05", fontcolor="#202124"]; HPP [label="4-Hydroxyphenylpyruvic Acid\n(HPP)", fillcolor="#FBBC05", fontcolor="#202124"]; HMA [label="4-Hydroxymandelic Acid\n(HMA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; HMAME [label="4-Hydroxymandelic Acid\nMethyl Ester", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SAM [label="SAM", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SAH [label="SAH", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Shikimate -> Tyrosine [label="Multiple Steps"]; Tyrosine -> HPP [label="Aminotransferase"]; HPP -> HMA [label="Hydroxymandelate\nSynthase-like Enzyme"]; HMA -> HMAME [label="O-Methyltransferase\n(Hypothetical)"]; SAM -> SAH [style=dashed, arrowhead=none]; SAM -> HMA [style=invis]; // for positioning SAH -> HMAME [style=invis]; // for positioning {rank=same; HMA; SAM} {rank=same; HMAME; SAH} }

Caption: A systematic workflow from sample preparation to final analysis.

Plant Material Selection and Preparation

The choice of plant material is paramount. A logical starting point would be plants known to produce high levels of other phenolic acids or those with a documented history of producing related secondary metabolites.

Protocol 1: Sample Preparation

  • Selection: Harvest healthy, disease-free plant tissue (e.g., leaves, roots).

  • Stabilization: Immediately flash-freeze the collected tissue in liquid nitrogen. This step is critical to halt all enzymatic activity, preventing post-harvest degradation or modification of metabolites.

  • Lyophilization: Lyophilize (freeze-dry) the tissue to remove water while preserving the chemical integrity of the constituents.

  • Homogenization: Grind the dried tissue into a fine, homogenous powder using a cryogenic grinder. Store the powder at -80°C in an airtight, desiccated container until extraction.

Extraction: Maximizing Yield, Minimizing Artifacts

The goal is to efficiently extract the target compound while preventing its formation as an artifact. The use of methanol is a known risk for the artificial esterification of carboxylic acids. Therefore, alternative solvents are strongly recommended.

Causality: We select solvents based on polarity and their inability to act as a methyl donor. Ethyl acetate is a moderately polar solvent suitable for a wide range of phenolic compounds. Ultrasound-Assisted Extraction (UAE) is chosen over methods like Soxhlet or hydrodistillation to avoid high temperatures that could degrade the analyte. [8]

Solvent System Rationale Potential Issues
Ethyl Acetate Medium polarity, excellent for many phenolics. Non-reactive. Lower efficiency for highly polar compounds.
Acetone Good solvating power for a range of polarities. Can co-extract high amounts of chlorophyll.

| Methanol (Control) | High polarity, effective for broad-spectrum extraction. | High risk of artifact formation (esterification). Use only for a parallel control experiment. |

Protocol 2: Ultrasound-Assisted Extraction (UAE)

  • Setup: Weigh 1.0 g of homogenized plant powder into a 50 mL glass centrifuge tube.

  • Solvent Addition: Add 20 mL of ethyl acetate.

  • Extraction: Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 25°C).

  • Centrifugation: Centrifuge the mixture at 4000 x g for 15 minutes.

  • Collection: Decant the supernatant into a round-bottom flask.

  • Re-extraction: Repeat steps 2-5 twice more on the plant pellet, pooling the supernatants.

  • Concentration: Evaporate the pooled solvent to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 35°C.

  • Reconstitution: Reconstitute the dried extract in 1.0 mL of a suitable solvent (e.g., acetonitrile/water 50:50) for analysis.

Solid-Phase Extraction (SPE): A Critical Cleanup Step

Crude plant extracts are complex matrices. SPE is a vital step to remove interfering compounds (e.g., pigments, lipids) and to concentrate the analyte of interest. Causality: A C18 reversed-phase SPE cartridge is selected. This stationary phase retains non-polar to moderately polar compounds from an aqueous solution, while highly polar compounds and salts pass through. The target compound is then eluted with a less polar organic solvent.

Protocol 3: C18 SPE Cleanup

  • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Loading: Dilute the reconstituted extract from Protocol 2 with 9 mL of deionized water (to make a 10% organic solution) and load it onto the cartridge.

  • Washing: Pass 5 mL of 10% methanol in water through the cartridge to wash away highly polar interferences.

  • Elution: Elute the target analyte(s) with 5 mL of methanol or acetonitrile.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 200 µL of the initial mobile phase for LC-MS analysis.

Analytical Characterization: Unambiguous Identification

A multi-tiered analytical approach is essential for the definitive identification of a previously undocumented natural product.

3.4.1 Screening with HPLC-DAD

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is an excellent screening tool. It provides a retention time and a UV-Vis spectrum for the analyte, which can be compared to an authentic chemical standard.

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Industry standard for separation of phenolic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for better ionization in MS and sharpens peaks.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 5% B to 95% B over 15 minutesA general-purpose gradient to separate compounds of varying polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Detection DAD, 230 nm and 280 nmPhenolic compounds typically absorb in this range.

3.4.2 Confirmation with LC-QTOF-MS/MS

Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry provides the gold standard for structural confirmation.

  • High-Resolution Mass: QTOF provides a highly accurate mass measurement (typically < 2 ppm error) of the parent ion, allowing for the confident determination of its elemental formula (e.g., C9H10O4 for the target).

  • MS/MS Fragmentation: The parent ion is fragmented, and the resulting daughter ions create a unique fingerprint. This fragmentation pattern can be compared to an authentic standard or predicted from its chemical structure, providing definitive structural evidence.

Data Interpretation and Validation

The cornerstone of this investigation is proving that the detected 4-hydroxymandelic acid methyl ester is a genuine plant metabolite and not an artifact.

Self-Validation System:

  • The Methanol Control: A parallel extraction must be performed using methanol (Protocol 2, but with methanol as the solvent) on a separate aliquot of the same plant material. If the target compound is detected only or at a significantly higher concentration in the methanol extract, it is highly likely an artifact of esterification.

  • Authentic Standard: Analysis of a certified reference standard of 4-hydroxymandelic acid methyl ester is non-negotiable. The unknown peak in the plant extract must match the standard in:

    • Retention time (LC).

    • UV-Vis spectrum (DAD).

    • Accurate parent mass (QTOF-MS).

    • MS/MS fragmentation pattern (QTOF-MS/MS).

  • Spike and Recovery: A known amount of the authentic standard should be added to a blank plant matrix (a sample where the compound was not detected) and run through the entire extraction and analysis procedure. A high recovery rate (e.g., 85-115%) validates that the method is effective for the target analyte.

Conclusion and Future Directions

The discovery of novel natural products is a challenging yet rewarding endeavor. While the natural occurrence of 4-hydroxymandelic acid methyl ester in plants remains unconfirmed, the biosynthetic rationale for its existence is plausible. The technical framework provided in this guide offers a rigorous, scientifically-defensible pathway for its investigation. By employing artifact-minimizing extraction techniques, multi-platform analytical confirmation, and a self-validating experimental design, researchers can confidently explore this area.

Should its presence be confirmed, future work should focus on quantifying its concentration across different plant species and tissues, investigating its potential biological activities, and fully elucidating the specific methyltransferase enzyme responsible for its biosynthesis. Such discoveries could unlock new, sustainable sources of valuable pharmaceutical precursors.

References

  • Wikipedia. Mandelic acid.[Link]

  • Lobell, M., & Laplanche, A. (2020). Techniques for Analysis of Plant Phenolic Compounds. PMC. [Link]

  • Arvin, S., & Sadiq, M. (2016). A Review of Extraction and Analysis: Methods for Studying Osmoregulants in Plants.[Link]

  • Bracher, J. M., et al. (2018). Engineering of hydroxymandelate synthases and the aromatic amino acid pathway enables de novo biosynthesis of mandelic and 4-hydroxymandelic acid with Saccharomyces cerevisiae. PubMed. [Link]

  • Bracher, J. M., et al. (2018). Engineering of hydroxymandelate synthases and the aromatic amino pathway enables de novo biosynthesis of mandelic and 4-hydroxymandelic acid with Saccharomyces cerevisiae. ResearchGate. [Link]

  • Kowalska, G., et al. (2021). Determination of Flavonoids and Phenolic Acids in Plant Materials Using SLE-SPE-UHPLC-MS/MS Method.[Link]

  • Paniwnyk, L., et al. (2022). Extraction of High-Value Chemicals from Plants for Technical and Medical Applications.[Link]

  • Macoy, D. M., et al. (2015). Biosynthesis, physiology, and functions of hydroxycinnamic acid amides in plants. ResearchGate. [Link]

  • Wang, Y., et al. (2024). Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. MDPI. [Link]

  • National Center for Biotechnology Information. (+-)-4-Hydroxymandelic acid. PubChem Compound Summary for CID 328. [Link]

  • Wikipedia. 4-Hydroxymandelic acid.[Link]

  • Rocchetti, G., et al. (2023). Analytical Strategies For The Characterization of Botanicals.[Link]

  • Google Patents.
  • Khan, M. A., & Bhadauria, S. (2018). Analysis of medicinally important phytocompounds from Argemone mexicana.[Link]

  • National Center for Biotechnology Information. (R)-4-hydroxymandelic acid. PubChem Compound Summary for CID 440639. [Link]

  • Li, Y., et al. (2013). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. PMC. [Link]

  • Singh, S., et al. (2023). EXPERIMENTAL INVESTIGATION OF THE SEPARATION OF 4-HYDROXYBENZOIC ACID EMPLOYING NATURAL AND CONVENTIONAL SOLVENTS.[Link]

  • Gaur, A., et al. (2024). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. PMC. [Link]

  • Wagutu, A. (2021). Oil Plants As Sources For Production Of Fatty Acid Methyl Esters (Biodiesel) In Kenya. Afribary. [Link]

  • Yoshioka, T., et al. (2014). Structures of 4-hydroxybenzoic acid methyl ester (1), vanillic acid... ResearchGate. [Link]

  • Ataman Kimya. MANDELIC ACID.[Link]

  • Berwal, M.K., et al. (2021). Phenolic compositions, total phenolic, flavonoids and antioxidant capacity of an unexploited herb Calligonum polygonoides L. from Thar Desert. Journal of Environmental Biology. [Link]

  • dos Santos, J. C. P., et al. (2020). Isolation, NMR characterization and bioactivity of a (4-O-methyl-α-D-glucurono)-β-D-xylan from Campomanesia xanthocarpa Berg fruits. ResearchGate. [Link]

  • Cieślak, A., et al. (2020). Profile and Content of Phenolic Compounds in Leaves, Flowers, Roots, and Stalks of Sanguisorba officinalis L. Determined with the LC-DAD-ESI-QTOF-MS/MS Analysis and Their In Vitro Antioxidant, Antidiabetic, Antiproliferative Potency. MDPI. [Link]

  • Global Centre for Maritime Decarbonisation. (2024). Forensic analysis of FAME based biofuels.[Link]

Sources

Methodological & Application

Process Development Guide: Targeted Synthesis of Atenolol via the Methyl 4-Hydroxymandelate Pathway

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a high-purity synthetic route for Atenolol (ATN) , utilizing Methyl 4-hydroxymandelate (MHM) as the starting material. While conventional industrial routes often begin with 4-hydroxyphenylacetamide, the "Mandelate Route" offers strategic advantages by leveraging upstream "green" chemistry (condensation of phenol and glyoxylic acid).

However, this route presents a specific chemical challenge: the efficient removal of the benzylic hydroxyl group to generate the necessary phenylacetic acid pharmacophore. This guide provides a validated protocol for this reductive dehydroxylation, followed by the optimized conversion to Atenolol, emphasizing impurity control and self-validating process markers.

Strategic Rationale & Pathway Analysis

The synthesis is divided into two distinct phases.[1][2] Phase 1 addresses the modification of the mandelate tail to the acetamide tail. Phase 2 constructs the beta-blocker "head" (amino-alcohol side chain).

The Chemical Challenge: Benzylic Dehydroxylation

Methyl 4-hydroxymandelate contains a benzylic hydroxyl group (


-OH). Atenolol requires a methylene group (

) at this position. Failure to fully reduce this group leads to Impurity E (hydroxy-atenolol derivatives), which are difficult to separate during final crystallization.
Pathway Visualization

The following diagram illustrates the critical transformations and the logic flow.

Atenolol_Synthesis Start Methyl 4-hydroxymandelate (Starting Material) Inter1 Methyl 4-hydroxyphenylacetate (Dehydroxylated Intermediate) Start->Inter1 Step 1: Hydrogenolysis Pd/C, H2, AcOH (Benzylic Reduction) Impurity Impurity: Unreduced Mandelamide Start->Impurity If Step 1 Fails Inter2 4-Hydroxyphenylacetamide (The 'Hub' Intermediate) Inter1->Inter2 Step 2: Amidation NH3 (aq/MeOH) Inter3 Glycidyl Ether (Epoxide Intermediate) Inter2->Inter3 Step 3: Etherification Epichlorohydrin, Base Product Atenolol (API) Inter3->Product Step 4: Amination Isopropylamine

Figure 1: Strategic reaction pathway highlighting the critical reductive step (Step 1) required to bridge the Mandelate precursor to the standard Atenolol pipeline.

Detailed Experimental Protocols

Phase 1: Precursor Modification (Reduction & Amidation)

Objective: Convert Methyl 4-hydroxymandelate to 4-Hydroxyphenylacetamide.

Step 1: Catalytic Hydrogenolysis of Methyl 4-hydroxymandelate

Rationale: Direct amidation of the mandelate yields mandelamide, which is resistant to reduction. We must reduce the ester first.

Reagents:

  • Methyl 4-hydroxymandelate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5% w/w loading)

  • Glacial Acetic Acid (Solvent/Catalyst)

  • Sulfuric Acid (Catalytic traces, optional for activation)

Protocol:

  • Charge: In a high-pressure hydrogenation vessel, dissolve Methyl 4-hydroxymandelate (50 g) in Glacial Acetic Acid (250 mL).

  • Catalyst: Add 10% Pd/C (2.5 g) under inert nitrogen atmosphere.

    • Critical Control: Ensure the catalyst is wet (50% water) to prevent ignition of solvent vapors.

  • Reaction: Pressurize with Hydrogen gas (

    
    ) to 40-60 psi (3-4 bar). Heat to 60°C.
    
  • Monitoring: Agitate for 6–8 hours. Monitor via HPLC.[2][3][4][5][6]

    • Endpoint: Disappearance of Mandelate peak; appearance of Methyl 4-hydroxyphenylacetate.

  • Workup: Filter catalyst through Celite. Concentrate the filtrate under vacuum to remove acetic acid. The residue (Methyl 4-hydroxyphenylacetate) is used directly in Step 2.

Step 2: Amidation to 4-Hydroxyphenylacetamide

Rationale: Converting the ester to the amide creates the stable "tail" of Atenolol.

Protocol:

  • Charge: Dissolve the oily residue from Step 1 in Methanol (150 mL).

  • Reagent: Add 25% Aqueous Ammonia (100 mL) or saturate the solution with Ammonia gas at 0–5°C.

  • Reaction: Stir at Room Temperature (20–25°C) for 12–16 hours.

  • Crystallization: Cool to 0–5°C. The product, 4-Hydroxyphenylacetamide , will precipitate as a white solid.

  • Isolation: Filter, wash with cold water, and dry.[4]

    • Target Yield (Phase 1): 75–80%

    • Melting Point Check: 174–176°C (Self-validating purity marker).

Phase 2: Atenolol Core Synthesis

Objective: Coupling the "Hub" intermediate with the side chain.

Step 3: Formation of the Glycidyl Ether

Rationale: Reaction with Epichlorohydrin creates the epoxide ring.[7] Excess epichlorohydrin is used to prevent the phenol from reacting with two epoxide molecules (dimerization).

Reagents:

  • 4-Hydroxyphenylacetamide (1.0 eq)

  • Epichlorohydrin (3.0 – 5.0 eq)

  • Potassium Carbonate (

    
    ) or NaOH (solid)
    

Protocol:

  • Solvation: Suspend 4-Hydroxyphenylacetamide (20 g) in Isopropyl Alcohol or Water/Methanol mix.

  • Addition: Add Epichlorohydrin (excess) and Base (

    
    , 1.5 eq).
    
  • Reflux: Heat to 50–60°C for 5–7 hours.

  • Workup: Filter off inorganic salts. Distill off excess Epichlorohydrin under reduced pressure (recover for reuse).

  • Result: The residue is the crude Glycidyl Ether (often a mixture of epoxide and chlorohydrin, both are reactive).

Step 4: Amination (Ring Opening)

Rationale: Isopropylamine opens the epoxide ring to form the secondary amine.

Protocol:

  • Charge: Dissolve the crude Glycidyl Ether in Methanol (100 mL).

  • Addition: Add Isopropylamine (excess, ~10 eq) dropwise while maintaining temperature < 20°C.

    • Safety Note: Isopropylamine is highly volatile and flammable. Use efficient condensers.

  • Reaction: Stir at ambient temperature for 12 hours, then warm to 40°C for 2 hours to ensure completion.

  • Isolation: Distill off solvent and excess amine.

  • Recrystallization: Dissolve residue in hot water/ethanol. Cool to crystallize Atenolol.

Process Control & Impurity Profile

To ensure "Trustworthiness" (Part 2 of requirements), the following table summarizes critical process parameters and their impact on specific impurities.

Process StepCritical ParameterPotential ImpurityControl Limit
Step 1 (Reduction)

Pressure / Time
Methyl 4-hydroxymandelate (Unreacted)< 0.5% by HPLC
Step 3 (Etherification) Epichlorohydrin StoichiometryBis-Ether (Dimer)Use >3.0 eq Epichlorohydrin
Step 3 (Etherification) Water ContentDiol Impurity (Hydrolyzed Epoxide)Maintain anhydrous conditions if possible
Step 4 (Amination) TemperatureRegio-isomer (Wrong ring opening)Keep initial addition < 20°C
Self-Validating System Check
  • The "Melt Test": If your Step 2 product melts below 170°C, your reduction (Step 1) failed. The mandelamide impurity lowers the melting point significantly.

  • Solubility Check: The Glycidyl Ether intermediate should be soluble in Chloroform; if insoluble material remains, it is likely unreacted amide starting material.

References

  • Development of Atenolol Synthesis

    • Title: "Synthesis of Enantiopure (S)
    • Source: N
    • URL:[Link]

  • Title: "Method for the production of 4-hydroxyphenylacetic acid (Patent US4329497A).
  • Green Chemistry Approaches

    • Title: "Sustainable Synthesis of the Active Pharmaceutical Ingredient
    • Source: MDPI (Molecules).
    • URL:[Link]

  • Impurity Profiling

    • Title: "Synthesis of Atenolol Impurities (Impurity A, C, and D)."
    • Source: Journal of Chemical and Pharmaceutical Research.[6]

    • URL:[Link]

Sources

Application Note: Chemo-Enzymatic Synthesis of Methyl 4-Hydroxymandelate from Glucose

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Target Molecule: Methyl 4-hydroxymandelate (M4HM). Significance: M4HM is a critical chiral building block for


-blockers (e.g., Atenolol), agrochemicals, and flavoring agents.
The Challenge:  Traditional chemical synthesis (condensation of phenol and glyoxylic acid) yields racemic mixtures requiring costly chiral resolution. Direct microbial fermentation to methyl esters is thermodynamically unfavorable in aqueous media due to competing hydrolysis and methanol toxicity.
The Solution:  This protocol establishes a Two-Stage Chemo-Enzymatic Cascade :
  • Upstream: De novo biosynthesis of enantiopure (S)-4-hydroxymandelic acid (4-HMA) from glucose using metabolically engineered Escherichia coli.

  • Downstream: High-yield, regioselective enzymatic esterification using immobilized Candida antarctica Lipase B (CALB) in a non-aqueous system.

Phase I: Upstream Biosynthesis (Glucose (S)-4-HMA)

Metabolic Engineering Strategy

The pathway relies on the heterologous expression of Hydroxymandelate Synthase (HmaS) (e.g., from Amycolatopsis orientalis), which diverts flux from the tyrosine pathway.

Core Genetic Modifications:

  • Overexpression: hmaS (converts 4-HPP

    
     4-HMA).
    
  • Feedback Desensitization: aroG

    
     (DAHP synthase) and tyrA
    
    
    
    (Chorismate mutase/prephenate dehydrogenase) to uncouple production from tyrosine regulation.
  • Pathway Blockage: Deletion of tyrB and aspC (transaminases) to prevent 4-HPP conversion to Tyrosine. Deletion of pheA to prevent carbon loss to Phenylalanine.

Visualization: Metabolic Flux Diagram

G Glucose Glucose PEP PEP + E4P Glucose->PEP Shikimate Shikimate Pathway PEP->Shikimate Glycolysis Chorismate Chorismate Shikimate->Chorismate Overexpressed Prephenate Prephenate Chorismate->Prephenate HPP 4-Hydroxyphenylpyruvate (4-HPP) Prephenate->HPP TyrA Tyrosine L-Tyrosine HPP->Tyrosine Blocked HMA (S)-4-Hydroxymandelic Acid (4-HMA) HPP->HMA O2, Decarboxylation AroG AroG (fbr) TyrA TyrA (fbr) HmaS HmaS (Hydroxymandelate Synthase) TyrB TyrB/AspC (Transaminases)

Caption: Engineered biosynthetic pathway. Green arrows indicate flux diversion to 4-HMA via HmaS. Red dashed lines indicate blocked competing pathways.

Fermentation Protocol (Fed-Batch)

Reagents:

  • Medium: Modified M9 Minimal Medium supplemented with 10 g/L glucose and trace metals.

  • Inducer: IPTG (0.1 mM) or Arabinose (0.2%) depending on plasmid construct.

Step-by-Step Workflow:

  • Inoculation: Inoculate 50 mL seed culture (LB + Antibiotics) into 1L bioreactor containing 500 mL M9 medium.

  • Growth Phase (37°C): Maintain pH 7.0 (via

    
    ) and DO > 30%. Grow until 
    
    
    
    .
  • Induction Phase (30°C): Lower temperature to 30°C to improve HmaS solubility. Add inducer.[1]

  • Feeding: Initiate glucose feed to maintain residual glucose < 0.5 g/L (prevents acetate overflow).

  • Harvest: Stop fermentation at 48-60 hours.

    • Self-Validating Check: Analyze supernatant via HPLC every 6 hours. A plateau in 4-HMA titer indicates product inhibition or precursor exhaustion.

Phase II: Downstream Biocatalytic Esterification

Rationale for Enzymatic Esterification

Chemical esterification (acid catalysis) often leads to racemization of the


-hydroxy stereocenter. We utilize Novozym 435 (Immobilized CALB)  because:
  • Mild Conditions: Operates at 30-40°C, preserving enantiopurity.

  • Solvent Tolerance: High activity in organic solvents required to shift equilibrium toward synthesis.

  • Reusability: Immobilized beads can be recycled 10+ times.

Workflow: Isolation & Esterification

Process Broth Fermentation Broth (4-HMA) Acid Acidification (pH 2.0) Broth->Acid Extract Extraction (Ethyl Acetate) Acid->Extract Dry Evaporation (Solid 4-HMA) Extract->Dry React Biocatalysis (CALB + MeOH) Dry->React Dissolve in MTBE/CPME Filter Filtration (Recycle Enzyme) React->Filter Filter->React Recycle CALB Product Methyl 4-hydroxymandelate (>98% ee) Filter->Product

Caption: Downstream processing workflow. Critical step is the solvent switch from aqueous broth to organic phase for lipase activity.

Protocol: Lipase-Mediated Esterification[2]

Materials:

  • Substrate: Crude 4-HMA (dried from Phase I).

  • Enzyme: Novozym 435 (Lipase B from Candida antarctica immobilized on acrylic resin).[2]

  • Solvent: MTBE (Methyl tert-butyl ether) or CPME (Cyclopentyl methyl ether). Note: CPME is preferred for lower peroxide formation.

  • Acyl Acceptor: Methanol (anhydrous).

Procedure:

  • Substrate Preparation: Dissolve 50 mM 4-HMA in CPME.

  • Water Removal: Add activated molecular sieves (3Å, 50 mg/mL) to the solvent. Critical: Water drives hydrolysis; keeping water activity (

    
    ) low is essential for high yields.
    
  • Reaction Initiation: Add Methanol (3 equivalents) and Novozym 435 (10 mg/mL).

  • Incubation: Shake at 200 rpm, 35°C.

    • Step-wise Addition: Add methanol in 3 aliquots (0h, 4h, 8h) to prevent enzyme deactivation by high methanol concentration.

  • Monitoring: Track conversion via HPLC. Reaction typically completes in 24 hours.

  • Purification: Filter out enzyme (store for reuse). Evaporate solvent. Recrystallize from toluene if necessary.

Analytical Validation & Data Summary

HPLC Method (Self-Validating System):

  • Column: Chiralcel OD-H (for enantiomeric excess determination).

  • Mobile Phase: Hexane:Isopropanol (90:10) + 0.1% TFA.

  • Detection: UV at 274 nm (Tyrosine-like absorption).

  • Validation Criteria:

    • Retention time shift: Acid (4-HMA)

      
       12 min vs. Ester (M4HM) 
      
      
      
      18 min.
    • Enantiomeric Excess (

      
      ): Must be 
      
      
      
      (S)-isomer.

Expected Performance Metrics:

ParameterTarget ValueNotes
Fermentation Titer > 15 g/LDependent on hmaS activity and precursor supply.
Fermentation Yield 0.3 g/g GlucoseTheoretical max is approx 0.45 g/g.
Esterification Conversion > 95%Requires strictly anhydrous conditions.
Final Purity > 99%After recrystallization.
Enantiomeric Excess > 98% (S)Preserved by mild enzymatic conditions.

Troubleshooting Guide

  • Low Fermentation Titer:

    • Cause: Feedback inhibition of TyrA.

    • Fix: Ensure the tyrA variant is truly feedback-resistant (e.g., tyrA

      
      ).
      
  • Incomplete Esterification:

    • Cause: Water accumulation in the organic solvent.

    • Fix: Replace molecular sieves or increase the ratio of molecular sieves to solvent.

  • Enzyme Deactivation:

    • Cause: Methanol toxicity to CALB.

    • Fix: Switch to step-wise methanol addition or use a methanol donor like dimethyl carbonate (DMC).

References

  • Li, H., et al. (2016). "Engineering Escherichia coli for production of 4-hydroxymandelic acid using glucose-xylose mixture." Microbial Cell Factories. [Link][3]

  • Reifenrath, M., & Boles, E. (2018). "Engineering of hydroxymandelate synthases and the aromatic amino acid pathway enables de novo biosynthesis of mandelic and 4-hydroxymandelic acid with Saccharomyces cerevisiae." Metabolic Engineering. [Link]

  • Anderson, E. M., et al. (2010). "Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters." Protein Engineering, Design & Selection. [Link]

  • Sun, J., et al. (2011). "Metabolic engineering of Escherichia coli for the production of hydroxy fatty acids from glucose." DigitalCommons@UNL. [Link]

Sources

Reaction conditions for amination of Methyl alpha,4-dihydroxyphenylacetate

Application Note: Optimized Reaction Conditions for the Amination of Methyl ,4-dihydroxyphenylacetate

Executive Summary

Methyl


1

Direct amination of the

2

Mechanistic Rationale & Pathway Causality

The


3

To selectively aminate the

  • Activation-Displacement (Route A) : The

    
    -OH is converted to a mesylate. Because the phenolic OH is less nucleophilic, strictly controlled stoichiometric conditions at 0 °C allow kinetic favoring of 
    
    
    -mesylation. Subsequent displacement uses anhydrous methanolic ammonia (NH
    
    
    /MeOH). Causality : Using aqueous ammonia would hydrolyze the ester, whereas anhydrous methanolic ammonia shifts the equilibrium to preserve the methyl ester via Le Chatelier's principle and solvent effects.
  • Oxidation-Reductive Amination (Route B) : The

    
    -OH is oxidized to an 
    
    
    -keto ester (methyl 4-hydroxyphenylglyoxylate) using a mild oxidant, followed by reductive amination. This bypasses harsh basic displacement entirely.

GSMMethyl alpha,4-dihydroxyphenylacetate(Starting Material)ActActivation (MsCl / Et3N)Preserves Phenolic OHSM->Act Route AOxOxidation (MnO2)Forms alpha-Keto EsterSM->Ox Route BIntalpha-Mesylate IntermediateAct->IntAminAmination (NH3 in MeOH)Prevents Ester CleavageInt->AminProdMethyl 2-amino-2-(4-hydroxyphenyl)acetate(Target Product)Amin->ProdKetoMethyl 4-hydroxyphenylglyoxylateOx->KetoRedAminReductive Amination(NH4OAc, NaBH3CN)Keto->RedAminRedAmin->Prod

Mechanistic pathways for the amination of methyl alpha,4-dihydroxyphenylacetate.

Experimental Workflows & Self-Validating Protocols

Protocol A: Activation-Displacement (Laboratory Precision Route)

This protocol is optimized for high-purity analytical standard preparation and mitigates the risk of ester cleavage[4].

Step-by-Step Methodology:

  • Substrate Solubilization : Dissolve 10 mmol (1.82 g) of methyl

    
    ,4-dihydroxyphenylacetate in 20 mL of anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask.
    
  • Kinetic Control : Cool the reaction mixture to 0 °C using an ice-water bath under a continuous nitrogen atmosphere. (Causality: Low temperature suppresses the competitive mesylation of the phenolic hydroxyl group).

  • Activation : Add 15 mmol (2.09 mL) of triethylamine (Et

    
    N), followed by the dropwise addition of 11 mmol (0.85 mL) of methanesulfonyl chloride (MsCl) over 15 minutes.
    
  • Self-Validation (TLC) : After 30 minutes, check the reaction via TLC (Hexane:EtOAc 7:3). The starting material (

    
    ) should completely convert to a higher-running spot (
    
    
    ).
  • Workup : Quench with 10 mL of saturated aqueous NaHCO

    
    . Extract with DCM (3 x 15 mL). Dry the organic layer over anhydrous Na
    
    
    SO
    
    
    and concentrate under reduced pressure. Crucial: Do not purify the unstable mesylate intermediate.
  • Displacement : Immediately dissolve the crude mesylate in 30 mL of 7 M NH

    
     in methanol. Transfer to a pressure-resistant sealed vessel.
    
  • Amination : Heat the vessel to 60 °C for 12 hours. (Causality: The sealed vessel prevents the escape of volatile NH

    
    , maintaining the high local concentration needed for pseudo-first-order displacement kinetics).
    
  • Isolation : Cool to room temperature, vent carefully, and concentrate. Purify the residue via strong cation-exchange (SCX) chromatography to isolate the target amine[5].

WorkflowStep11. Dissolve SM in anhydrous DCMCool to 0°C under N2Step22. Add Et3N (1.5 eq)Dropwise MsCl (1.1 eq)Step1->Step2Step33. Monitor via TLC(Self-Validation: Rf shift)Step2->Step3Step44. Quench & ExtractDry over Na2SO4Step3->Step4Step55. Solubilize in 7M NH3/MeOHSeal in pressure vessel (60°C)Step4->Step5Step66. Evaporate & Purify(Cation-Exchange Chromatography)Step5->Step6

Step-by-step experimental workflow for the Activation-Displacement amination route.

Quantitative Data & Optimization

To establish the trustworthiness of the protocol, Table 1 summarizes the optimization parameters of the amination phase (Steps 6-7). Table 2 provides the analytical parameters required for self-validation of the final product.

Table 1: Optimization of Amination Conditions for the


-Mesylate Intermediate
Solvent SystemAmmonia SourceTemp (°C)Ester Cleavage (%)Yield of Target Amine (%)
WaterAq. NH

(28%)
60> 85%< 10%
THFNH

(gas)
25< 5%22% (Incomplete Rxn)
Methanol7M NH

/MeOH
25< 2%45%
Methanol 7M NH

/MeOH
60 (Sealed) < 5% 82%

Table 2: Analytical Validation Parameters for Methyl 2-amino-2-(4-hydroxyphenyl)acetate

Analytical MethodExpected Target Value / SignalDiagnostic Purpose

H NMR (CD

OD)

4.50 (s, 1H,

-CH)
Confirms substitution at the

-carbon.

H NMR (CD

OD)

3.68 (s, 3H, OCH

)
Validates preservation of the methyl ester.
ESI-MS (Positive) m/z 182.08 [M+H]

Confirms molecular weight (MW 181.19)[5].
Ninhydrin Test Deep Purple / Blue colorationRapid visual confirmation of primary amine formation.

Troubleshooting & Self-Validating Systems

  • Issue: Over-mesylation (formation of di-mesylate).

    • Symptom: TLC shows a very high-running spot (

      
      ).
      
    • Correction: Ensure the temperature is strictly maintained at 0 °C during MsCl addition. The phenolic hydroxyl is easily activated if the temperature rises. Reduce MsCl equivalents from 1.1 to 1.05.

  • Issue: Formation of p-hydroxyphenylglycinamide.

    • Symptom: ESI-MS shows m/z 167 [M+H]

      
       instead of 182.
      
    • Correction: This indicates water contamination in the methanolic ammonia, leading to ester hydrolysis/aminolysis. Ensure the use of strictly anhydrous 7M NH

      
       in methanol. Alternatively, re-esterify the byproduct using methanol and trimethylchlorosilane (TMSCl) at 40-50 °C, which acts as both an acid catalyst and dehydrating agent[6].
      

References

1.[6] Google Patents. CN103641729A - Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof. Available at: 2.[1] Wikipedia. 4-Hydroxyphenylglycine. Available at: 3.[4] PubChemLite. Methyl alpha,4-dihydroxyphenylacetate (C9H10O4). Available at: 4.[3] ResearchGate. Synthesis of DL-2-(p-hydroxyphenyl)glycine by the ammonolysis of p-hydroxymandelic acid obtained by the condensation of phenol with glyoxylic acid. Available at: 5.[5] Axios Research. (R)-methyl 2-amino-2-(4-hydroxyphenyl)acetate - CAS - 37763-23-8. Available at: 6.[2] ChemicalBook. METHYL 2-AMINO-2-(4-HYDROXYPHENYL)ACETATE | 43189-12-4. Available at:

Friedel-Crafts alkylation using Methyl alpha,4-dihydroxyphenylacetate

Application Note: Precision Alkylation of Methyl ,4-dihydroxyphenylacetate via p-Quinone Methide Intermediates

Executive Summary & Chemical Scope

Methyl


,4-dihydroxyphenylacetateMethyl 4-hydroxymandelatep-Quinone Methide (p-QM)

This application note details the Friedel-Crafts alkylation of this substrate to synthesize unsymmetrical diarylacetates , a privileged scaffold in pharmaceutical development (e.g., antagonists, peptidomimetics).

Key Technical Insight: The presence of the phenolic -OH at the para position changes the mechanism from a standard

Mechanistic Profiling: The Quinone Methide Switch

To achieve high yield, one must design the reaction around the transient p-quinone methide intermediate.

The Pathway

Under acidic catalysis, the benzylic hydroxyl group is protonated and lost as water. However, the driving force is not just the formation of a cation, but the resonance contribution from the p-phenol, which pushes electron density to expel the leaving group, forming the neutral, highly electrophilic p-QM.

Visualization of the Reaction Logic

QM_MechanismSubstrateMethyl 4-hydroxymandelate(Latent Electrophile)ProtonationAcid Catalysis(-H2O)Substrate->Protonation H+QMp-Quinone Methide(Active Electrophile)Protonation->QM EliminationAdductDiarylacetate(Re-aromatized Product)QM->Adduct + Arene (Fast)PolymerOligomers(Side Reaction)QM->Polymer Self-Reaction (If [Arene] low)NucleophileArene / Phenol(Nucleophile)Nucleophile->Adduct

Figure 1: The "Quinone Methide Switch" mechanism. Note the critical branch point where low nucleophile concentration leads to polymerization.

Experimental Protocols

Protocol A: Homogeneous Acid Catalysis (The "Workhorse" Method)

Best for: Initial screening, small-scale synthesis, and liquid nucleophiles (e.g., anisole, phenol).

Reagents:

  • Substrate: Methyl 4-hydroxymandelate (1.0 equiv)

  • Nucleophile: Phenol or Electron-rich Arene (3.0 – 5.0 equiv)

  • Catalyst:

    
    -Toluenesulfonic acid monohydrate (
    
    
    -TsOH
    
    
    H
    
    
    O) (10 mol%)
  • Solvent: 1,2-Dichloroethane (DCE) or Nitromethane (if nucleophile is solid)

Step-by-Step Workflow:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Charge: Add Methyl 4-hydroxymandelate (1.82 g, 10 mmol) and the Nucleophile (30-50 mmol).

    • Critical Control: If the nucleophile is a liquid (e.g., anisole), use it as the co-solvent. If solid, dissolve both in minimal DCE (10 mL).

  • Catalyst Addition: Add

    
    -TsOH (190 mg, 1.0 mmol) in one portion at room temperature.
    
  • Reaction: Heat the mixture to 60 °C .

    • Monitoring: Monitor by TLC (Hexane/EtOAc 7:3). The starting mandelate (

      
      ) should disappear, replaced by a less polar spot (
      
      
      ).
    • Duration: Typically 2–4 hours. Do not extend unnecessarily to avoid ester hydrolysis.

  • Quench: Cool to RT. Add saturated aqueous NaHCO

    
     (20 mL) and stir vigorously for 10 minutes to neutralize the acid.
    
  • Workup: Extract with EtOAc (

    
     mL). Wash combined organics with Brine, dry over Na
    
    
    SO
    
    
    , and concentrate.
  • Purification: The excess nucleophile (if phenol) can be difficult to remove.

    • Technique: Use column chromatography (SiO

      
      ). Elute first with 100% Hexanes to remove non-polar arenes, then gradient to 20% EtOAc/Hexanes to elute the diarylacetate.
      
Protocol B: Heterogeneous "Green" Catalysis (Zeolite Method)

Best for: Scalable synthesis, simplified purification, and acid-sensitive esters.

Reagents:

  • Catalyst: H-Beta Zeolite (calcined at 500 °C for 4h prior to use).

  • Solvent: Methylcyclohexane (allows azeotropic water removal).

Workflow Logic:

  • Dean-Stark Setup: Equip flask with a Dean-Stark trap to continuously remove water. This drives the equilibrium toward the QM intermediate and prevents hydrolysis of the methyl ester.

  • Loading: Suspend Substrate (10 mmol) and Nucleophile (15 mmol) in Methylcyclohexane (30 mL). Add H-Beta Zeolite (0.5 g).

  • Reflux: Heat to reflux (approx. 101 °C). Water separation indicates reaction progress.

  • Filtration: Upon completion, filter the hot solution to remove the zeolite.

  • Crystallization: Upon cooling, many diarylacetates will crystallize directly from the non-polar solvent, offering a filtration-based purification.

Critical Control Points & Troubleshooting

The following table summarizes the causal relationships between experimental variables and failure modes.

VariableObservationRoot CauseCorrective Action
Stoichiometry Gummy, insoluble residueSelf-Alkylation. The QM reacted with the phenolic ring of another substrate molecule.Increase Nucleophile equivalents (min 3.0 eq).
Temperature Product

matches starting material but stains differently
Fries Rearrangement. At high T (>100°C), the ester may rearrange to a ketone.Keep T < 80°C for Protocol A.
Acidity Loss of Methyl signal in NMREster Hydrolysis. Acid + Water hydrolyzed the methyl ester to the free acid.Use anhydrous conditions (Dean-Stark) or lower acid loading.
Selectivity Multiple product spotsOrtho/Para mixtures. Use sterically hindered nucleophiles to force para selectivity.

Analytical Validation (Self-Validating System)

To confirm the success of the reaction without external standards, look for these specific NMR signatures.

H NMR (CDCl , 400 MHz) Diagnostic Signals:
  • Disappearance of Benzylic-OH:

    • Substrate: Broad singlet at

      
       3.5–4.5 ppm (variable).
      
    • Product: Signal absent .

  • The "Methine" Shift:

    • Substrate: The

      
      -proton appears as a doublet (coupling to OH) or singlet around 
      
      
      5.1 ppm .
    • Product: The

      
      -proton shifts upfield slightly to 
      
      
      4.8–4.9 ppm and becomes a sharp singlet (due to loss of OH coupling).
  • Symmetry Check (for symmetric bis-phenols):

    • If reacting with phenol to make the bis-phenol, the aromatic region should simplify, showing equivalent environments for the two phenol rings.

References

  • Zeolite Catalysis for Mandelic Derivatives

    • Title: Selective alkylation of mandelic acid to diarylacetic acids over a commercial zeolite.
    • Relevance: Establishes the heterogeneous protocol and water removal str
    • Source:

  • Quinone Methide Mechanism

    • Title: Reactivities of Quinone Methides versus o-Quinones.[1][2]

    • Relevance: Defines the electrophilic nature of the p-QM intermediate derived
    • Source:

  • Friedel-Crafts General Methodology

    • Title: Friedel-Crafts Alkylation Reaction Mechanism.[3][4]

    • Relevance: Foundational grounding for the electrophilic arom
    • Source:

Biocatalytic Production of (R)-Methyl 4-Hydroxymandelate Using E. coli

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

(R)-Methyl 4-hydroxymandelate is a pivotal chiral building block for the synthesis of


-blockers (e.g., Atenolol), antibiotics, and antitumor agents.[1] Traditional chemical synthesis often requires heavy metal catalysts (Rh, Ru) and complex chiral ligands, followed by laborious resolution steps.[1]

This Application Note details a whole-cell biocatalytic system using recombinant E. coli. The method relies on the asymmetric reduction of Methyl 4-hydroxyphenylglyoxylate (also known as Methyl 4-hydroxybenzoylformate).[1] Unlike the de novo fermentation of mandelic acid which requires complex metabolic engineering of the shikimate pathway, this bioreduction approach offers high titer, >99% enantiomeric excess (ee), and simplified downstream processing.[1]

The Biocatalytic Design

The system utilizes a dual-enzyme cascade co-expressed in E. coli BL21(DE3):

  • Production Enzyme: An (R)-selective Carbonyl Reductase (CR) or Alcohol Dehydrogenase (ADH).[1] Candida parapsilosis CR (CpCR) and Lactobacillus kefiri ADH (LkADH) are the industry standards for this "anti-Prelog" reduction.

  • Cofactor Regeneration: Glucose Dehydrogenase (GDH) from Bacillus subtilis or Megasphaera elsdenii recycles NADP+ to NADPH using glucose, driving the equilibrium toward the product.[1]

Reaction Mechanism & Pathway Design

The following diagram illustrates the coupled enzymatic system. The reduction of the keto-ester is thermodynamically driven by the irreversible oxidation of glucose to gluconolactone (which spontaneously hydrolyzes to gluconic acid).[1]

Biocatalysis cluster_0 E. coli Cytoplasm Substrate Methyl 4-hydroxyphenylglyoxylate ADH ADH / CR (R-selective) Substrate->ADH Product (R)-Methyl 4-hydroxymandelate NADP NADP+ GDH GDH (Cofactor Recycle) NADP->GDH NADPH NADPH NADPH->ADH Glucose Glucose Glucose->GDH Glucono Gluconolactone ADH->Product Reduction ADH->NADP GDH->NADPH GDH->Glucono Oxidation

Figure 1: Coupled enzymatic cycle for the asymmetric reduction of Methyl 4-hydroxyphenylglyoxylate.[1] The system is self-sustaining as long as glucose is supplied.[1]

Experimental Protocol

Phase A: Catalyst Preparation (Fermentation)[1]

Objective: High-density expression of ADH and GDH.

Materials:

  • Strain: E. coli BL21(DE3) harboring pETDuet-1-ADH-GDH (or equivalent dual-vector system).[1]

  • Medium: Terrific Broth (TB) supplemented with Ampicillin (100 µg/mL).[1]

Protocol:

  • Inoculation: Inoculate 10 mL LB preculture (with antibiotic) from glycerol stock. Incubate overnight at 37°C, 250 rpm.

  • Scale-up: Transfer 1% (v/v) inoculum into 500 mL TB medium in a 2 L baffled flask.

  • Growth: Incubate at 37°C until OD600 reaches 0.6–0.8.

  • Induction: Cool culture to 20°C. Induce with 0.5 mM IPTG .

    • Expert Insight: Lower induction temperature (18-20°C) is critical to prevent inclusion body formation of the hydrophobic ADH enzyme.[1]

  • Expression: Incubate for 16–20 hours at 20°C.

  • Harvest: Centrifuge (4,000 x g, 20 min, 4°C). Discard supernatant.

  • Storage: Cell pellets can be used immediately or stored at -80°C.

Phase B: Biotransformation (Reaction)[1][2]

Objective: Conversion of substrate to (R)-product.

Critical Parameter - pH Control: The methyl ester moiety is susceptible to spontaneous hydrolysis at pH > 7.[1]5. Maintain pH strictly between 6.0 and 6.5.[1]

ParameterSpecificationNotes
Substrate Loading 50 – 200 mMHigher loadings may require fed-batch addition.[1]
Biocatalyst Load 20 – 50 g/L (wet cells)High cell density ensures rapid conversion.[1]
Buffer 100 mM Potassium Phosphate (KPi)pH 6.[1]5.
Cofactor Source Glucose (1.5 eq.[1] vs Substrate)Excess glucose ensures full reduction.[1]
Cosolvent DMSO (5-10%) or Butyl AcetateImproves solubility of the aromatic substrate.[1]
Temperature 30°COptimal balance of rate vs. enzyme stability.[1]

Step-by-Step Procedure:

  • Resuspension: Resuspend 5 g (wet weight) of harvested cells in 90 mL of 100 mM KPi buffer (pH 6.5).

  • Substrate Preparation: Dissolve 1.8 g (10 mmol, ~100 mM final) of Methyl 4-hydroxyphenylglyoxylate in 10 mL DMSO.

  • Initiation: Add the substrate solution to the cell suspension. Add Glucose (2.7 g, 15 mmol).

  • Reaction: Incubate in an orbital shaker or stirred vessel at 30°C, 200 rpm.

  • pH Maintenance: Monitor pH every hour. The reaction produces gluconic acid, dropping the pH.[1]

    • Action: Titrate with 2M NaOH or 10% Ammonia to maintain pH 6.0–6.[1]5. Do not overshoot pH 7.0.

  • Monitoring: Sample 100 µL every 2 hours. Extract with EtOAc and analyze by HPLC (see Section 4).

  • Termination: Stop when substrate conversion >99% (typically 6–12 hours).

Phase C: Downstream Processing (DSP)[1]
  • Cell Removal: Centrifuge reaction mixture (8,000 x g, 15 min). Save the supernatant.

  • Extraction: Extract the supernatant 3 times with equal volumes of Ethyl Acetate (EtOAc) .

    • Note: The product is moderately polar due to the phenolic hydroxyl. Salting out (adding NaCl to saturation) improves recovery.[1]

  • Drying: Combine organic layers, dry over anhydrous

    
    .
    
  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at 40°C.

  • Purification: If necessary, recrystallize from Toluene/Hexane or purify via silica gel chromatography (Hexane:EtOAc 3:1).[1]

Analytical Methods

HPLC Method for Conversion and Enantiomeric Excess (ee):

  • Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm.[1]

  • Mobile Phase: Hexane : Isopropanol (90 : 10).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm.[1]

  • Temperature: 25°C.

  • Retention Times (Approximate):

    • Substrate: 8.5 min

    • (S)-Enantiomer: 12.1 min[1]

    • (R)-Enantiomer: 14.2 min[1]

  • Calculation:

    
    [1]
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Substrate inhibition/toxicity.[1]Use Resin-based ISPR (In-Situ Product Removal) with Diaion HP-20 resin to adsorb product/substrate, reducing toxicity [1].[1]
Low ee (<95%) Background E. coli reductases.[1]Use a host strain with knocked-out endogenous reductases (e.g., E. coli K-12

adh) or increase the expression level of the recombinant ADH.[1]
Product Hydrolysis pH too high (>7.0).Tighter pH-stat control.[1] Use Ammonia for pH adjustment instead of NaOH to avoid localized high alkalinity.[1]
Emulsion in DSP Cell debris/proteins.[1]Add Celite filter aid before centrifugation or use a demulsifier.[1]

References

  • Highly enantioselective and efficient synthesis of methyl (R)-o-chloromandelate with recombinant E. coli . Source: Organic & Biomolecular Chemistry, 2011.[1] Context: Establishes the core protocol for mandelate derivative reduction using E. coli whole cells.

  • Expression, purification, crystallization and preliminary X-ray diffraction analysis of carbonyl reductase from Candida parapsilosis . Source: Acta Crystallographica, 2008.[1] Context: Identifies Candida parapsilosis CR as a robust, (R)-specific enzyme for keto-ester reduction.

  • Asymmetric reduction of ketones with recombinant E. coli whole cells in neat substrates . Source: Chemical Communications, 2011.[1][2][3] Context: Demonstrates the robustness of whole-cell biocatalysis for high-substrate loading.[1]

  • Biocatalytic reduction of beta,delta-diketo esters: a highly stereoselective approach . Source: Chemistry - A European Journal, 2001.[1] Context: Validates Lactobacillus ADHs for stereoselective reduction of complex esters.

Sources

Application Note: Recrystallization Solvent Systems for Methyl 4-hydroxymandelate Purification

[1]

Executive Summary

Methyl 4-hydroxymandelate (Methyl 4-hydroxy-α-hydroxyphenylacetate) is a critical chiral building block and intermediate in the synthesis of β-blockers (e.g., Atenolol), antibiotics, and fine fragrances.[1] Achieving pharmaceutical-grade purity (>99.5%) is often hindered by its tendency to "oil out" rather than crystallize, driven by its relatively low melting point (~76°C) and dual hydrogen-bonding capability (phenolic and benzylic hydroxyls).[1]

This guide delineates three validated recrystallization solvent systems—Ethyl Acetate/n-Hexane , Toluene , and Ethanol/Water —ranking them by purification efficiency, yield, and green chemistry compliance.

Physicochemical Profile & Solubility Thermodynamics[2]

Understanding the solute-solvent interaction is prerequisite to successful crystallization.[1] Methyl 4-hydroxymandelate possesses an amphiphilic character: the phenyl ring provides lipophilicity, while the ester and two hydroxyl groups confer significant polarity.[1]

Table 1: Solubility Profile & Solvent Suitability
SolventBoiling Point (°C)Solubility (Cold)Solubility (Hot)Role in System
Ethyl Acetate 77.1ModerateHighPrimary Solvent (Dissolver)
Methanol/Ethanol 64.7 / 78.4HighVery HighPrimary Solvent (Too soluble for single-solvent)
Toluene 110.6LowHighSingle Solvent (High selectivity)
n-Hexane/Heptane 68.7 / 98.4InsolubleInsolubleAnti-Solvent (Precipitant)
Water 100.0LowModerateAnti-Solvent (Green, but hydrolysis risk)

Technical Insight: The melting point of pure Methyl 4-hydroxymandelate is approximately 76°C [1].[1] Recrystallization temperatures must be carefully controlled; exceeding 70°C in the presence of moisture or strong bases can induce ester hydrolysis back to 4-hydroxymandelic acid.[1]

Solvent Selection Logic (Decision Matrix)

The following logic flow illustrates how to select the optimal system based on the impurity profile of the crude material.

SolventSelectionStartCrude Methyl 4-hydroxymandelateCheckImpurityAnalyze Impurity ProfileStart->CheckImpurityNonPolarImpNon-polar Impurities(e.g., unreacted Phenol)CheckImpurity->NonPolarImpHighPolarImpPolar Impurities(e.g., Mandelic Acid, Salts)CheckImpurity->PolarImpHighSystemBSystem B: EtOAc / n-Hexane(Binary System)NonPolarImp->SystemBStandard purificationSystemCSystem C: Ethanol / Water(Green Alternative)NonPolarImp->SystemCPartitioning requiredSystemASystem A: Toluene(Single Solvent)PolarImp->SystemABest rejection of polar acidsPolarImp->SystemBGood general purpose

Figure 1: Decision matrix for selecting the recrystallization solvent based on impurity polarity.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Binary System (Ethyl Acetate / n-Hexane)

Best for: General purification, removal of oligomers, and maximizing yield.[1]

  • Dissolution: Charge 10.0 g of crude Methyl 4-hydroxymandelate into a flask. Add Ethyl Acetate (EtOAc) slowly at 60-65°C. Use the minimum volume required to obtain a clear solution (approx. 20-30 mL).

  • Hot Filtration: If insoluble particles (catalyst residues) are present, filter the hot solution through a pre-warmed sintered glass funnel or Celite pad.[1]

  • Nucleation Point: Return filtrate to the heat source (60°C). Slowly add n-Hexane dropwise with vigorous stirring.

    • Critical Step: Stop addition immediately when a faint, persistent turbidity (cloud point) is observed.[1]

    • Re-dissolution: Add 1-2 mL of EtOAc to clear the solution again.[1]

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature (20-25°C) undisturbed for 2 hours.

    • Seeding: If oiling out occurs, add a seed crystal of pure product at 40°C.

  • Completion: Cool the flask in an ice-water bath (0-5°C) for 1 hour to maximize yield.

  • Isolation: Filter the white crystals using vacuum filtration.

  • Washing: Wash the cake with 20 mL of cold (0°C) EtOAc/Hexane (1:3 ratio).

  • Drying: Dry in a vacuum oven at 35-40°C for 6 hours. (Do not exceed 45°C to avoid melting).[1]

Protocol B: Single Solvent System (Toluene)

Best for: Removal of polar impurities (e.g., 4-hydroxymandelic acid) and scaling up.[1]

  • Dissolution: Suspend crude material in Toluene (approx. 5-7 mL per gram).

  • Heating: Heat to 80-90°C. The material should dissolve completely.

    • Note: Methyl 4-hydroxymandelate has a steep solubility curve in Toluene; it is very soluble hot but poorly soluble cold.[1]

  • Cooling: Control the cooling rate at 10°C per hour. Rapid cooling in Toluene often traps solvent inclusions.

  • Isolation: Filter at 10°C. Wash with cold Toluene.

Troubleshooting & Optimization

The "Oiling Out" Phenomenon

A common failure mode for mandelate esters is phase separation into an oil rather than a crystal lattice.[1]

Mechanism: This occurs when the saturation temperature exceeds the oiling-out temperature (liquid-liquid phase separation boundary), often due to impurities lowering the melting point.[1]

Corrective Actions:

  • Seeding: Always retain a small amount of pure crystals to seed the solution at 5-10°C below the saturation temperature [2].

  • High-Shear Agitation: Vigorous stirring during the cooling phase can induce nucleation.[1]

  • Solvent Modification: Increase the ratio of the "good" solvent (EtOAc) slightly to lower the saturation point below the oiling-out threshold.

Process Flow Diagram

RecrystallizationFlowCrudeCrude SolidDissolveDissolution(T > 60°C)Crude->DissolveFilterHot Filtration(Remove Insolubles)Dissolve->FilterCloudPointAdd Anti-Solvent(to Cloud Point)Filter->CloudPointCoolControlled Cooling(Rate: 10°C/hr)CloudPoint->CoolSeedSeeding(at 40-45°C)Cool->SeedOptionalIsolateFiltration & WashCool->IsolateSeed->CoolDryVacuum Dry(< 40°C)Isolate->Dry

Figure 2: Step-by-step unit operations for the recrystallization workflow.[1]

Analytical Validation

To ensure the protocol's success, the final product must meet these criteria:

  • HPLC Purity: >99.5% (Area %).

  • Melting Point: Sharp range between 75-77°C . A broad range (<74°C) indicates retained solvent or impurities.[1]

  • Appearance: White to off-white crystalline needles.[1]

References

  • Patent Literature (Physical Properties): Process for producing 1,2-ethanediol derivatives. EP0816316A1. (Lists Methyl 4-hydroxymandelate melting point as 76°C).[1][2]

  • Crystallization Theory: Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. (General principles on seeding and oiling out).

  • Synthesis Context: Method for preparing p-hydroxymandelic acid.[1][3][4] CN101417942A. (Provides context on the acid precursor and impurity profiles).

Accelerated Synthesis of Methyl α,4-dihydroxyphenylacetate Derivatives via Microwave-Assisted Esterification

Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide:

Abstract: This guide provides a comprehensive protocol for the synthesis of Methyl α,4-dihydroxyphenylacetate and its derivatives using microwave-assisted organic synthesis (MAOS). Methyl α,4-dihydroxyphenylacetate derivatives are valuable intermediates in pharmaceutical research and drug development. Traditional synthesis methods often involve long reaction times and significant energy consumption. Microwave-assisted synthesis offers a rapid, efficient, and environmentally conscious alternative, aligning with the principles of green chemistry.[1][2][3] This document details the underlying principles, a step-by-step experimental protocol, process optimization strategies, and safety considerations for researchers, chemists, and professionals in the field of drug discovery.

Introduction: The Need for Speed in Medicinal Chemistry

In the landscape of drug discovery, the ability to rapidly synthesize and screen compound libraries is a significant competitive advantage.[4] Molecules like Methyl α,4-dihydroxyphenylacetate and its analogues serve as crucial building blocks for more complex active pharmaceutical ingredients (APIs). The conventional esterification of the parent acid, 4-hydroxyphenylacetic acid, often requires several hours of refluxing.[5] Such time-intensive methods create bottlenecks in the hit-to-lead and lead optimization phases of drug development.[4]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically reducing reaction times from hours or days to mere minutes.[4][6] This acceleration is achieved through a unique heating mechanism. Unlike conventional heating which relies on slow conduction and convection, microwave energy interacts directly with polar molecules in the reaction mixture, causing them to rapidly oscillate and rotate.[1][7] This interaction generates rapid, uniform, and efficient "in-core" heating, leading to remarkable rate enhancements.[1][4] The primary mechanisms responsible for this phenomenon are dipolar polarization and ionic conduction.[2][3][8] This technology not only increases the speed of synthesis but also frequently leads to higher product yields, improved purity, and a reduction in solvent use, making it a cornerstone of modern green chemistry.[3][9]

This guide focuses on leveraging MAOS for the acid-catalyzed esterification of dihydroxyphenylacetic acids, providing a robust and reproducible protocol for synthesizing derivatives with high efficiency.

Reaction Principle and Mechanism

The core transformation is a Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.

General Reaction Scheme:

Where Ar is a dihydroxyphenyl group.

The Role of Microwave Irradiation:

The efficiency of microwave heating is directly related to the polarity of the molecules involved. In this synthesis, the alcohol (e.g., methanol) and the carboxylic acid are both highly polar.

  • Dipolar Polarization: The polar reactants continuously attempt to align their dipole moments with the rapidly oscillating electric field of the microwaves.[7] This constant molecular motion generates friction, leading to rapid and uniform heating throughout the reaction vessel.[1]

  • Ionic Conduction: If any ionic species are present (such as the protonated catalyst or intermediates), they will migrate through the solution under the influence of the electric field, generating heat through collisions.[2][3]

This direct energy transfer allows the reaction mixture to reach the target temperature almost instantaneously, overcoming the activation energy barrier much faster than conventional methods and significantly accelerating the rate of ester formation.[10][11]

Materials and Equipment

Reagents
  • 2,4-Dihydroxyphenylacetic acid (or other dihydroxy- derivatives) (≥98%)

  • Methanol, anhydrous (or other primary/secondary alcohols like Ethanol, n-Propanol) (≥99.8%)

  • Sulfuric acid, concentrated (95-98%)

  • Ethyl acetate (ACS grade)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • TLC plates (Silica gel 60 F₂₅₄)

  • Silica gel for column chromatography (230-400 mesh)

Equipment
  • Microwave Synthesis Reactor (e.g., CEM Discover, Biotage Initiator) with appropriate pressure-rated glass reaction vessels (e.g., 10 mL)

  • Magnetic stir bars

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Analytical balance

  • TLC chamber and UV lamp (254 nm)

  • Glass columns for chromatography

  • Instrumentation for analysis: Nuclear Magnetic Resonance (NMR) spectrometer, Infrared (IR) spectrometer, Mass Spectrometer (MS).

Experimental Protocol: Synthesis of Methyl 2-(2,4-dihydroxyphenyl)acetate

This protocol provides a detailed, step-by-step method for a representative synthesis.

Step 1: Reagent Preparation
  • Place a magnetic stir bar into a 10 mL microwave reaction vessel.

  • Add 2,4-dihydroxyphenylacetic acid (500 mg, 2.97 mmol).

  • Add 5 mL of anhydrous methanol. This serves as both the reactant and the primary solvent.

  • Carefully add 2-3 drops of concentrated sulfuric acid to the vessel using a glass pipette.

    • Causality Explanation: Sulfuric acid acts as the catalyst, protonating the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

Step 2: Microwave Reactor Setup
  • Securely cap the reaction vessel.

  • Place the vessel into the cavity of the microwave reactor.

  • Program the reaction parameters:

    • Temperature: 100 °C (Set as a limit; the reaction is temperature-controlled)

    • Power: 250 W (Dynamic power control to maintain temperature)

    • Reaction Time: 10 minutes

    • Stirring: High

    • Pre-stirring: 30 seconds

    • Causality Explanation: Running the reaction under sealed-vessel conditions allows the temperature to exceed the atmospheric boiling point of methanol (64.7 °C), dramatically increasing the reaction rate according to the Arrhenius equation.[4] The 10-minute timeframe is typically sufficient for complete conversion, a significant reduction from the hours required for conventional reflux.[5]

Step 3: Reaction Work-up and Product Isolation
  • After irradiation, allow the vessel to cool to room temperature (<50 °C) before carefully opening it.

  • Transfer the reaction mixture to a 100 mL beaker and concentrate it using a rotary evaporator to remove the excess methanol.

  • Re-dissolve the residue in 25 mL of ethyl acetate.

  • Transfer the solution to a 100 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 20 mL of deionized water.

    • 20 mL of saturated NaHCO₃ solution (to neutralize the acidic catalyst). Caution: CO₂ evolution may occur. Vent the funnel frequently.

    • 20 mL of brine (to break any emulsions and remove bulk water).

  • Drain the separated organic layer into an Erlenmeyer flask.

  • Dry the organic layer over anhydrous MgSO₄ for 10-15 minutes.

  • Filter off the drying agent and wash it with a small amount of fresh ethyl acetate.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Step 4: Purification and Characterization
  • Assess the purity of the crude product using TLC (e.g., 3:1 Hexane:Ethyl Acetate as the mobile phase).

  • If impurities are present, purify the crude oil/solid via flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Combine the pure fractions (identified by TLC) and remove the solvent to yield the final product, Methyl 2-(2,4-dihydroxyphenyl)acetate.

  • Characterization:

    • Appearance: Typically an oil or low-melting solid.

    • ¹H NMR (CDCl₃): Expect characteristic peaks for the aromatic protons, the methylene (-CH₂-) protons, the methyl ester (-OCH₃) protons, and the hydroxyl (-OH) protons.

    • IR (ATR): Expect strong C=O stretching (ester) around 1730 cm⁻¹, broad O-H stretching around 3300-3500 cm⁻¹, and C-O stretching.

    • MS (ESI+): Expect to find the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the product's molecular weight (182.18 g/mol ).

Process Optimization and Derivative Synthesis

The provided protocol is a robust starting point. For synthesizing a library of derivatives, reaction conditions can be optimized. Key parameters are summarized in the table below.

Substrate Acid Alcohol Time (min) Temp (°C) Typical Yield (%) Notes
2,4-Dihydroxyphenylacetic AcidMethanol10100>90%Standard protocol.
2,4-Dihydroxyphenylacetic AcidEthanol15110>85%Higher boiling point allows for slightly higher temperature.
2,4-Dihydroxyphenylacetic Acidn-Propanol20120>80%Longer reaction time may be needed for less reactive, bulkier alcohols.
3,4-Dihydroxyphenylacetic AcidMethanol10100>90%Isomeric starting material should react similarly.
4-Hydroxyphenylacetic AcidMethanol8100>95%Less electron-donating character may slightly alter reactivity.

Note: Yields are estimates and will vary based on the efficiency of the work-up and purification steps.

Visualized Workflow and Reaction

Experimental Workflow Diagram

The entire process, from setup to analysis, can be visualized as a clear workflow.

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis A 1. Combine Acid, Alcohol & Catalyst B 2. Seal Reaction Vessel A->B Securely cap C 3. Irradiate in Microwave Reactor (10 min, 100 °C) B->C Load into reactor D 4. Cool & Concentrate C->D After cooling E 5. Dissolve in EtOAc D->E F 6. Wash with H₂O, NaHCO₃, Brine E->F G 7. Dry & Evaporate F->G H 8. Column Chromatography (if needed) G->H Crude Product I 9. Characterize Product (NMR, IR, MS) H->I Pure Product

Caption: Workflow for Microwave-Assisted Esterification.

Reaction Mechanism Overview

This diagram illustrates the key steps in the acid-catalyzed esterification process.

G Simplified Esterification Mechanism RCOOH Carboxylic Acid (R-COOH) Protonated_Acid Protonated Acid [R-C(OH)₂]⁺ RCOOH->Protonated_Acid + H⁺ H_plus H⁺ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'-OH ROH Alcohol (R'-OH) Water_loss Loss of H₂O Tetrahedral_Intermediate->Water_loss Proton Transfer Ester Ester Product (R-COOR') Water_loss->Ester - H₂O, - H⁺

Caption: Key steps of acid-catalyzed esterification.

Safety Precautions

  • Pressurized Systems: Microwave reactions in sealed vessels generate significant pressure. Never exceed the recommended volume or temperature limits for the vessels. Always allow the vessel to cool completely before opening.

  • Chemical Hazards: Concentrated sulfuric acid is extremely corrosive. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Handle it only in a chemical fume hood.

  • Flammable Solvents: Methanol and ethyl acetate are flammable. Keep them away from ignition sources. Conduct solvent evaporation in a well-ventilated area or fume hood.

  • Thermal Burns: The reaction vessel will be hot after irradiation. Handle with thermal gloves until it has cooled to a safe temperature.

Troubleshooting

Problem Possible Cause(s) Solution(s)
Low or No Conversion 1. Inactive or insufficient catalyst. 2. Reaction time or temperature too low. 3. Presence of water in reagents.1. Add an additional drop of fresh H₂SO₄. 2. Increase reaction time in 5-minute increments or increase temperature by 10 °C. 3. Use anhydrous grade alcohol and dry starting materials.
Formation of Byproducts 1. Reaction temperature too high, causing decomposition or side reactions (e.g., ether formation).1. Lower the reaction temperature by 10-20 °C and increase the reaction time to compensate.
Poor Yield After Work-up 1. Incomplete extraction of the product. 2. Product loss during neutralization (hydrolysis of ester).1. Perform an additional extraction of the aqueous layer with ethyl acetate. 2. Perform the NaHCO₃ wash quickly and without excessive agitation. Ensure the solution is not strongly basic.

Conclusion

The microwave-assisted synthesis of Methyl α,4-dihydroxyphenylacetate derivatives represents a significant advancement over conventional thermal methods. This approach provides a powerful tool for medicinal chemists, enabling the rapid, efficient, and scalable production of key pharmaceutical intermediates.[9] By drastically reducing reaction times from hours to minutes, MAOS accelerates the entire discovery pipeline, allowing for faster iteration of structure-activity relationship (SAR) studies and ultimately shortening the timeline for delivering novel therapeutics.[4][6] The adoption of this green chemistry technique underscores a commitment to both innovation and environmental sustainability in modern drug development.

References

  • EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development.
  • Kappe, C. O. (2005, December 23). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery.
  • Bari, S. B., et al. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
  • Joshi, G. G. (2013, July 1). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development.
  • Kappe, C. O., & Dallinger, D. (2006, January 15). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery.
  • IJNRD. (2023, June 6). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.
  • International Journal of Research in Pharmacy and Allied Science. (2025, June 30). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis.
  • RFHIC. (n.d.). Microwave-Driven Chemical Reactions.
  • CEM Corporation. (2025, June 16). Drug Discovery at the Speed of Light.
  • PrepChem.com. (n.d.). Synthesis of methyl 4-hydroxyphenylacetate.

Sources

Troubleshooting & Optimization

Preventing racemization of Methyl 4-hydroxymandelate during hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

[label="Planar Enolate Intermediate\n(Loss of Stere

Base-catalyzed enolization mechanism leading to the racemization of methyl 4-hydroxymandelate.

Section 2: Experimental Workflows (The "How")

Q: If basic hydrolysis destroys the chiral center, how can I chemically hydrolyze the ester while preserving enantiomeric purity? A: You must utilize Acidic Hydrolysis . Acidic conditions (e.g., 1N to 2N HCl) operate via the protonation of the carbonyl oxygen rather than the abstraction of the


-proton, fundamentally shifting the mechanism away from enolate formation[1]. While acid-catalyzed hydrolysis is kinetically slower, it preserves the stereocenter as long as thermal energy is strictly controlled to prevent background epimerization.

Q: What is the recommended approach for strictly maintaining >99% ee? A: Enzymatic Hydrolysis using lipases or esterases is the gold standard. Enzymes such as Candida antarctica lipase B (CALB) or Pseudomonas sp. esterases operate at mild, near-neutral pH (pH 6.5–7.5) and ambient temperatures[2]. Because the reaction avoids extreme pH entirely, spontaneous chemical racemization is halted. Furthermore, enzymes provide stereoselective recognition, acting as a highly selective hydrolytic tool that leaves the undesired enantiomer intact if operating on a racemate, or perfectly preserving the chirality of an enantiopure substrate[3].

Workflow Start Start: Enantiopure Methyl 4-Hydroxymandelate Decision Select Hydrolysis Condition Start->Decision Basic Basic (NaOH/MeOH) pH > 10 Decision->Basic Acidic Acidic (2N HCl) pH 1-2 Decision->Acidic Enzyme Enzymatic (Lipase/Esterase) pH 7.0 Decision->Enzyme OutBasic Racemization (ee < 10%) Basic->OutBasic Enolate Formation OutAcidic Preserved Chirality (ee ~95%) Acidic->OutAcidic Carbonyl Protonation OutEnzyme Perfect Retention (ee > 99%) Enzyme->OutEnzyme Mild Conditions

Decision tree for selecting hydrolysis methods to prevent racemization of chiral esters.

Section 3: Data & Methodologies

Quantitative Comparison of Hydrolysis Methods

The following table summarizes the expected outcomes based on the chosen hydrolysis methodology.

Hydrolysis MethodReagents & ConditionspH RangeTemp (°C)Reaction TimeExpected ee (%)Yield (%)
Basic (Saponification) 1M NaOH, MeOH/H₂O12.0 - 14.025 - 601 - 2 hours< 5% (Racemic)> 90%
Acidic Hydrolysis 2N HCl, H₂O/Dioxane1.0 - 2.040 - 5012 - 24 hours90 - 95% 75 - 85%
Enzymatic (Lipase) CALB, Phosphate Buffer7.0 - 7.525 - 3024 - 48 hours> 99% 85 - 95%
Protocol 1: Acidic Hydrolysis (Chemical Approach)

Causality & Validation: This protocol utilizes low pH to prevent


-proton abstraction[1]. The system is self-validating via continuous TLC/HPLC monitoring: the reaction is quenched exactly when the ester is consumed, preventing prolonged heat exposure which is the primary cause of background thermal racemization in acidic media.
  • Preparation: Dissolve 10 mmol of enantiopure methyl 4-hydroxymandelate in 15 mL of 1,4-dioxane to ensure complete solubility.

  • Acid Addition: Slowly add 15 mL of 2N aqueous HCl. Verify that the pH is between 1.0 and 2.0.

  • Thermal Control: Heat the mixture gently to 45°C under continuous magnetic stirring. Critical: Do not exceed 50°C, as elevated temperatures will exponentially increase the rate of thermal epimerization.

  • Monitoring: Monitor the reaction via chiral HPLC or TLC (Hexane:EtOAc 1:1) every 2 hours.

  • Quenching & Extraction: Once the ester is consumed (typically 12-18 hours), immediately cool the mixture to 0°C in an ice bath to lock the stereocenter. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield chiral 4-hydroxymandelic acid.

Protocol 2: Enzymatic Hydrolysis (Biocatalytic Approach)

Causality & Validation: This protocol uses a pH-stat titrator. Because the hydrolysis of the ester produces 4-hydroxymandelic acid, the pH of the unbuffered (or lightly buffered) solution will naturally drop. The pH-stat automatically adds dilute NaOH to maintain a strict pH of 7.0. The molar volume of NaOH added is directly proportional to the conversion rate of the ester, making this a perfectly self-validating kinetic system[2][3].

  • Buffer Preparation: Prepare 50 mL of a light 10 mM sodium phosphate buffer, adjusted exactly to pH 7.0.

  • Substrate Suspension: Add 10 mmol of methyl 4-hydroxymandelate to the buffer. (Note: Add 5% v/v MTBE if substrate solubility is poor).

  • Enzyme Addition: Add 100 mg of immobilized Candida antarctica lipase B (CALB) or a highly selective Pseudomonas esterase.

  • pH-Stat Incubation: Place the reaction vessel in a pH-stat titrator set to 30°C. Set the titrator to maintain pH 7.0 using 0.5 M NaOH.

  • Validation: Monitor the NaOH consumption in real-time. The reaction is complete when base consumption plateaus, indicating 100% conversion of the reactive ester.

  • Workup: Filter the mixture to recover the immobilized enzyme (which can be washed and reused). Acidify the filtrate to pH 2.0 with 1N HCl at 0°C, then extract with ethyl acetate to isolate the pure chiral acid.

References

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Publishing. Available at:[Link]

  • Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. MDPI. Available at:[Link]

  • Racemization and Asymmetrie Transformation of α-Substituted Carboxylic Acids. Radboud University Repository. Available at:[Link]

  • Modulation of the enantioselectivity of lipases via controlled immobilization and medium engineering: Hydrolytic resolution of mandelic acid esters. ResearchGate. Available at: [Link]

Sources

Improving yield of Methyl alpha,4-dihydroxyphenylacetate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Methyl 4-Hydroxymandelate Synthesis

Topic: Improving yield of Methyl


,4-dihydroxyphenylacetate (Methyl 4-hydroxymandelate)
CAS Registry Number:  14199-15-6
Target Audience:  Medicinal Chemists, Process Development Scientists[1]

Executive Summary & Molecule Identity

Methyl


,4-dihydroxyphenylacetate , commonly known as Methyl 4-hydroxymandelate , is a critical chiral intermediate in the synthesis of 

-blockers (e.g., Atenolol), antibiotics, and agrochemicals.[1]

The synthesis typically proceeds via the Fischer Esterification of 4-hydroxymandelic acid. However, users frequently encounter yields capped at ~50-60% due to equilibrium limitations, oxidative degradation of the benzylic


-hydroxyl group, and polymerization side-reactions.[1]

This guide provides an optimized protocol using Chemical Water Scavenging to drive conversion >90% while preserving the sensitive


-hydroxy moiety.

Troubleshooting Center (Q&A)

Q1: My reaction conversion stalls at ~60% despite refluxing for 24 hours. Adding more H₂SO₄ doesn't help. Why? Diagnosis: You have reached the thermodynamic equilibrium limit . In Fischer esterification, water is a byproduct.[1] Once the water concentration reaches a critical threshold, the reverse hydrolysis reaction rate equals the forward esterification rate.[1] Solution:

  • Do not add more H₂SO₄; this promotes charring and sulfonation of the phenol ring.

  • Action: Implement a Chemical Water Scavenger . Add Trimethyl Orthoformate (TMOF) (1.5 equivalents) to the reaction mixture. TMOF reacts irreversibly with byproduct water to form methanol and methyl formate, driving the equilibrium to completion.[1]

Q2: The reaction mixture turns dark red/brown, and the product purity is low. Diagnosis: This indicates oxidative degradation or acid-catalyzed polymerization .[1] The benzylic


-hydroxyl group is prone to oxidation to the 

-keto ester (Methyl 4-hydroxyphenylglyoxylate) or elimination to form quinone methide intermediates which polymerize. Solution:
  • Inert Atmosphere: Strictly perform the reaction under Nitrogen or Argon.

  • Temperature Control: Limit reflux temperature. If using TMOF (see Q1), you can run the reaction at 40°C instead of reflux, significantly reducing thermal degradation.[1]

  • Trace Metal Contamination: Ensure reactants are free of transition metals (Fe, Cu) which catalyze phenolic oxidation.[1] Add a pinch of EDTA if unsure.

Q3: I am losing significant product during the aqueous workup. The aqueous layer remains yellow. Diagnosis: Methyl 4-hydroxymandelate has amphiphilic properties . The phenolic hydroxyl and the ester group increase water solubility, especially in basic or neutral conditions.[1] Solution:

  • Salting Out: Saturate the aqueous phase with NaCl before extraction.

  • Solvent Choice: Replace Diethyl Ether with Ethyl Acetate or 2-MeTHF for extraction.

  • pH Control: Ensure the aqueous layer is acidified to pH ~3-4 during extraction. If you neutralized with NaHCO₃, you might have formed the water-soluble phenolate salt.[1]

Optimized Protocol: Chemically Scavenged Esterification

This protocol replaces the standard "reflux in methanol" method with a chemically driven equilibrium shift, ensuring high yield (>90%) and high purity.[1]

Reagents:

  • 4-Hydroxymandelic acid (1.0 equiv)[1][2]

  • Methanol (Anhydrous, 10 equiv - acts as solvent and reactant)[1]

  • Trimethyl Orthoformate (TMOF) (1.5 equiv)

  • Sulfuric Acid (conc.[2][3][4] H₂SO₄) (0.05 equiv - Catalyst) or p-Toluenesulfonic acid (PTSA)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round bottom flask and equip it with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Dissolution: Add 4-Hydroxymandelic acid and Methanol under nitrogen flow. Stir until fully dissolved.

  • Scavenger Addition: Add Trimethyl Orthoformate (TMOF) via syringe.

    • Mechanistic Note: TMOF will consume the water generated during esterification:

      
      
      
  • Catalyst Addition: Cool the solution to 0°C (ice bath). Add H₂SO₄ dropwise.

    • Critical: Exothermic reaction. Keep cool to prevent initial oxidation.

  • Reaction: Warm to 40-45°C (gentle heating) and stir for 4-6 hours.

    • Monitor: Use TLC (50% EtOAc/Hexane).[2] The starting acid spot (baseline) should disappear completely.

  • Quench: Cool to room temperature. Add solid NaHCO₃ (approx. 2 equiv relative to H₂SO₄) and stir for 10 mins to neutralize the catalyst.

  • Concentration: Filter off the solid salts. Concentrate the filtrate under reduced pressure (Rotavap) to remove Methanol and Methyl Formate.

    • Result: You will obtain a viscous oil or semi-solid.

  • Workup: Dissolve the residue in Ethyl Acetate . Wash with Brine (saturated NaCl).

    • Note: Avoid aqueous base washes (NaOH/KOH) to prevent hydrolysis or phenolate loss.

  • Purification: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate. If necessary, recrystallize from Ethyl Acetate/Hexane or Toluene .[1]

Quantitative Performance Data

ParameterStandard Method (Reflux MeOH)Optimized Method (TMOF Scavenger)
Conversion 55 - 65%> 95%
Reaction Time 12 - 24 Hours4 - 6 Hours
Temperature 65°C (Reflux)40°C
Impurity Profile High (Oxidation/Oligomers)Low (Clean)
Workup Loss High (due to unreacted acid)Minimal

Visualizing the Mechanism & Workflow

Figure 1: Reaction Pathway & Water Scavenging Mechanism[1]

ReactionPathway Start 4-Hydroxymandelic Acid + MeOH Equilibrium Equilibrium Mixture (Ester + Water) Start->Equilibrium H+ Cat Equilibrium->Start Hydrolysis Scavenging Water Removal: HC(OMe)3 + H2O -> HCOOMe + 2MeOH Equilibrium->Scavenging + TMOF TMOF Trimethyl Orthoformate (Water Scavenger) Product Methyl 4-hydroxymandelate (>95% Yield) Scavenging->Product Irreversible

Caption: The TMOF-assisted pathway irreversibly removes water, shifting the equilibrium to the right.

Figure 2: Experimental Workflow Decision Tree

Workflow Start Start Synthesis Check Check Reagents: Is TMOF available? Start->Check RouteA Route A (Preferred): TMOF + MeOH + H2SO4 Temp: 40°C Check->RouteA Yes RouteB Route B (Alternative): Soxhlet w/ 3A Sieves Solvent: MeOH/Benzene Check->RouteB No Monitor Monitor TLC (4h) RouteA->Monitor RouteB->Monitor ColorCheck Color Check: Is solution Dark Red? Monitor->ColorCheck Good Pale Yellow: Proceed to Workup ColorCheck->Good No Bad Dark Red: Oxidation detected. Restart under N2 ColorCheck->Bad Yes

Caption: Decision tree for selecting the optimal synthesis route and troubleshooting color changes.

References

  • Preparation of Methyl 4-hydroxymandelate (Standard Protocol Baseline) Source: Semantic Scholar (Vertex AI). One-Pot, Diversity-Oriented Synthesis of Aryl-Substituted Benzoxacycles.

  • Chemical Water Scavenging in Esterification (TMOF Mechanism) Source: Lidsen Publishing.[3] Kinetic Modeling of the Esterification of Oleic Acid and Methanol. (Demonstrates equilibrium shift principles).

  • Catalyst Optimization for Mandelic Acid Derivatives Source: Google Patents. Process for producing 1,2-ethanediol derivatives.[1] (Discusses esterification of 4-hydroxymandelic acid with H2SO4).

  • Stability and Storage of Methyl 4-hydroxyphenylacetate Derivatives Source: MedChemExpress. Methyl 4-hydroxyphenylacetate Product Information.

Sources

Troubleshooting low solubility of Methyl alpha,4-dihydroxyphenylacetate in chloroform

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-M4HM-CHCl3 Compound: Methyl alpha,4-dihydroxyphenylacetate (Synonyms: Methyl 4-hydroxymandelate; Methyl 2-hydroxy-2-(4-hydroxyphenyl)acetate) Solvent System: Chloroform (


)
Status: Known Limitation / Thermodynamic Mismatch 
Executive Summary: Why Is This Happening?

If you are struggling to dissolve Methyl alpha,4-dihydroxyphenylacetate in chloroform, your observation is chemically correct. You are not doing anything wrong; you are fighting thermodynamics.

This molecule contains two high-polarity hydrogen-bonding motifs:

  • A Phenolic Hydroxyl (4-OH): Strong H-bond donor/acceptor.

  • A Benzylic Alpha-Hydroxyl (

    
    -OH):  Capable of intermolecular hydrogen bonding.
    

The Root Cause: In its solid state, these hydroxyl groups form a robust intermolecular Hydrogen Bonding Network (Crystal Lattice Energy).[1] Chloroform is a non-polar to moderately polar solvent with weak hydrogen bond acceptor capabilities and effectively zero hydrogen bond donor capabilities . It cannot generate enough solvation energy to break the strong crystal lattice of this specific polyphenol.

Diagnostic Flowchart: Immediate Workarounds

Identify your primary experimental goal to select the correct solution.

Troubleshooting Start START: What is your Goal? Goal_NMR Goal: NMR Analysis Start->Goal_NMR Goal_Rxn Goal: Chemical Reaction Start->Goal_Rxn Goal_Ext Goal: Extraction/Workup Start->Goal_Ext Soln_DMSO Switch to DMSO-d6 (Recommended) Goal_NMR->Soln_DMSO Best Resolution Soln_Spike Add 5-10% CD3OD or DMSO-d6 to CDCl3 Goal_NMR->Soln_Spike If CDCl3 is mandatory Soln_THF Switch Solvent: THF or Ethyl Acetate Goal_Rxn->Soln_THF Dissolution Soln_Protect Derivatize: Protect OH groups (TBS/Acetyl) Goal_Rxn->Soln_Protect Lipophilicity Soln_EtOAc STOP using CHCl3. Switch to Ethyl Acetate Goal_Ext->Soln_EtOAc High Efficiency Soln_Salt Salting Out: Saturate Aq. phase with NaCl Goal_Ext->Soln_Salt Maximize Yield

Figure 1: Decision tree for troubleshooting solubility issues based on experimental intent.

Technical Deep Dive & FAQ
Q1: I see "chloroform" listed as a solvent for similar esters. Why not this one?

Most simple phenylacetates lack the alpha-hydroxy group. The addition of that single


-OH group at the benzylic position drastically increases the polarity and the lattice energy.
  • Methyl phenylacetate: Soluble in

    
     (No OH groups).
    
  • Methyl 4-hydroxyphenylacetate: Moderately soluble (One phenolic OH).

  • Methyl

    
    ,4-dihydroxyphenylacetate (Your Compound):  Poor solubility (Two OH groups = Multi-point H-bonding).
    
Q2: Can I heat it to force it into solution?

WARNING: Proceed with extreme caution.

  • Risk: The

    
    -hydroxy group is benzylic. In the presence of trace acid (common in aged chloroform due to decomposition into HCl/Phosgene), heating can cause elimination of water  to form a quinone methide or polymerization products.
    
  • Recommendation: Do not heat above 40°C. If heat is required, ensure the chloroform is neutralized (passed through basic alumina) or stabilized with amylene, not ethanol (ethanol can interfere if you are doing strict stoichiometry).[1]

Q3: What are the exact solubility parameters?

While experimental values for this specific derivative are rare, we can approximate using Hansen Solubility Parameters (HSP) . For dissolution to occur, the "Distance" (


) between the solvent and solute in HSP space must be small.[1]
ParameterChloroform (

)
Methyl

,4-dihydroxyphenylacetate (Est.)
Status

(Dispersion)
17.8~18.0Match

(Polarity)
3.1~12.5Mismatch

(H-Bonding)
5.7~20.0Severe Mismatch
  • Analysis: The

    
     (Hydrogen Bonding) gap is too wide. Chloroform cannot disrupt the solute-solute H-bonds.
    
Validated Protocols
Protocol A: NMR Sample Preparation (The "Spiking" Method)

Use this if you absolutely must compare to other spectra in Chloroform.

  • Weighing: Place 5–10 mg of Methyl

    
    ,4-dihydroxyphenylacetate into the NMR tube.
    
  • Primary Solvation: Add 50–100

    
    L of DMSO-d6  or Methanol-d4 .
    
    • Observation: The solid should dissolve almost immediately due to the high

      
       of these solvents.
      
  • Dilution: Fill the remainder of the tube (approx. 500

    
    L) with Chloroform-d (
    
    
    
    )
    .
  • Mixing: Invert gently.

    • Result: You will obtain a clear solution. Note that the OH proton peaks will likely be broad or invisible due to exchange with the co-solvent.

Protocol B: Extraction / Purification Workflow

Standard chloroform extractions will leave product in the aqueous phase.

  • Aqueous Phase Prep: Adjust the aqueous layer to pH 4–5 (ensures the phenol is protonated and neutral).

  • Salting Out: Add solid NaCl to the aqueous phase until saturation. This increases the ionic strength, forcing the organic organic molecule out ("Salting Out" effect).

  • Solvent Choice: Use Ethyl Acetate (EtOAc) instead of Chloroform.

    • Ratio: 3 x 50 mL EtOAc per 100 mL aqueous phase.

  • Drying: Dry the combined organic layers over

    
     (Sodium Sulfate). Magnesium sulfate (
    
    
    
    ) is slightly acidic and can sometimes degrade sensitive benzylic alcohols;
    
    
    is safer.
References
  • Compound Properties

    • Cayman Chemical.[2] "Methyl 3,4-Dihydroxyphenylacetate Product Information."[2] (Note: Positional isomer used for solubility benchmarking; confirms solubility in EtOH/DMSO, not CHCl3). Link

  • Solubility Principles

    • Hansen, C. M.[1][3] "Hansen Solubility Parameters: A User's Handbook."[3] CRC Press.[3] Explains the

      
       mismatch mechanism. Link
      
  • Synthesis & Handling

    • ChemicalBook.[4][5] "Methyl 4-hydroxyphenylacetate Properties."[5][6] (Provides melting point and stability data for the parent scaffold). Link

  • Safety & Stability

    • Common Organic Chemistry. "Chloroform Reagent Guide." Details the acidity risks of aged chloroform with sensitive alcohols. Link

Sources

Technical Support Center: Methyl 4-Hydroxymandelate (M4HM) Stability & Storage

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Vulnerability Profile

Methyl 4-hydroxymandelate (M4HM) (CAS: 13244-78-5) is a bifunctional intermediate containing a phenolic hydroxyl group and an


-hydroxy ester moiety. Its dual functionality makes it a versatile building block for 

-blockers and antibiotics, but also renders it highly susceptible to two distinct degradation pathways: hydrolysis and oxidative quinone formation .

Users frequently report "yellowing" or "sticky" solids. These are not random events but predictable chemical failures caused by improper storage. This guide provides the causal logic and protocols to prevent these issues.

Chemical Vulnerability Matrix
VulnerabilityTriggerMechanismVisual Indicator
Ester Hydrolysis Moisture (

), Acid/Base traces
Cleavage of methyl ester to 4-hydroxymandelic acidMaterial becomes sticky/clumped; Melting point depression.
Phenolic Oxidation Oxygen (

), UV Light
Radical oxidation of phenol to quinone speciesColor shift from White

Pink

Brown.
Benzylic Oxidation UV Light, HeatOxidation of

-hydroxy group
Yellowing; Impurity peaks in HPLC.

Critical Storage Parameters (The "Gold Standard")

To maintain purity


 for periods exceeding 12 months, you must adhere to the "Cold, Dark, Dry"  triad.
A. Temperature Control
  • Long-Term (> 1 month): Store at

    
     . At this temperature, the kinetic rate of hydrolysis is effectively halted.
    
  • Short-Term (< 1 month): Refrigeration at

    
      is acceptable.
    
  • Room Temperature: Not recommended. At

    
    , transesterification or hydrolysis rates increase significantly if any moisture is present.
    
B. Atmosphere & Moisture

M4HM is hygroscopic .

  • Primary Defense: Store under an inert atmosphere (Argon or Nitrogen).

  • Secondary Defense: Use tight-sealing containers (Teflon-lined caps). Parafilm alone is insufficient for long-term freezer storage due to permeability.

  • Desiccants: Always store the primary vial inside a secondary jar containing active silica gel or

    
    .
    
C. Light Protection

The benzylic position is photosensitive.

  • Requirement: Amber glass vials or aluminum foil wrapping.

  • Avoid: Clear glass on benchtops under fluorescent lighting.

Troubleshooting Guide (Q&A Format)

Scenario 1: Color Change

Q: "My M4HM powder has turned from white to a light pink/yellow. Is it still usable?"

A: The color change indicates oxidative degradation of the phenol group, likely forming trace quinone derivatives.

  • Diagnosis: This usually happens when the container was left open to air or stored in clear glass.

  • Impact: While the color looks alarming, the actual molar percentage of impurity might be low (

    
    ).
    
  • Action:

    • Run a TLC (Solvent: Ethyl Acetate/Hexane 1:1). If the main spot is dominant and only a faint baseline smear exists, it may be usable for crude reactions.

    • Strict Purity Required? Perform the Recrystallization Protocol (See Section 4).

Scenario 2: Texture Change

Q: "The solids have clumped together and look 'wet' or sticky. Can I dry it in an oven?"

A: This is a sign of hydrolysis driven by moisture absorption. The "wetness" is often methanol released during ester hydrolysis or simply absorbed water.

  • Risk: Heating a wet

    
    -hydroxy ester can accelerate degradation (self-catalyzed hydrolysis).
    
  • Action:

    • Do NOT heat in a standard oven.

    • Place in a vacuum desiccator over

      
       for 24 hours at room temperature.
      
    • Check Melting Point. If it deviates significantly from

      
       , the ester has hydrolyzed to the acid. You cannot "dry" it back to the ester; you must discard or re-esterify.
      
Scenario 3: HPLC Anomalies

Q: "I see a new peak eluting before my main peak in Reverse Phase HPLC."

A: This is the 4-hydroxymandelic acid hydrolysis product.

  • Reasoning: In Reverse Phase (C18), the free acid is more polar than the methyl ester and elutes earlier.

  • Root Cause: The solvent used for HPLC sample prep (e.g., wet methanol/water) might be degrading the sample during the run, or the sample degraded in storage.

  • Verification: Inject a fresh sample prepared in anhydrous Acetonitrile. If the peak disappears, it was an artifact of your prep method. If it remains, your stock has degraded.

Visualizing Degradation Pathways

The following diagram illustrates the two major failure modes for M4HM.

M4HM_Degradation M4HM Methyl 4-hydroxymandelate (Target Compound) Acid_Product 4-Hydroxymandelic Acid (Lower Retention Time) M4HM->Acid_Product Hydrolysis (Fast in humidity) Methanol Methanol (Byproduct) M4HM->Methanol Quinone Quinone Derivatives (Pink/Yellow Color) M4HM->Quinone Oxidation (Slow, cumulative) Hydrolysis_Agent Moisture (H2O) + Acid/Base Trace Hydrolysis_Agent->M4HM Oxidation_Agent Oxygen (O2) + UV Light Oxidation_Agent->M4HM

Caption: Figure 1. Dual degradation pathways of M4HM. Left: Hydrolysis leading to acid impurities. Right: Oxidation leading to colored quinone species.

Recovery & Handling Protocols

Protocol A: Inert Handling (The "Argon Blanket")

Use this whenever opening a new bottle.

  • Equilibration: Allow the stored bottle to reach room temperature before opening. Opening a cold bottle (

    
    ) in a warm lab (
    
    
    
    ) causes immediate condensation of atmospheric moisture onto the powder.
  • Dispensing: Weigh out the required amount quickly.

  • Purging: Direct a gentle stream of dry Argon or Nitrogen into the headspace of the bottle for 30 seconds.

  • Sealing: Cap tightly and wrap the neck with Parafilm.

Protocol B: Recrystallization (Salvage)

Use this if the material is yellow but chemically intact (>90% purity).

  • Solvent: Dissolve crude M4HM in a minimum amount of hot Ethyl Acetate .

  • Precipitation: Slowly add warm Hexane (or Petroleum Ether) until slight turbidity appears.

  • Cooling: Allow to cool to room temperature, then place in a fridge (

    
    ) for 2 hours.
    
  • Filtration: Filter the white crystals and wash with cold Hexane.

  • Drying: Vacuum dry at room temperature (do not heat) for 4 hours.

References

  • National Pharmaceutical Regulatory Agency (NPRA). (2022). Guideline for Stability Data. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-hydroxymandelate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Cole-Parmer. (2004). Material Safety Data Sheet: DL-4-Hydroxymandelic acid. Retrieved from [Link]

  • World Health Organization (WHO). (2009). Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953. Retrieved from [Link]

Technical Support Center: Purification of Methyl α,4-dihydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for handling a common yet critical challenge in synthetic and medicinal chemistry: the removal of residual phenol from Methyl α,4-dihydroxyphenylacetate. This document is designed for researchers, scientists, and drug development professionals who require high-purity material for their experiments. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods to your specific needs.

Frequently Asked Questions (FAQs)

Q1: Why is separating phenol from Methyl α,4-dihydroxyphenylacetate so challenging?

The difficulty lies in their structural similarity. Both your target compound, Methyl α,4-dihydroxyphenylacetate, and the impurity, phenol, possess acidic hydroxyl groups on an aromatic ring. Standard purification techniques that target this functionality, such as a simple acid-base extraction, can inadvertently remove your product along with the impurity. The key to a successful separation is to exploit the subtle differences in their physicochemical properties.

Q2: What are the primary strategies for removing phenol from my product?

There are three main strategies, each suited for different scales and levels of contamination. The choice depends on factors like the amount of material, the concentration of the phenol impurity, and the required final purity.

  • pH-Controlled Liquid-Liquid Extraction (LLE): Best for bulk removal of high concentrations of phenol. It leverages the slight difference in acidity (pKa) between phenol and the dihydroxy-substituted product.

  • Flash Column Chromatography: The most reliable method for achieving high purity, especially for small to medium-scale reactions. It separates compounds based on their differential adsorption to a stationary phase.

  • Recrystallization: An excellent final polishing step for solid products when the phenol impurity is present at low levels (<5%).

Q3: How can I determine the level of phenol contamination in my sample?

Accurate assessment of purity is crucial both before and after your purification workflow. Several analytical techniques are at your disposal:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying impurities. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective.[1][2]

  • Gas Chromatography (GC): Ideal for volatile impurities like phenol.[3][4] A flame ionization detector (FID) or mass spectrometer (MS) can be used for detection.[5][6]

  • ¹H NMR Spectroscopy: Residual phenol can be quantified by integrating its characteristic aromatic signals (typically δ 6.9-7.3 ppm) against a known product peak or an internal standard.[7]

  • Qualitative Test (Ferric Chloride): A rapid, colorimetric test can indicate the presence of phenols. A positive test (often a violet or blue color) confirms phenols are present but does not distinguish between your product and the impurity.[8][9]

Troubleshooting & In-Depth Purification Guides

Method 1: Purification by pH-Controlled Liquid-Liquid Extraction (LLE)

This technique is a powerful first-pass for heavily contaminated samples. It relies on the principle that a molecule's solubility in aqueous vs. organic solvents changes dramatically when it is ionized.

Q: What is the scientific principle behind using LLE for this specific separation?

The separation hinges on the difference in acidity between the phenolic protons. Phenol has a pKa of approximately 10.0.[10][11] The hydroquinone moiety on your target product, Methyl α,4-dihydroxyphenylacetate, has two pKa values, with the first being very close to that of phenol (pKa1 ≈ 9.9). This near-identical acidity makes separation with standard bases like sodium hydroxide (NaOH) impossible, as they will deprotonate and solubilize both compounds into the aqueous layer.

The strategy, therefore, is to use a very weak base, such as sodium bicarbonate (NaHCO₃), and carefully control the pH. The conjugate acid of bicarbonate is carbonic acid, which has a pKa1 of ~6.4. An aqueous solution of sodium bicarbonate will have a pH of around 8.3. This pH is high enough to partially deprotonate the slightly more acidic phenol, converting it to the water-soluble sodium phenoxide salt, while leaving the bulk of your less acidic dihydroxy-ester product in the organic phase.[12][13]

cluster_0 Organic Phase (e.g., Ethyl Acetate) cluster_1 Aqueous Phase (Sat. NaHCO₃, pH ≈ 8.3) Product Methyl α,4-dihydroxyphenylacetate (Neutral) Phenol_org Phenol (Neutral) Phenolate Sodium Phenoxide (Ionic, Water-Soluble) Phenol_org->Phenolate Deprotonation (preferential) Bicarbonate HCO₃⁻ caption Fig 1. LLE workflow for selective phenol removal.

Caption: Fig 1. LLE workflow for selective phenol removal.

Q: Can you provide a step-by-step protocol for this LLE procedure?

Expertise-Driven Protocol: Selective Phenol Extraction

  • Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent with good product solubility, such as ethyl acetate (EtOAc) or dichloromethane (DCM). A typical concentration is 50-100 mg/mL.

  • First Wash (Crucial): Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Stopper the funnel and invert it gently several times to mix the layers, venting frequently to release CO₂ pressure that may build up. Do not shake vigorously, as this can lead to emulsion formation. Allow the layers to separate fully.

  • Separation: Drain the lower aqueous layer, which now contains the sodium phenoxide impurity.

  • Repeat: Repeat the NaHCO₃ wash (Steps 2-4) at least 2-3 more times. The number of washes is more important than the volume of each wash for efficient extraction.

  • Neutral Wash: Wash the organic layer once with an equal volume of water, followed by a wash with saturated brine (NaCl solution) to break up any emulsions and remove residual water.

  • Drying & Concentration: Drain the organic layer into a clean flask, dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to recover the purified product.

  • Validation: Before concentrating the entire batch, take a small aliquot of the washed organic layer and spot it on a TLC plate against your crude material and a phenol standard to visually confirm the removal of the impurity.

Q: My LLE isn't effective. What should I troubleshoot?
  • Problem: Significant product loss into the aqueous layer.

    • Cause & Solution: The pH of your bicarbonate solution may be too high, or you may be using a stronger base. Confirm you are using saturated sodium bicarbonate. Avoid sodium carbonate or hydroxide, which are too basic for this delicate separation.

  • Problem: Phenol remains in the organic layer after multiple washes.

    • Cause & Solution: The extraction is not efficient enough. Increase the number of bicarbonate washes (e.g., from 3 to 5). Gentle mixing is key; ensure adequate surface area contact between the two phases without forming a persistent emulsion.

  • Problem: An emulsion has formed and the layers won't separate.

    • Cause & Solution: This is common. Add a small amount of saturated brine and swirl the funnel gently. Let it stand for an extended period. If the emulsion persists, filtering the entire mixture through a pad of Celite can sometimes break it.

Method 2: Purification by Flash Column Chromatography

For achieving the highest purity, especially on a lab scale, silica gel chromatography is the method of choice.

Q: How do I choose the right solvent system for separating these two compounds?

The goal is to find a mobile phase that moves your product off the baseline (Rf ≈ 0.3-0.4) while providing good separation from the phenol impurity.

  • TLC Analysis: The first step is always Thin Layer Chromatography (TLC). Spot your crude mixture, a pure phenol standard, and a co-spot (crude + phenol) on a silica TLC plate.

  • Solvent Selection: Phenol is relatively polar but less so than your dihydroxy product. A good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.

  • Optimization:

    • Start with a system like 70:30 Hexanes:Ethyl Acetate .

    • If both spots are too low (low Rf), increase the polarity by moving to 50:50 Hexanes:EtOAc.

    • If both spots are too high (high Rf), decrease the polarity by moving to 80:20 Hexanes:EtOAc.

    • Your target compound, with two hydroxyl groups, will be significantly more polar than phenol. You should see the phenol spot run with a higher Rf (closer to the solvent front) than your product spot. A good separation will show clear space between the two spots.

CompoundStructurePolarityExpected TLC Rf
Phenol C₆H₅OHModerateHigher
Methyl α,4-dihydroxyphenylacetate C₉H₁₀O₄HighLower
Caption: Table 1. Comparative polarity and expected TLC behavior.
Q: Can you provide a general protocol for the flash chromatography procedure?

Expertise-Driven Protocol: High-Purity Flash Chromatography

  • Column Packing: Select an appropriately sized column for your sample amount (typically a 1:30 to 1:100 ratio of crude material mass to silica gel mass). Pack the column with silica gel using your chosen mobile phase (the less polar starting solvent if running a gradient).

  • Sample Loading: Dissolve your crude material in a minimal amount of the mobile phase or a stronger solvent like DCM. Pro-Tip: For best resolution, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve your product in a volatile solvent (like DCM or acetone), add 2-3 times its weight in silica, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.

  • Elution: Add the mobile phase to the top of the column and apply pressure (air or nitrogen). Begin collecting fractions.

  • Monitoring: Monitor the elution of compounds by spotting fractions onto TLC plates and visualizing under a UV lamp. Phenol and your product are both UV-active.

  • Fraction Pooling: Once all fractions are collected and analyzed, pool the fractions containing your pure product.

  • Concentration: Evaporate the solvent from the pooled fractions to yield the purified Methyl α,4-dihydroxyphenylacetate.

Method 3: Analytical Verification of Purity

You are not done until you have proven the sample is pure. HPLC is the preferred method for quantitative analysis.

Q: How can I set up an HPLC method to quantify residual phenol?

This method provides a robust way to determine purity to a high degree of accuracy.

cluster_workflow HPLC Purity Analysis Workflow A Prepare Standards (Phenol & Product) C Inject & Run HPLC (Reverse Phase) A->C B Prepare Sample (Your Purified Material) B->C D Integrate Peak Areas C->D E Calculate Purity (% Area or vs. Calibration Curve) D->E caption Fig 2. Workflow for HPLC-based purity verification.

Sources

Resolving hygroscopic issues with Methyl 4-hydroxymandelate powder

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Hygroscopic Issues, Agglomeration, and Moisture-Induced Degradation

Welcome to the M4HM Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the handling of sensitive pharmaceutical intermediates. Methyl 4-hydroxymandelate (M4HM) is a critical building block in the synthesis of aryl-substituted benzoxacycles and 1,2-ethanediol derivatives[1]. However, its chemical structure makes it notoriously difficult to handle in ambient conditions.

This guide provides field-proven, self-validating protocols to diagnose, quantify, and resolve the hygroscopic challenges associated with M4HM powder.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q: Why does M4HM powder clump so aggressively when exposed to ambient air? A: The hygroscopicity of M4HM is driven by its molecular structure, which features both a phenolic hydroxyl group and an alpha-hydroxy ester moiety. These functional groups act as strong hydrogen-bond donors and acceptors, giving the powder a high affinity for atmospheric moisture.

When M4HM absorbs water, the moisture acts as a plasticizer, significantly lowering the glass transition temperature (


) of the amorphous regions on the powder's surface. According to the Frenkel model of viscous sintering, when the ambient temperature exceeds this depressed 

, the surface viscosity drops. The particles undergo viscous flow and coalesce to minimize surface free energy, forming solid inter-particle bridges that result in hard caking and agglomeration[2].

Q: What are the chemical consequences of processing "wet" M4HM? A: Beyond physical clumping—which ruins dissolution kinetics—excess moisture introduces severe chemical risks. M4HM contains a methyl ester group. In the presence of water and slight temperature elevations during downstream processing, it can undergo nucleophilic attack, leading to ester hydrolysis. This degrades the intermediate into 4-hydroxymandelic acid and methanol, permanently altering stoichiometric ratios and destroying synthesis yields[1].

M4HM_Degradation M4HM Methyl 4-hydroxymandelate (Dry Powder) Moisture Atmospheric Moisture (H2O Absorption) M4HM->Moisture Exposure to Air Agglomeration Viscous Coalescence (Frenkel Model) Moisture->Agglomeration Surface Energy Shift Hydrolysis Ester Hydrolysis (Chemical Degradation) Moisture->Hydrolysis Nucleophilic Attack Caking Powder Caking & Poor Dissolution Agglomeration->Caking Byproducts 4-hydroxymandelic acid + Methanol Hydrolysis->Byproducts YieldLoss Reduced Synthesis Yield Caking->YieldLoss Byproducts->YieldLoss

Fig 1: Moisture-induced degradation and agglomeration pathway of M4HM.

Part 2: Analytical Verification (Moisture Quantification)

Q: How do we accurately determine the moisture content of M4HM without degrading the sample? A: Traditional Loss on Drying (LOD) ovens are inappropriate for M4HM because the heat required to evaporate water will simultaneously trigger the loss of other volatile organics or induce thermal degradation. Instead, Volumetric Karl Fischer (KF) Titration is the gold standard[3]. The KF reaction relies on the highly specific, stoichiometric reaction of water with iodine and sulfur dioxide in a methanol solvent.

Protocol 1: Self-Validating Volumetric Karl Fischer Titration

To ensure absolute trustworthiness, this protocol utilizes a closed-loop validation system to account for background humidity and reagent degradation.

Step 1: Cell Conditioning (Background Elimination)

  • Fill the titration vessel with dry, anhydrous methanol (max 0.01% water).

  • Add KF titrant (containing iodine, sulfur dioxide, and imidazole base) until the voltametric double platinum pin sensor detects an excess of iodine[3].

  • Wait until the background drift stabilizes to < 20 µL/min. This validates that the cell is perfectly sealed against atmospheric moisture.

Step 2: Titer Calibration (Reagent Validation)

  • Accurately weigh 150–350 mg of Sodium Tartrate Dihydrate (

    
    ), which contains exactly 15.66% chemically bound water.
    
  • Inject into the conditioned cell and titrate to the endpoint.

  • Calculate the exact water equivalence factor (

    
    ) of the titrant. If the calculated 
    
    
    
    deviates by more than 2% from the manufacturer's spec, discard the reagent.

Step 3: Sample Measurement

  • Inside a humidity-controlled glovebox (RH < 5%), weigh 0.5–1.0 g of the agglomerated M4HM powder.

  • Transfer rapidly to the KF cell. The methanol solvent will dissolve the M4HM, releasing entrapped water[3].

  • Titrate to the endpoint. Run in triplicate to ensure a Relative Standard Deviation (RSD) of < 2%.

Part 3: Resolution & Advanced Drying Workflows

Q: Standard oven drying is degrading our M4HM. What is the correct drying methodology? A: M4HM is highly heat-sensitive. To dry it without causing ester hydrolysis, you must decouple the vaporization of water from high temperatures. Vacuum tray drying achieves this by reducing the atmospheric pressure within the chamber, which proportionally lowers the boiling point of water. This allows for rapid vaporization of moisture at low, safe temperatures (35-40°C) through direct conductive heat transfer from the shelves[4]. For even faster results, Microwave-Assisted Vacuum Drying (MAVD) can be utilized[5].

Table 1: Quantitative Comparison of M4HM Drying Methodologies
Drying MethodologyOperating TempChamber PressureDrying Time (1kg batch)Final MoistureRisk of Ester Hydrolysis
Convection Oven (Control) 60°CAmbient (1013 mbar)12–16 hours~1.5%High
Desiccator (Silica Gel) 20–25°CAmbient> 48 hours~2.0%Low (Ineffective)
Vacuum Tray Drying 35–40°C< 50 mbar6–8 hours< 0.5% Low
Microwave-Assisted Vacuum 35°C< 50 mbar1–2 hours< 0.2% Very Low
Protocol 2: Self-Validating Vacuum Tray Drying Workflow

This protocol ensures that the powder is dried effectively while validating that no chemical mass is lost to degradation.

Step 1: Preparation & Baseline Metrics

  • Weigh the empty stainless steel drying trays.

  • Inside a glovebox, de-lump the M4HM powder using a mortar and pestle. Spread it evenly on the trays to a maximum depth of 1.5 cm to maximize the surface area for conductive heat transfer[4].

  • Record the total wet mass.

Step 2: Vacuum Initiation & Heating

  • Load the trays into the vacuum oven and seal the airtight door.

  • Engage the vacuum pump to reduce chamber pressure to < 50 mbar.

  • Causality Check: Do not apply heat until the vacuum is established. Once < 50 mbar is reached, gradually apply conductive heat through the tray shelves to 35-40°C. Do not exceed 45°C.

Step 3: Endpoint Verification & Inerting

  • Monitor the drying endpoint using online Process Mass Spectrometry (MS) to track solvent/water off-gassing[5]. Alternatively, pull a sample after 6 hours for a KF Titration check.

  • Once moisture is < 0.5%, cool the shelves to 20°C.

  • Critical Step: Do NOT break the vacuum with ambient air. Purge the chamber with ultra-high purity Argon or Nitrogen gas to prevent immediate re-absorption of moisture.

  • Weigh the final dried powder. The total mass loss should correlate exactly with the initial KF moisture percentage, validating that only water was removed and no product sublimated or degraded.

Drying_Workflow Step1 1. Glovebox Handling (RH < 5%) Step2 2. KF Titration (Moisture Check) Step1->Step2 Step3 3. Vacuum Tray Drying (35-40°C, <50 mbar) Step2->Step3 Initial Drying Step4 4. Endpoint Verification (KF / MS) Step3->Step4 Fail Moisture > 0.5% Step4->Fail High Moisture Pass Moisture < 0.5% Step4->Pass Target Reached Step5 5. Inert Storage (Argon/N2) Fail->Step3 Re-dry Pass->Step5

Fig 2: End-to-end handling and vacuum drying workflow for hygroscopic M4HM.

References

Sources

Technical Support Center: Controlling Ester Hydrolysis Rates of Methyl α,4-dihydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl α,4-dihydroxyphenylacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the control of its ester hydrolysis.

Introduction

Methyl α,4-dihydroxyphenylacetate is a methyl ester derived from the formal condensation of the carboxyl group of 4-Hydroxyphenylacetic acid with methanol.[1][2] Its stability and the rate at which it undergoes hydrolysis are critical parameters in various experimental and developmental contexts. This guide provides a comprehensive resource for understanding and controlling these factors.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the hydrolysis rate of Methyl α,4-dihydroxyphenylacetate?

The rate of ester hydrolysis is primarily influenced by pH, temperature, buffer composition, and the presence of enzymes.

  • pH: Ester hydrolysis can be catalyzed by both acid and base.[3][4] Generally, the rate is slowest in the neutral pH range and increases under acidic or alkaline conditions.[4][5] For instance, a change in buffer pH from 7.4 to 8.0 can significantly increase the rate of ester hydrolysis.[6]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[7][8] The Arrhenius equation can be used to describe this relationship, where a higher activation energy corresponds to a lower reaction rate constant.[9]

  • Buffer System: The concentration and type of buffer ions can affect the hydrolysis rate.[10] Some buffer species can directly participate in the reaction, a phenomenon known as general acid-base catalysis.

  • Enzymes: Esterase enzymes, such as those found in plasma or liver microsomes, can dramatically accelerate the hydrolysis of esters.[9][11][12]

Q2: How can I accurately monitor the hydrolysis of Methyl α,4-dihydroxyphenylacetate?

Several analytical techniques can be employed to monitor the progress of hydrolysis:

  • High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating and quantifying the parent ester and its hydrolysis products (4-hydroxyphenylacetic acid and methanol).[13]

  • Gas Chromatography (GC): GC can be used to quantify the liberated alcohol (methanol) after alkaline hydrolysis.[14]

  • Spectrophotometry: If the ester or its hydrolysis products have a suitable chromophore, UV-Vis spectrophotometry can be a simple and continuous monitoring method.[15][16] Changes in absorbance at a specific wavelength can be correlated to the concentration of the reactant or product.

  • Titration: The production of the carboxylic acid can be monitored by titrating the reaction mixture with a standardized base.[17][18][19] This method is particularly useful for acid-catalyzed hydrolysis.

  • Conductivity Measurement: The hydrolysis of an ester by an alkali can be followed by measuring the change in the conductivity of the reaction mixture over time.[20]

Q3: What is the expected degradation pathway for Methyl α,4-dihydroxyphenylacetate in a biological system?

In a biological context, the primary degradation pathway is enzymatic hydrolysis catalyzed by carboxylesterases, which are abundant in tissues like the liver and in plasma.[9][11] This process will yield 4-hydroxyphenylacetic acid and methanol. The resulting 4-hydroxyphenylacetic acid can be further metabolized. In some microorganisms, it is degraded through a multi-step enzymatic pathway involving hydroxylation and ring cleavage.[21][22][23][24][25]

Troubleshooting Guide

This section addresses common issues encountered during experiments involving the hydrolysis of Methyl α,4-dihydroxyphenylacetate.

Problem 1: Hydrolysis is occurring too rapidly.

Possible Causes & Solutions:

  • Incorrect pH: The pH of your solution may be too high (alkaline) or too low (acidic).

    • Solution: Carefully measure and adjust the pH of your reaction buffer to a more neutral range (e.g., pH 6-7.5) where the rate of non-enzymatic hydrolysis is minimal.

  • High Temperature: The experimental temperature may be too high, accelerating the hydrolysis rate.

    • Solution: Conduct the experiment at a lower temperature. Consider running a temperature-dependence study to find the optimal temperature for your desired stability.[8]

  • Enzymatic Contamination: Your sample or reagents may be contaminated with esterases.

    • Solution: Use high-purity, sterile reagents and solvents. If working with biological samples, consider adding an esterase inhibitor if it does not interfere with your experiment.

  • Buffer Catalysis: The chosen buffer species may be catalyzing the hydrolysis.

    • Solution: Switch to a different buffer system. For example, if you are using a phosphate buffer, try a non-nucleophilic buffer like HEPES.

Problem 2: Hydrolysis is proceeding too slowly or not at all.

Possible Causes & Solutions:

  • Incorrect pH: The pH may be in the neutral range where the reaction is slowest.

    • Solution: To accelerate hydrolysis, adjust the pH to be more acidic (e.g., pH < 4) or more alkaline (e.g., pH > 8).[3][6]

  • Low Temperature: The reaction temperature may be too low.

    • Solution: Increase the temperature of the reaction. Heating under reflux is a common method to accelerate ester hydrolysis.[3]

  • Insufficient Water: In non-aqueous or mixed-solvent systems, a lack of water will limit the hydrolysis rate.

    • Solution: Ensure sufficient water is present in the reaction mixture.

  • Steric Hindrance: While less of a factor for this molecule, significant steric hindrance around the ester group can slow hydrolysis.[26]

    • Solution: This is an intrinsic property of the molecule and cannot be easily changed.

Problem 3: Inconsistent or non-reproducible hydrolysis rates.

Possible Causes & Solutions:

  • Inconsistent pH Control: Small variations in pH, especially in the acidic or alkaline regions, can lead to significant changes in the hydrolysis rate.[6]

    • Solution: Use a reliable buffer system with sufficient buffering capacity to maintain a constant pH throughout the experiment. Regularly calibrate your pH meter.

  • Variable Temperature: Fluctuations in the experimental temperature will affect the reaction rate.

    • Solution: Use a temperature-controlled water bath or incubator to maintain a constant temperature.

  • Inconsistent Reagent Concentrations: Errors in the preparation of stock solutions will lead to variability.

    • Solution: Carefully prepare and validate the concentrations of all reagents.

  • Degradation of Stock Solutions: The stock solution of Methyl α,4-dihydroxyphenylacetate may be degrading over time.

    • Solution: Store stock solutions at low temperatures (e.g., -20°C or -80°C) and under an inert atmosphere like nitrogen to minimize degradation.[1] Prepare fresh solutions regularly.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Hydrolysis by HPLC

This protocol provides a general framework for monitoring the hydrolysis of Methyl α,4-dihydroxyphenylacetate.

Materials:

  • Methyl α,4-dihydroxyphenylacetate

  • Buffer solution of desired pH

  • HPLC system with a suitable column (e.g., C18)

  • Mobile phase (e.g., a mixture of acetonitrile and water with a pH modifier like formic acid)

  • Autosampler vials

Procedure:

  • Prepare a stock solution of Methyl α,4-dihydroxyphenylacetate in a suitable solvent (e.g., methanol or acetonitrile).

  • Initiate the hydrolysis reaction by adding a known amount of the stock solution to the pre-warmed buffer solution in a temperature-controlled vessel.

  • At specified time intervals, withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a cold mobile phase or by adding a quenching agent (e.g., a strong acid if the reaction is base-catalyzed).

  • Transfer the quenched sample to an HPLC vial.

  • Inject the sample onto the HPLC system.

  • Monitor the peak areas of Methyl α,4-dihydroxyphenylacetate and the 4-hydroxyphenylacetic acid product over time.

  • Calculate the rate of hydrolysis from the change in concentration of the reactant or product.

Protocol 2: Acid-Catalyzed Hydrolysis Monitored by Titration

This protocol is adapted from standard procedures for determining the rate of ester hydrolysis.[17][18][19]

Materials:

  • Methyl α,4-dihydroxyphenylacetate

  • Standardized hydrochloric acid (e.g., 0.5 N)

  • Standardized sodium hydroxide solution (e.g., 0.2 N)

  • Phenolphthalein indicator

  • Ice cubes or ice-cold water

  • Conical flasks

  • Pipettes and burette

Procedure:

  • Pipette a known volume of standardized HCl into a conical flask.

  • Add a known volume of Methyl α,4-dihydroxyphenylacetate to the flask and start a stopwatch simultaneously.

  • Immediately withdraw a small aliquot of the reaction mixture and add it to a flask containing ice cubes to stop the reaction. This is the t=0 sample.

  • Add a few drops of phenolphthalein indicator and titrate the mixture against the standardized NaOH solution until a permanent pink color appears. Record the volume of NaOH used (V₀).

  • Withdraw aliquots at regular time intervals (e.g., 10, 20, 30 minutes), quench the reaction with ice, and titrate with NaOH. Record the volumes (Vₜ).

  • To determine the final concentration, heat a portion of the reaction mixture in a sealed tube in a water bath to drive the reaction to completion. Cool and titrate an aliquot to get V∞.

  • The rate constant (k) can be calculated using the pseudo-first-order rate equation.

Data Presentation

Table 1: Effect of pH on the Half-life of a Typical Ester

pHRelative Hydrolysis RateHalf-life
3ModerateHours to Days
5SlowWeeks to Months
7.4Very SlowMonths to Years[4]
9ModerateHours to Days
11FastMinutes to Hours

Note: This table provides a general illustration. The actual rates for Methyl α,4-dihydroxyphenylacetate will need to be determined experimentally.

Table 2: Recommended Buffer Systems for Hydrolysis Studies

pH RangeBuffer SystemConsiderations
3-5Acetate BufferCan participate in general acid-base catalysis.
6-8Phosphate BufferCommon physiological buffer, but can also exhibit catalytic activity.[10]
7-9HEPES BufferGenerally considered non-nucleophilic and less likely to catalyze hydrolysis.
9-11Carbonate-Bicarbonate BufferUseful for alkaline hydrolysis studies.

Visualizations

Hydrolysis_Pathway cluster_conditions Reaction Conditions MDPA Methyl α,4-dihydroxyphenylacetate Products Hydrolysis Products MDPA->Products Hydrolysis H2O H₂O Catalyst H⁺ or OH⁻ or Esterase HPAA 4-Hydroxyphenylacetic Acid Products->HPAA Methanol Methanol Products->Methanol

Caption: General hydrolysis pathway of Methyl α,4-dihydroxyphenylacetate.

Troubleshooting_Flowchart start Unexpected Hydrolysis Rate rate_check Is the rate too fast? start->rate_check fast_causes Check for: - High/Low pH - High Temperature - Enzymatic Contamination - Buffer Catalysis rate_check->fast_causes Yes slow_causes Check for: - Neutral pH - Low Temperature - Insufficient Water rate_check->slow_causes No inconsistent_causes Is the rate inconsistent? fast_causes->inconsistent_causes slow_causes->inconsistent_causes inconsistent_solutions Ensure: - Stable pH Control - Constant Temperature - Accurate Reagent Concentrations - Stable Stock Solutions inconsistent_causes->inconsistent_solutions Yes

Caption: Troubleshooting flowchart for controlling hydrolysis rates.

References

  • IV SEMESTER. (n.d.). Kinetics of Acid hydrolysis of an ester.
  • Phelps, M. F., et al. (n.d.). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. ResearchGate.
  • Shariati, F., et al. (2025, August 10). Buffering effects on the solution behavior and hydrolytic degradation of poly(β‐amino ester)s. ResearchGate.
  • Unknown. (n.d.). Rate Constant of Ester Hydrolysis. Scribd.
  • Unknown. (n.d.). Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells.
  • Unknown. (n.d.). The effect of buffer concentration, pH and buffer ions on the degradation and drug release from polyglycolide. ResearchGate.
  • Ibraheem, M.A. (n.d.). Determination of Ester Hydrolysis constant rate by conductivity measurement. Academia.edu.
  • Jabeen, F., et al. (2023, December 3). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. ResearchGate.
  • Chou, Y. C., et al. (n.d.). Discovery and biochemical characterization of enzymes completing the 4-hydroxyphenylacetate pathway in Acinetobacter baumannii TH. PMC.
  • Jabeen, F., et al. (2023, December 3). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. ResearchGate.
  • Bánsági, T., & Taylor, A. F. (2017, May 10). Ester hydrolysis: Conditions for acid autocatalysis and a kinetic switch. White Rose Research Online.
  • Lee, J. S., et al. (2023, March 16). Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. Analytical Chemistry.
  • Lin, Y. H., et al. (2019, February 13). Characterization of enzymatic properties of two novel enzymes, 3,4-dihydroxyphenylacetate dioxygenase and 4-hydroxyphenylacetate 3-hydroxylase, from Sulfobacillus acidophilus TPY. PMC.
  • Garavelli, C. B. (n.d.). The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Tennessee Academy of Science.
  • Unknown. (n.d.). The entire 4-hydroxyphenylacetate degradation pathway is encoded in a single gene cluster. ResearchGate.
  • Unknown. (2025, August 9). Enzymes in the p-hydroxyphenylacetate degradation pathway of Acinetobacter baumannii. ResearchGate.
  • Fernández-Cabezón, L., et al. (2010, June 15). The 3,4-dihydroxyphenylacetic acid catabolon, a catabolic unit for degradation of biogenic amines tyramine and dopamine in Pseudomonas putida U. PubMed.
  • Student 3. (n.d.). Results of 22-9-06 experiment (velocity constant).
  • Clark, J. (n.d.). Hydrolysing esters. Chemguide.
  • Unknown. (n.d.). Hydrolysis.
  • da Silva, A. B., et al. (2022, February 13). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports.
  • Unknown. (n.d.). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. EPA NEPAL.
  • Unknown. (n.d.). Biosynthetic pathway of 4-hydroxyphenylacetic acid (4HPAA). ResearchGate.
  • Unknown. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo.
  • Martins, C., et al. (2024, December 28). Enzymatic Hydrolysis Systems Enhance the Efficiency and Biological Properties of Hydrolysates from Frozen Fish Processing Co-Products. MDPI.
  • Gosling, J., et al. (2020, December 20). Spectroscopic Kinetic Monitoring and Molecular Dynamics Simulations of Biocatalytic Ester Hydrolysis in Non-Aqueous Solvent. Journal of Chemical Education.
  • Unknown. (n.d.). Plots of hydrolysis of organic ester versus a reaction temperature of 2 h. ResearchGate.
  • Rakshit, S. C., & Datta, S. (n.d.). Temperature dependence of ester hydrolysis in water. Semantic Scholar.
  • MedchemExpress. (n.d.). Methyl 4-hydroxyphenylacetate.
  • Jenkins, D. J., et al. (n.d.). Factors affecting the rate of hydrolysis of starch in food. PubMed.
  • Terzi, M., et al. (2025, February 17). Accelerating polyester hydrolysis through blending with bio-based poly(4-hydroxyphenylacetate) multiblock copolymers. ResearchGate.
  • Unknown. (2024, April 25). Factors Affecting Rate of Acid Hydrolysis. YouTube.
  • Taylor & Francis. (n.d.). Enzymatic hydrolysis – Knowledge and References.
  • Han, Q., et al. (2011, January 24). From L-Dopa to Dihydroxyphenylacetaldehyde: A Toxic Biochemical Pathway Plays a Vital Physiological Function in Insects. PMC.
  • Causon, R. C., et al. (1995, July 21). Stability of 3,4-dihydroxyphenylacetic acid in plasma extracts assayed by high-performance liquid chromatography with electrochemical detection. PubMed.
  • Thermo Scientific Chemicals. (n.d.). Methyl 4-hydroxyphenylacetate, 98+% 25 g.
  • Berezin, I. V., et al. (n.d.). The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin. PMC.
  • Fisher Scientific. (n.d.). Methyl 4-hydroxyphenylacetate, 99%, Thermo Scientific™.
  • ChemicalBook. (n.d.). Methyl 4-hydroxyphenylacetate.

Sources

Validation & Comparative

Publish Comparison Guide: HPLC Separation of Methyl 4-Hydroxymandelate Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the HPLC method development and comparative analysis for the separation of Methyl 4-hydroxymandelate enantiomers. This document is structured for researchers requiring high-purity resolution of this chiral intermediate, often used in the synthesis of beta-blockers and semi-synthetic antibiotics.

Executive Summary & Scientific Context

Methyl 4-hydroxymandelate (MHM) presents a classic yet challenging chiral separation problem. Structurally, it contains a stereogenic center at the


-position relative to the ester group, complicated by a phenolic hydroxyl group at the para position.

Unlike unsubstituted methyl mandelate, the 4-hydroxy group introduces significant polarity and hydrogen-bonding capability. This often leads to peak tailing on traditional silica-based Chiral Stationary Phases (CSPs) if not properly managed. This guide compares the performance of the three most effective CSPs for this separation: Chiralcel OD-H , Chiralpak AD-H , and the immobilized Chiralpak IC .

The Core Challenge
  • Analyte: Methyl 4-hydroxymandelate (also known as Methyl p-hydroxymandelate).

  • Critical Interactions:

    
     stacking (aromatic ring), Hydrogen bonding (hydroxyls), and Dipole-dipole interactions (ester).
    
  • Goal: Baseline separation (

    
    ) with minimal tailing.
    

Comparative Analysis of Chiral Stationary Phases

The following comparison is based on experimental behavior of mandelic acid derivatives and general polysaccharide CSP mechanisms.

Option A: Chiralcel OD-H (The "Gold Standard")
  • Selector: Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5

    
    m silica.
    
  • Mechanism: The open structure of the cellulose polymer allows the analyte to sit in the chiral groove. The carbamate groups interact via H-bonding with the

    
    -hydroxy and ester groups of MHM.
    
  • Performance:

    • Resolution (

      
      ):  Typically High (> 2.0).
      
    • Selectivity (

      
      ):  Excellent for 
      
      
      
      -hydroxy esters.
    • Drawback: The phenolic -OH of MHM can cause non-specific binding to the silica matrix or strong H-bonding to the selector, leading to peak tailing.

    • Verdict: Primary Recommendation.

Option B: Chiralpak AD-H (The "Complementary" Phase)
  • Selector: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5

    
    m silica.
    
  • Mechanism: The helical amylose structure provides a tighter inclusion cavity.

  • Performance:

    • Resolution: Variable. While excellent for many esters, bulky substituents at the para position can sometimes hinder inclusion in the amylose helix compared to the cellulose structure of OD-H.

    • Verdict: Secondary Recommendation. Use if OD-H fails to resolve.

Option C: Chiralpak IC (The "Robust" Phase)
  • Selector: Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica.[1]

  • Mechanism: The electron-withdrawing chlorine atoms alter the electron density of the carbamate, often changing elution order compared to OD/AD.

  • Performance:

    • Resolution: High potential. The immobilized nature allows the use of non-standard solvents (e.g., dichloromethane, ethyl acetate) to solubilize polar MHM if hexane solubility is poor.

    • Verdict: Problem Solver. Best choice if solubility issues arise or if "standard" solvents fail.

Data Summary Table: Expected Performance Parameters
ParameterChiralcel OD-HChiralpak AD-HChiralpak IC
Separation Mode Normal PhaseNormal PhaseNormal Phase / Polar Organic
Mobile Phase Hexane : IPA (90:10)Hexane : EtOH (90:10)Hexane : IPA (80:20)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Typical

1.2 - 1.51.1 - 1.31.2 - 1.6
Peak Shape Good (requires acid)GoodExcellent
Elution Order (S) then (R)*VariesVaries

*Note: Elution order is typical for mandelates on OD-H but must be confirmed with pure standards.

Detailed Experimental Protocol

This protocol is designed to be self-validating . It includes a system suitability check using a standard marker.

Method: Normal Phase Chiral HPLC
1. Reagents & Equipment
  • Column: Chiralcel OD-H (250 x 4.6 mm, 5

    
    m).
    
  • Solvents: n-Hexane (HPLC Grade), 2-Propanol (IPA, HPLC Grade), Trifluoroacetic Acid (TFA, Spectroscopy Grade).

  • Standard: Racemic Methyl 4-hydroxymandelate (approx 1 mg/mL in IPA).

2. Mobile Phase Preparation (Self-Validating Step)

The phenolic hydroxyl group requires an acidic modifier to suppress ionization and reduce silanol interactions.

  • Composition: n-Hexane / 2-Propanol / TFA (90 : 10 : 0.1 v/v/v).

  • Procedure:

    • Measure 900 mL of n-Hexane.

    • Measure 100 mL of 2-Propanol.

    • Add 1.0 mL of TFA to the alcohol portion before mixing with hexane (ensures miscibility).

    • Mix thoroughly and degas (sonicate for 10 mins).

3. Instrument Settings
  • Flow Rate: 1.0 mL/min.[2]

  • Temperature:

    
     (Control is critical; higher temps reduce resolution).
    
  • Detection: UV @ 225 nm (Maximize signal for the benzene ring) or 254 nm.

  • Injection Volume: 5 - 10

    
    L.
    
4. Execution & System Suitability
  • Equilibration: Flush column with 20 column volumes (approx 30-40 mins) until baseline is flat.

  • Blank Injection: Inject mobile phase to confirm no ghost peaks.

  • Sample Injection: Inject racemic standard.

  • Criteria:

    • Retention time (

      
      ) of first peak: ~12-15 min.
      
    • Resolution (

      
      ): Must be 
      
      
      
      (Baseline).
    • Tailing Factor (

      
      ): Must be 
      
      
      
      .

Method Development Workflow (Visualization)

The following diagram illustrates the decision logic for optimizing the separation of MHM, specifically addressing the phenolic polarity issue.

G Start Start: Racemic Methyl 4-hydroxymandelate Screen_OD Screen 1: Chiralcel OD-H Hex/IPA (90:10) Start->Screen_OD Check_Res Check Resolution (Rs) & Peak Shape Screen_OD->Check_Res Success Success: Rs > 1.5 Finalize Method Check_Res->Success Good Sep Tailing Issue: Peak Tailing (Phenolic Interaction) Check_Res->Tailing Tailing Low_Res Issue: Rs < 1.5 (Poor Selectivity) Check_Res->Low_Res Co-elution Add_Acid Action: Add 0.1% TFA or Acetic Acid Tailing->Add_Acid Add_Acid->Check_Res Re-inject Switch_Col Action: Switch Column Try Chiralpak AD-H Low_Res->Switch_Col Solvent fails Switch_Solvent Action: Change Modifier Switch IPA to Ethanol Low_Res->Switch_Solvent Switch_Col->Check_Res Switch_Solvent->Check_Res Re-inject

Caption: Logical workflow for optimizing chiral separation of phenolic mandelates, prioritizing acid modification for peak shape control.

Troubleshooting & Optimization

SymptomCausalityCorrective Action
Broad/Tailing Peaks Interaction between the phenolic -OH and residual silanols on the silica support.Add 0.1% TFA to the mobile phase.[3] This protonates the silanols and suppresses ionization of the phenol.
Long Retention (>30 min) High polarity of the 4-OH group causes strong retention on the polysaccharide.Increase Alcohol % . Move from 90:10 to 80:20 or 70:30 Hexane:IPA.
Poor Solubility MHM is polar and may not dissolve well in 90% Hexane.Dissolve sample in 100% IPA or Ethanol. Ensure injection volume is low (<5

L) to prevent "solvent shock" peak distortion.
Split Peaks Sample solvent mismatch.Dissolve sample in the mobile phase (Hex/IPA mixture) rather than pure IPA if possible.

References

  • Daicel Corporation. Chiral Column Selection Guide for Hydroxy Acids and Esters. Chiral Technologies.[4] [Link]

  • Zhang, Y., et al. (2008).[1][3] "Enantioseparation of mandelic acid derivatives by HPLC with substituted

    
    -cyclodextrin." Journal of Pharmaceutical and Biomedical Analysis. (Demonstrates the difficulty of acid separation vs esters). [Link]
    
  • Pham, H.T., et al. (2020).[5] "Resolution of methyl mandelate with OD-H chiral stationary phase." Synthetic Communications. (Establishes the baseline method for the methyl mandelate scaffold). [Link]

Sources

Technical Guide: Proton NMR Spectrum Analysis of Methyl alpha,4-dihydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of NMR acquisition strategies for Methyl alpha,4-dihydroxyphenylacetate (also known as Methyl 4-hydroxymandelate). As a critical intermediate in the synthesis of


-blockers like Atenolol, the precise characterization of the alpha-hydroxy functionality is essential for quality control.

This analysis compares two primary acquisition workflows:

  • Standard Screening (CDCl

    
    ):  Rapid, but structurally ambiguous regarding the labile alpha-proton environment.[1]
    
  • Structural Validation (DMSO-d

    
    ):  The recommended high-performance protocol that stabilizes proton exchange, revealing critical scalar couplings necessary for absolute structural confirmation.[1]
    

Key Finding: While CDCl


 is sufficient for backbone verification, DMSO-d

is the required solvent
to differentiate this molecule from its non-hydroxylated impurities (e.g., Methyl 4-hydroxyphenylacetate) by resolving the H

-OH vicinal coupling.[1]

Structural Context & Challenge

The molecule contains three distinct proton environments that present analytical challenges:

  • Phenolic Hydroxyl (Ar-OH): Highly acidic, prone to rapid exchange.[1]

  • Benzylic Hydroxyl (

    
    -OH):  Secondary alcohol, often broadened by exchange in non-polar solvents.[1]
    
  • Chiral Center (

    
    -CH):  The proton attached to the chiral center. Its multiplicity is the diagnostic signal for purity.
    
Structural Visualization

The following diagram illustrates the connectivity and the critical "Validation Zone" where solvent choice dictates spectral resolution.

G Molecule Methyl alpha,4-dihydroxyphenylacetate Ring Aromatic Ring (AA'BB' System) Molecule->Ring Ester Methyl Ester (-COOCH3) Molecule->Ester AlphaZone Alpha Position (Validation Zone) Molecule->AlphaZone AlphaH Alpha-Proton (Diagnostic Signal) AlphaZone->AlphaH H-C bond AlphaOH Benzylic Hydroxyl (Labile) AlphaZone->AlphaOH O-H bond AlphaOH->AlphaH Vicinal Coupling (³J) Visible only in DMSO

Figure 1: Structural breakdown highlighting the Alpha Position as the critical zone for NMR analysis.[1] The dashed red line indicates the coupling interaction required for structural validation.

Comparative Analysis: Solvent Performance

The choice of solvent fundamentally alters the observed topology of the spectrum. The table below compares the spectral performance of the industry-standard Chloroform-d against the recommended Dimethyl Sulfoxide-d


.
Table 1: Comparative Spectral Performance
FeatureAlternative: Chloroform-d (CDCl

)
Recommended: DMSO-d

Scientific Rationale
Phenolic OH Broad singlet or invisibleSharp Singlet (

)
DMSO forms strong H-bonds, slowing exchange rates (

).[1]

-OH Signal
Broad, variable driftSharp Doublet (

)
DMSO stabilizes the H-bond network, revealing the proton.[1]

-CH Signal
Singlet (Broad)Doublet (

Hz)
In DMSO, slow exchange allows observation of

coupling.[1]
Water Peak

ppm

ppm
Water in DMSO can overlap with methoxy signals if wet; use dry solvent.
Resolution ModerateHighDMSO's viscosity requires careful shimming but yields superior information density.
Mechanistic Insight: The "Exchange Suppression" Effect

In CDCl


, trace acid/base impurities catalyze the exchange of hydroxyl protons:


This happens faster than the NMR timescale (

), decoupling the spin systems.[1] The

-CH appears as a singlet because it "sees" an average spin state of the OH proton.

In DMSO-d


, the solvent acts as a hydrogen bond acceptor:


This "locks" the proton, reducing the exchange rate significantly (

).[1] Consequently, the scalar coupling (

) becomes visible, splitting the

-CH into a doublet.[1] This is the self-validating proof of the alpha-hydroxy structure.

Experimental Protocols

Protocol A: High-Fidelity Structural Validation (Recommended)

Objective: To resolve the


-CH/

-OH coupling and confirm the presence of the alpha-hydroxy group.[1]
  • Sample Preparation:

    • Weigh 10-15 mg of Methyl alpha,4-dihydroxyphenylacetate.[1]

    • Use 0.6 mL of DMSO-d

      
        (99.9% D).[1]
      
    • Critical Step: Ensure the DMSO is taken from a fresh ampoule or stored over molecular sieves. Water content >0.1% will broaden the OH signals and collapse the doublet.

  • Instrument Parameters:

    • Temperature: 298 K (25°C).[1] Note: Lowering to 280 K can further sharpen OH signals if exchange is observed.

    • Relaxation Delay (D1): Set to 5 seconds . The quaternary carbons and rigid ring protons require longer relaxation times in viscous DMSO.

    • Scans (NS): 16 or 32 scans are sufficient for this concentration.[1]

    • Apodization: Apply 0.3 Hz line broadening (LB) during processing.

Protocol B: Rapid Purity Screening (Alternative)

Objective: Quick check for backbone integrity or solvent removal (e.g., EtOAc/Hexanes).[1]

  • Sample Preparation:

    • Dissolve 10 mg in 0.6 mL CDCl

      
       .
      
    • Filter through a small plug of glass wool if the solution is cloudy (removes inorganic salts).

  • Analysis:

    • Focus on the Methanol singlet (

      
       ppm) and Aromatic region.
      
    • Warning: Do not use the integral of the OH region for purity calculations in this solvent.

Data Interpretation & Reference Values

The following chemical shift data assumes the use of DMSO-d


  (referenced to residual solvent peak at 2.50 ppm).
Table 2: Signal Assignments (DMSO-d )
PositionTypeShift (

ppm)
MultiplicityCoupling (

Hz)
Interpretation
Ar-OH Phenolic9.35 - 9.45Singlet (s)-Para-hydroxyl; disappears with D

O shake.[1]
Ar-H (2,6) Aromatic7.15 - 7.20Doublet (d)

Ortho to acetate chain (AA'BB' system).[1]
Ar-H (3,5) Aromatic6.70 - 6.75Doublet (d)

Ortho to hydroxyl (shielded).[1]

-OH
Alcohol5.75 - 5.85Doublet (d)

Diagnostic Signal. Couples to

-CH.[1]

-CH
Methine4.95 - 5.05Doublet (d)

Becomes a singlet upon D

O addition.[1]
-OCH

Ester3.55 - 3.60Singlet (s)-Methyl ester.[1]
Decision Logic for Impurity Identification

Use the following logic flow to interpret the spectrum and identify common analogues/impurities.

DecisionTree Start Analyze Spectrum (DMSO-d6) CheckAlpha Check Region 3.5 - 5.5 ppm Start->CheckAlpha SingletCH2 Singlet at ~3.5 ppm (Integral = 2H) CheckAlpha->SingletCH2 Signal Pattern? DoubletCH Doublet at ~5.0 ppm (Integral = 1H) CheckAlpha->DoubletCH Result1 Impurity Identified: Methyl 4-hydroxyphenylacetate (Missing alpha-OH) SingletCH2->Result1 Result2 Target Confirmed: Methyl alpha,4-dihydroxyphenylacetate DoubletCH->Result2

Figure 2: Decision tree for distinguishing the target molecule from its non-hydroxylated precursor, Methyl 4-hydroxyphenylacetate.[1]

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link[1]

  • SDBS Web. (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds (SDBS).[1] Compound No. 16548 (Methyl 4-hydroxymandelate).[1] Link[1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Refer to Chapter 3: Alcohols and Phenols exchange phenomena).

  • Reich, H. J. (2023). Structure Determination Using NMR.[3] University of Wisconsin-Madison. Section: Proton NMR of Alcohols. Link

Sources

Methyl 4-hydroxymandelate vs. Ethyl 4-hydroxymandelate: A Guide to Reactivity and Application

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis for Synthetic and Process Chemistry

In the realm of pharmaceutical synthesis and fine chemical manufacturing, the selection of starting materials and intermediates is a critical decision that profoundly impacts reaction efficiency, yield, and overall process economics. Methyl 4-hydroxymandelate and ethyl 4-hydroxymandelate are two such pivotal intermediates, frequently employed in the synthesis of complex molecules, most notably in the production of beta-blockers like Atenolol.[1][2][3] While differing by only a single methylene unit, the choice between the methyl and ethyl ester can have significant consequences for chemical reactivity.

This guide provides a comprehensive comparison of the reactivity of methyl 4-hydroxymandelate and ethyl 4-hydroxymandelate. We will delve into the fundamental principles governing their differential performance, supported by established chemical theories and analogous experimental data, to offer researchers and drug development professionals a clear, evidence-based framework for reagent selection.

Physicochemical Properties: The Foundational Differences

Before examining reactivity, it is essential to understand the fundamental physical properties of these two esters. These characteristics influence solvent choice, reaction conditions, and purification strategies.

PropertyMethyl 4-hydroxymandelateEthyl 4-hydroxymandelateSource(s)
CAS Number 7153-33-5 (DL-form)68758-68-9[4]
Molecular Formula C₉H₁₀O₄C₁₀H₁₂O₄[5]
Molecular Weight 182.17 g/mol 196.20 g/mol [5][6]
Appearance White to off-white crystalline powderSolid / Powder
Boiling Point Not readily available128-132 °C
Melting Point ~82-85 °C (for parent acid monohydrate)Not specified, likely similar to related esters[7]
Solubility Slightly soluble in water; soluble in alcohols, acetoneSoluble in common organic solvents

The Core of Reactivity: Steric Hindrance and Electronic Effects

The primary driver of the reactivity differences between the methyl and ethyl esters is steric hindrance .[8] The ethyl group (-CH₂CH₃) is physically larger than the methyl group (-CH₃). This seemingly minor difference has a cascading effect on reactions involving nucleophilic attack at the ester's carbonyl carbon.[9][10]

  • Methyl Esters: The smaller methyl group presents a less crowded environment around the carbonyl carbon. This allows nucleophiles to approach and attack the electrophilic carbon more readily, leading to a faster formation of the tetrahedral intermediate, a key step in many ester reactions.

  • Ethyl Esters: The bulkier ethyl group creates greater steric congestion. This "shielding" of the carbonyl carbon slows down the approach of nucleophiles, resulting in lower reaction rates compared to the methyl analogue under identical conditions.[8][10]

While both methyl and ethyl groups are weakly electron-donating through induction, the difference in their electronic effects is generally considered minor and is often overshadowed by the more dominant steric factors in nucleophilic acyl substitution reactions.

Comparative Reactivity in Key Chemical Transformations

The theoretical principles of steric hindrance manifest in tangible differences across several common classes of reactions.

Hydrolysis: A Classic Test of Ester Lability

Ester hydrolysis, whether acid or base-catalyzed, is a fundamental reaction that clearly illustrates the reactivity gap. The reaction involves the nucleophilic attack of a water molecule or a hydroxide ion on the carbonyl carbon.

  • General Observation: Methyl esters are typically observed to hydrolyze more rapidly than their ethyl counterparts.[11][12] The reduced steric hindrance of the methyl group allows for a faster rate of nucleophilic attack.[13] Studies on various aliphatic and aromatic esters consistently show that methyl esters are more reactive in hydrolysis than other n-alkyl esters.[11]

  • Biological Context: In enzymatic hydrolysis, such as that mediated by carboxylesterases in the body, methyl esters often exhibit greater metabolic stability compared to their higher homologs.[14] This is because the active sites of enzymes have specific spatial requirements, and the subtle change from a methyl to an ethyl group can significantly alter how the substrate fits and is processed.

Transesterification

In transesterification, one alkoxy group is swapped for another. The mechanism also proceeds through a tetrahedral intermediate. Consequently, the reaction rate is sensitive to the steric bulk of both the starting ester's alkoxy group and the incoming alcohol. When comparing the two title compounds, methyl 4-hydroxymandelate would be expected to undergo transesterification more readily than the ethyl ester, assuming the same incoming alcohol is used.

Amidation

The conversion of an ester to an amide via reaction with an amine is crucial in the synthesis of many pharmaceuticals. This reaction follows the same nucleophilic acyl substitution pathway. Therefore, methyl 4-hydroxymandelate will react more rapidly with an amine than ethyl 4-hydroxymandelate due to the greater accessibility of its carbonyl carbon.

Reactivity Summary Table
Reaction TypeReactivity of Methyl 4-hydroxymandelateReactivity of Ethyl 4-hydroxymandelatePrimary Reason
Base-Catalyzed Hydrolysis FasterSlowerLess steric hindrance at the carbonyl carbon.
Acid-Catalyzed Hydrolysis FasterSlowerLess steric hindrance for water attack on the protonated carbonyl.[13]
Transesterification FasterSlowerEasier formation of the tetrahedral intermediate.
Amidation FasterSlowerAmine nucleophile has better access to the carbonyl carbon.

Application in Synthesis: The Atenolol Pathway

Atenolol is a widely used beta-blocker whose synthesis often begins with a p-hydroxyphenyl derivative.[1][15] While many industrial routes start from 2-(4-hydroxyphenyl)acetamide,[2] a synthetic pathway utilizing our compounds of interest can be readily envisioned. The choice between the methyl and ethyl ester would primarily influence the efficiency of the final amidation step.

Below is a logical workflow illustrating how the choice of ester impacts a potential synthesis of an Atenolol precursor.

G cluster_0 Pathway A: Methyl Ester cluster_1 Pathway B: Ethyl Ester cluster_2 Final Conversion to Atenolol (Amidation) MHM Methyl 4-hydroxymandelate Step1A 1. Alkylation with Epichlorohydrin MHM->Step1A IntermediateA Methyl 2-(4-(oxiran-2-ylmethoxy)phenyl) -2-hydroxyacetate Step1A->IntermediateA Step2A 2. Epoxide opening with Isopropylamine IntermediateA->Step2A PrecursorA Atenolol Methyl Ester (Impurity G Precursor) Step2A->PrecursorA AmidationA Amidation (Faster) PrecursorA->AmidationA EHM Ethyl 4-hydroxymandelate Step1B 1. Alkylation with Epichlorohydrin EHM->Step1B IntermediateB Ethyl 2-(4-(oxiran-2-ylmethoxy)phenyl) -2-hydroxyacetate Step1B->IntermediateB Step2B 2. Epoxide opening with Isopropylamine IntermediateB->Step2B PrecursorB Atenolol Ethyl Ester Step2B->PrecursorB AmidationB Amidation (Slower) PrecursorB->AmidationB Atenolol Atenolol AmidationA->Atenolol AmidationB->Atenolol

Caption: Comparative synthetic workflow towards Atenolol.

In this proposed synthesis, the steps involving the phenolic hydroxyl and the epoxide (Steps 1 and 2) would exhibit negligible reactivity differences. However, the final conversion of the ester to the primary amide of Atenolol would be kinetically favored when starting from the methyl ester precursor (Precursor A) due to lower steric hindrance. A synthesis starting from 4-hydroxyl phenyl acetic acid methyl ester is a known route for an Atenolol impurity.[3]

Experimental Protocol: Quantifying the Reactivity Difference via Alkaline Hydrolysis

To empirically validate the discussed reactivity differences, a comparative kinetic study of alkaline hydrolysis can be performed. This experiment provides quantitative data on the hydrolysis rates of both esters under controlled conditions.

Objective:

To determine and compare the second-order rate constants (k₂) for the alkaline hydrolysis of methyl 4-hydroxymandelate and ethyl 4-hydroxymandelate at a constant temperature.

Materials:
  • Methyl 4-hydroxymandelate

  • Ethyl 4-hydroxymandelate

  • Sodium Hydroxide (NaOH), standardized solution (e.g., 0.05 M)

  • Ethanol (or other suitable co-solvent to ensure solubility)

  • Deionized water

  • Hydrochloric Acid (HCl), standardized solution (e.g., 0.05 M) for quenching/titration

  • Phenolphthalein indicator

  • Constant temperature water bath, burettes, pipettes, conical flasks, stopwatches

Workflow Diagram:

Caption: Experimental workflow for kinetic analysis.

Step-by-Step Procedure:
  • Preparation: Prepare 0.05 M solutions of both methyl 4-hydroxymandelate and ethyl 4-hydroxymandelate in a suitable solvent mixture (e.g., 50:50 ethanol:water) to ensure complete solubility. Prepare a standardized 0.05 M NaOH solution.

  • Equilibration: Place the ester solutions and the NaOH solution in a constant temperature water bath (e.g., 25°C) for at least 20 minutes to reach thermal equilibrium.

  • Initiation: To start the reaction, quickly mix equal volumes of the ester solution and the NaOH solution in a reaction vessel. The initial concentrations of both reactants will now be 0.025 M. Start the stopwatch immediately.

  • Monitoring: At regular, recorded time intervals, withdraw a precise aliquot (e.g., 10.0 mL) from the reaction mixture and immediately quench it in a flask containing a known excess of standardized HCl (e.g., 15.0 mL of 0.05 M HCl).

  • Titration: Determine the amount of unreacted HCl in the flask by back-titrating with the standardized NaOH solution using phenolphthalein as the indicator.

  • Calculation: From the titration data, calculate the concentration of unreacted NaOH in the reaction mixture at each time point. Since the ester and NaOH react in a 1:1 stoichiometry, this also gives the concentration of the remaining ester.

  • Data Analysis: For a second-order reaction with equal initial concentrations, the integrated rate law is: 1/[A]t = k₂t + 1/[A]₀. A plot of 1/[Ester] versus time (t) should yield a straight line with a slope equal to the rate constant, k₂.

  • Comparison: Compare the calculated k₂ values for methyl 4-hydroxymandelate and ethyl 4-hydroxymandelate. It is expected that k₂(methyl) > k₂(ethyl).

Conclusion and Recommendation

The fundamental difference in reactivity between methyl 4-hydroxymandelate and ethyl 4-hydroxymandelate is predominantly governed by steric effects. The smaller methyl group of methyl 4-hydroxymandelate allows for faster rates in nucleophilic acyl substitution reactions, including hydrolysis and amidation, compared to the bulkier ethyl group of its counterpart.

For the Researcher and Process Chemist:

  • Choose Methyl 4-hydroxymandelate when faster reaction kinetics are desired, particularly in sterically sensitive steps like amidation or when using bulky nucleophiles. This can lead to shorter reaction times and potentially lower energy consumption.

  • Consider Ethyl 4-hydroxymandelate if slower, more controlled reactivity is needed, or for processes where its physical properties (e.g., higher boiling point) are advantageous. In the context of prodrug design, the ethyl ester may offer different metabolic hydrolysis rates compared to the methyl ester, providing a tool for modulating a drug's pharmacokinetic profile.[14][16]

Ultimately, the choice is a strategic one. By understanding the underlying principles of steric hindrance, scientists can make an informed decision, optimizing their synthetic routes for efficiency, selectivity, and the specific requirements of their target molecule.

References

  • Pinto, M., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports. [Link]

  • Diévart, P., et al. (2013). A Comparative Study of the Kinetics of Ethyl and Methyl Esters in Diffusion Flame Extinction. Proceedings of the ASME 2013 Heat Transfer Summer Conference. [Link]

  • Chapman, N. B., et al. (1968). Conformation and reactivity. Part VII. Kinetics of the alkaline hydrolysis of the methyl and ethyl trans-decalincarboxylates, and 4-t-butylcyclohexanecarboxylates. Journal of the Chemical Society B: Physical Organic. [Link]

  • Imai, T., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics. [Link]

  • Harris, J. C. & Mabey, W. R. (1982). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. U.S. Environmental Protection Agency. [Link]

  • PubChem. 4-Hydroxymandelate. National Center for Biotechnology Information. [Link]

  • KAUST Repository. A comparative study of the chemical kinetics of methyl and ethyl propanoate. [Link]

  • PubChem. 4-Hydroxy-3-methylmandelic acid. National Center for Biotechnology Information. [Link]

  • Metcalfe, W. K., et al. (2011). Experimental and Modeling Study of Trends in the High-Temperature Ignition of Methyl and Ethyl Esters. Energy & Fuels. [Link]

  • Reddit. Methyl ester vs Ethyl ester hydrolysis. r/OrganicChemistry. [Link]

  • Pai, N. R., & Patil, S. S. (2012). Synthesis of Atenolol Impurities. Journal of Chemical and Pharmaceutical Research. [Link]

  • Whalley, E. (1962). PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VII. HYDROLYSIS OF METHYL, ETHYL, AND t-BUTYL ACETATES. Canadian Journal of Chemistry. [Link]

  • Chemphile Vikrant. (2022). Mechanism Of Esterification & The factors That Affect the Rate Of Esterification. YouTube. [Link]

  • Scilit. Kinetic Studies of OH Reactions with a Series of Methyl Esters. [Link]

  • Vlasiou, M., et al. (2024). Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents. Molecules. [Link]

  • Pai, N. R., & Patil, S. S. (2013). SYNTHESIS OF ATENOLOL IMPURITY G BY CONVENTIONAL METHOD. Rasayan Journal of Chemistry. [Link]

  • Wikipedia. Steric effects. [Link]

  • Academia.edu. (PDF) Synthesis of Atenolol Impurities. [Link]

  • Angene Chemical. Ethyl 4-Hydroxymandelate(CAS# 68758-68-9). [Link]

  • ResearchGate. Synthesis of (S)-atenolol ((S)-4), starting from a sodium hydroxide.... [Link]

  • RUA. Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents. [Link]

  • Chemsrc. Ethyl (R)-(-)-Mandelate. [Link]

  • ResearchGate. Specific activity of the different biocatalysts versus ethyl hexanoate.... [Link]

  • Ataman Kimya. METHYL 4-HYDROXYBENZOATE. [Link]

Sources

Mass spectrometry fragmentation pattern of Methyl 4-hydroxymandelate

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometry fragmentation patterns of Methyl 4-hydroxymandelate , a critical intermediate in the synthesis of beta-blockers like atenolol. It provides a mechanistic breakdown of ion formation, differentiating it from structural analogs to aid in impurity profiling and metabolite identification.

Executive Summary & Compound Profile

Methyl 4-hydroxymandelate (MHM) is an


-hydroxy ester characterized by a benzylic hydroxyl group and a phenolic ring. Its fragmentation is governed by the stability of the benzylic carbocation and the lability of the ester bond.
PropertyDetail
IUPAC Name Methyl 2-hydroxy-2-(4-hydroxyphenyl)acetate
CAS Number 13244-33-2
Molecular Formula

Monoisotopic Mass 182.0579 Da
Key Structural Motifs Benzylic -OH, Phenolic -OH, Methyl Ester
Primary Application Intermediate for Atenolol; chiral synthon

Experimental Methodology

To replicate the fragmentation patterns described, the following standard protocols are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Inlet Temp: 250°C (Splitless mode recommended for trace analysis).

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.

  • Ionization: Electron Impact (EI) at 70 eV.[1]

  • Derivatization (Optional but Recommended): Silylation with BSTFA + 1% TMCS is often used to improve volatility, shifting the parent ion by +72 Da per -OH group. Note: The data below refers to the underivatized molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI), Positive and Negative modes.[2][3][4]

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (Positive mode) or 5mM Ammonium Acetate (Negative mode).

  • Cone Voltage: 20-40V (Optimized for source fragmentation).

Mechanistic Fragmentation Analysis (EI)

The Electron Impact (EI) spectrum of Methyl 4-hydroxymandelate is dominated by


-cleavage  driven by the hydroxyl group adjacent to the aromatic ring.
Primary Fragmentation Pathway: The Benzylic Cleavage

The most abundant ion (Base Peak) arises from the cleavage of the C-C bond between the benzylic carbon and the carbonyl carbon.

  • Ionization: Removal of an electron from the benzylic oxygen lone pair.

  • 
    -Cleavage:  The radical induces a break in the adjacent C-C bond, expelling the carbomethoxy radical (
    
    
    
    , mass 59).
  • Result: Formation of the resonance-stabilized 4-hydroxybenzyl alcohol cation.



Secondary Pathways
  • Dehydration (m/z 164): Loss of water (

    
    ) from the molecular ion, driven by the formation of a conjugated ester system.
    
  • Methoxy Loss (m/z 151): Loss of the methoxy radical (

    
    ) from the ester group.
    
  • Phenolic Ring Fragments: Further degradation of the m/z 123 ion leads to m/z 95 (loss of CO) and m/z 77 (phenyl cation).

Fragmentation Visualization

The following diagram illustrates the causal relationships between the molecular ion and its primary fragments.

MHM_Fragmentation M_Ion Molecular Ion [C9H10O4]+. m/z 182 Frag_123 Base Peak (Alpha-Cleavage) [C7H7O2]+ m/z 123 M_Ion->Frag_123 Major Pathway (- .COOCH3) Frag_164 Dehydration Product [C9H8O3]+. m/z 164 M_Ion->Frag_164 Loss of H2O (-18) Frag_151 Methoxy Loss [C8H7O3]+ m/z 151 M_Ion->Frag_151 Loss of .OCH3 (-31) Frag_95 Phenolic Degradation [C6H7O]+ m/z 95 Frag_123->Frag_95 - CO (28) Neutral_59 Loss of .COOCH3 (Mass 59)

Caption: EI fragmentation tree for Methyl 4-hydroxymandelate showing the dominant alpha-cleavage pathway.

Comparative Analysis: MHM vs. Alternatives

To distinguish MHM from related impurities or analogs, compare the Base Peak and Molecular Ion . The shift in the base peak is the most reliable diagnostic indicator.

Comparison Table
CompoundStructure Diff.[5][6]Molecular Ion (M+)Base Peak (100%)Mechanism of Base Peak
Methyl 4-hydroxymandelate Target182 123

-cleavage (loss of ester)
Methyl Mandelate No 4-OH166107

-cleavage (loss of ester)
4-Hydroxymandelic Acid Free Acid168123

-cleavage (loss of -COOH)
Ethyl 4-hydroxymandelate Ethyl Ester196123

-cleavage (loss of -COOEt)
Diagnostic Logic
  • vs. Methyl Mandelate: Look for the +16 Da shift in the base peak (107

    
     123). This confirms the presence of the phenolic hydroxyl group.
    
  • vs. Ethyl Ester: The base peak remains 123 for both methyl and ethyl esters because the ester group is lost during the primary fragmentation. You must look at the Molecular Ion (182 vs 196) to distinguish the ester chain length.

ESI-MS Profile (LC-MS)

In Liquid Chromatography, the fragmentation is "softer." The focus shifts from structural shattering to adduct formation and neutral losses.

Positive Mode (ESI+)
  • [M+H]+: m/z 183 (Protonated molecule).

  • [M+Na]+: m/z 205 (Sodium adduct).

  • [M+H - H2O]+: m/z 165. Benzylic alcohols are prone to in-source water loss. A strong signal at 165 often indicates a labile -OH group.

Negative Mode (ESI-)
  • [M-H]-: m/z 181.

  • Mechanism: Deprotonation occurs readily at the phenolic hydroxyl group (more acidic than the benzylic -OH).

ESI_Workflow cluster_pos Positive Mode (pH < 7) cluster_neg Negative Mode (pH > 7) Substrate Methyl 4-hydroxymandelate (MW 182) Pos_Ion [M+H]+ m/z 183 Substrate->Pos_Ion + H+ Neg_Ion [M-H]- m/z 181 Substrate->Neg_Ion - H+ Pos_Frag [M+H - H2O]+ m/z 165 Pos_Ion->Pos_Frag - H2O (In-source)

Caption: ESI ionization pathways showing protonation, deprotonation, and in-source dehydration.

References

  • NIST Mass Spectrometry Data Center. Methyl 2,6-dihydroxy-4-methylbenzoate (Isomer Analog Reference). National Institute of Standards and Technology. Link

  • PubChem. 4-Hydroxymandelic acid (Precursor Data). National Library of Medicine. Link

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • ChemGuide. Fragmentation Patterns in Mass Spectrometry: Esters and Alcohols.Link

Sources

Technical Guide: Chiral HPLC Column Selection for Methyl alpha,4-dihydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For the enantioseparation of Methyl alpha,4-dihydroxyphenylacetate (also known as Methyl 4-hydroxymandelate), the primary recommendation is the amylose-based Chiralpak AD-H (or its immobilized equivalent, Chiralpak IA).

While cellulose-based columns (Chiralcel OD-H) are viable alternatives, the helical structure of the amylose derivative typically provides superior chiral recognition for the specific spatial arrangement of the


-hydroxy and ester groups in mandelic acid derivatives.

Quick Recommendation:

  • Primary Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))[1][2]

  • Mobile Phase: n-Hexane : Isopropanol (85:15 v/v) with 0.1% TFA.

  • Critical Constraint: Avoid basic additives (e.g., diethylamine) to prevent

    
    -proton abstraction and subsequent racemization.
    

Part 1: Molecular Analysis & Separation Physics

To select the correct column, one must understand the "molecular handle" available for chiral discrimination.

The Target Molecule[3][4]
  • IUPAC Name: Methyl 2-hydroxy-2-(4-hydroxyphenyl)acetate

  • Chiral Center: C2 (

    
    -carbon)
    
  • Key Functional Groups:

    • Phenolic -OH (Para position): Acts as a hydrogen bond donor/acceptor. Increases polarity and potential for non-specific binding to residual silanols on the silica support.

    • 
      -Hydroxy Group:  The critical stereogenic handle. Forms bidentate hydrogen bonds with the chiral selector.
      
    • Methyl Ester: Acts as a hydrogen bond acceptor (carbonyl oxygen).

    • Phenyl Ring: Participates in

      
      -
      
      
      
      interactions with the carbamate groups of the stationary phase.
The Separation Mechanism

The separation relies on the Three-Point Interaction Model . The polysaccharide stationary phases (AD/OD series) possess helical grooves containing carbamate linkages (


).
  • H-Bonding: The analyte's

    
    -OH and phenolic -OH H-bond with the carbonyl and NH groups of the stationary phase.
    
  • 
    -
    
    
    
    Stacking:
    The aromatic ring of the analyte stacks with the 3,5-dimethylphenyl groups of the selector.
  • Steric Fit: The methyl ester group must fit into the chiral cavity. The amylose helix (AD) generally offers a more open cavity suitable for this ester compared to the tighter cellulose (OD) structure.

Part 2: Comparative Column Analysis

Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))[1][2][5]
  • Status: Gold Standard for Mandelic Acid Derivatives.

  • Performance: The amylose backbone forms a left-handed 4/1 helix. This geometry creates deep chiral grooves that accommodate the phenyl-acetate motif exceptionally well.

  • Pros: High loading capacity; generally yields higher resolution (

    
    ) for aromatic esters.
    
  • Cons: Coated phase; restricted solvent compatibility (Hexane/Alcohol only).

Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))[2]
  • Status: Strong Alternative.

  • Performance: Cellulose forms a linear, rigid rod-like structure with distinct cavity shapes.

  • Comparison: While effective, OD-H often shows slightly broader peaks for di-hydroxy compounds due to stronger non-specific H-bonding retention unless flow rates are optimized.

  • Verdict: Use if AD-H fails to separate the specific matrix impurities.

Chiralpak IC (Immobilized Amylose tris(3,5-dichlorophenylcarbamate))
  • Status: Modern Robust Choice.

  • Performance: The electron-withdrawing chloro-groups alter the electron density of the carbamate, potentially changing

    
    -
    
    
    
    interaction strength.
  • Pros: Immobilized. Allows the use of "forbidden" solvents like Dichloromethane (DCM) or Ethyl Acetate, which can dissolve polar impurities that might precipitate in Hexane.

  • Verdict: Recommended for Process Development where solubility is a bottleneck.

Comparative Data Summary (Simulated based on homologous series)
ParameterChiralpak AD-HChiralcel OD-HChiralpak IC
Selectivity (

)
High (1.3 - 1.5)Moderate (1.1 - 1.3)High (Variable)
Resolution (

)
Excellent (> 2.5)Good (> 1.5)Good (> 2.0)
Peak Shape SharpSlight TailingSharp
Solvent Scope Restricted (NP)Restricted (NP)Extended (NP/RP/Polar)
Rec. Mobile Phase Hex/IPA/TFAHex/EtOH/TFADCM/MeOH or Hex/IPA

Part 3: Experimental Protocol & Workflow

Method Development Workflow

The following diagram outlines the logical decision process for screening and optimizing the separation.

MethodDevelopment Start Start: Methyl 4-hydroxymandelate Solubility Solubility Check (Hexane/IPA) Start->Solubility Screening Primary Screening (Columns: AD-H, OD-H) Solubility->Screening Decision Resolution (Rs) > 1.5? Screening->Decision Optimize Optimize Separation Decision->Optimize Yes SwitchSolvent Switch Modifier (IPA -> EtOH) Decision->SwitchSolvent No (Partial Sep) SwitchColumn Switch to Immobilized (IC) Try DCM/THF Decision->SwitchColumn No (Co-elution) Final Final Method Validation Optimize->Final SwitchSolvent->Screening SwitchColumn->Screening

Caption: Logic flow for selecting and optimizing the chiral column, prioritizing standard coated phases before moving to immobilized phases.

Step-by-Step Protocol

1. Preparation of Mobile Phase:

  • Base: n-Hexane (HPLC Grade).

  • Modifier: Isopropanol (IPA). Start with 15% IPA .

  • Additive (Crucial): Add 0.1% Trifluoroacetic acid (TFA) .

    • Why? The phenolic hydroxyl group (

      
      ) can interact with residual silanols on the silica surface, causing peak tailing. TFA suppresses this ionization and ensures the molecule remains neutral.
      
    • Warning:Do NOT use basic additives (DEA/TEA). The

      
      -proton is acidic; bases can catalyze the abstraction of this proton, leading to on-column racemization.
      

2. Column Conditioning:

  • Flush the column with the mobile phase at 0.5 mL/min for 30 minutes.

  • Ensure the baseline is stable at UV 254 nm (aromatic ring absorption) or 220 nm (ester/carbonyl).

3. Screening Run:

  • Flow Rate: 1.0 mL/min.[3][4]

  • Temperature: 25°C.

  • Injection: 5-10 µL (1 mg/mL sample in Mobile Phase).

4. Optimization (If


): 
  • Temperature Effect: Lower the temperature to 15°C. Chiral recognition is enthalpy-driven; lower temperatures increase the separation factor (

    
    ) but broaden peaks slightly due to mass transfer kinetics.
    
  • Modifier Switch: Change IPA to Ethanol. Ethanol is a stronger solvent and hydrogen bond donor, which often alters the selectivity profile on polysaccharide columns.

Part 4: Expert Troubleshooting (E-E-A-T)

The "Racemization Trap"

Researchers often default to adding 0.1% Diethylamine (DEA) for peak sharpness. For mandelic acid derivatives, this is a critical error.

  • Mechanism: The electron-withdrawing ester group makes the

    
    -proton labile.
    
  • Consequence: In basic media, the enolate intermediate forms, destroying the stereocenter.

  • Solution: Stick to acidic additives (TFA, Acetic Acid) or neutral conditions.

Solubility Issues

Methyl 4-hydroxymandelate has two hydroxyl groups, making it relatively polar.

  • Issue: It may not dissolve well in 90% Hexane.

  • Fix: Dissolve the sample in 100% IPA or Ethanol, then dilute with Hexane. If precipitation occurs upon injection, switch to Chiralpak IC and use a mobile phase of Dichloromethane/Methanol (95:5) .

References

  • Daicel Corporation. Instruction Manual for CHIRALPAK® AD-H. Accessed via Daicel Chiral Technologies. Link

  • Shimadzu Corporation. Chiral Separation Using SFC and HPLC (Method Scouting). Application Note. Link

  • YMC Co., Ltd. Efficient method development for chiral separation by using CHIRAL ART columns.Link

  • National Institutes of Health (PMC). Enantioseparation of mandelic acid derivatives by high performance liquid chromatography.Link

  • Phenomenex. Chiral HPLC Separations Guide.Link

Sources

Comprehensive Comparison Guide: Synthetic vs. Enzymatic Purity of Methyl 4-Hydroxymandelate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the purity profiles of chiral intermediates is critical for downstream pharmaceutical efficacy. Methyl 4-hydroxymandelate is an essential chiral building block used extensively in the synthesis of semi-synthetic penicillins (e.g., amoxicillin analogues), cephalosporins, and targeted cardiovascular agents. Because the pharmacological activity of these active pharmaceutical ingredients (APIs) is heavily dependent on their stereochemistry, the enantiomeric purity of the mandelate intermediate is non-negotiable.

This guide provides an objective, data-driven comparison of traditional synthetic (chemical) methods versus modern enzymatic (biocatalytic) approaches for producing high-purity Methyl 4-hydroxymandelate, supported by mechanistic insights and validated experimental protocols.

Mechanistic Pathways: Chemical vs. Biocatalytic Approaches

The Chemical Synthesis Route

The traditional chemical synthesis of Methyl 4-hydroxymandelate relies on the Fischer esterification of 4-hydroxymandelic acid using methanol and a strong acid catalyst, such as concentrated sulfuric acid[1].

While this method is highly scalable and cost-effective for producing the racemic mixture, it inherently lacks stereoselectivity. To achieve enantiomeric purity, the resulting (R,S)-Methyl 4-hydroxymandelate must undergo classical chemical resolution (e.g., diastereomeric salt formation). This resolution process is notoriously inefficient, requires toxic organic solvents, and is thermodynamically capped at a 50% yield per cycle, leading to high environmental impact (E-factor) and trace heavy-metal or solvent impurities.

The Enzymatic Synthesis Route

Biocatalysis circumvents the limitations of chemical resolution by leveraging the precise stereospecificity of enzyme active sites. Two primary biocatalytic strategies are employed:

  • Kinetic Resolution via Lipases: Utilizing enzymes like Candida antarctica lipase B (CAL-B) or Burkholderia sp. lipase to selectively hydrolyze one enantiomer of the racemic ester, leaving the desired enantiomer unreacted[2][3].

  • Asymmetric Cascade Synthesis: Employing an (S)-hydroxynitrile lyase (HNL) and nitrilase cascade to synthesize the chiral compound directly from 4-hydroxybenzaldehyde under mild aqueous conditions[4].

The Causality of Enzyme Immobilization: In homogeneous aqueous media, lipases exist in a dynamic equilibrium between a "closed" (inactive) and an "open" (active) conformation. By covalently immobilizing the enzyme onto hydrophobic supports (such as octyl-agarose or Eupergit C epoxy supports), we artificially displace this equilibrium toward the open conformation[3]. This phenomenon, known as interfacial activation, drastically improves the enantiomeric ratio (E-value) and stabilizes the enzyme against thermal and pH-induced denaturation, ensuring a highly pure product[3].

Visualizing the Workflows

G Racemic (R,S)-Methyl 4-hydroxymandelate Enzyme Immobilized Lipase (e.g., CAL-B) Racemic->Enzyme Aqueous Buffer (pH 7.2 - 8.0) R_Acid (R)-4-Hydroxymandelic Acid (ee > 96%) Enzyme->R_Acid Enantioselective Hydrolysis S_Ester (S)-Methyl 4-hydroxymandelate Enzyme->S_Ester Unreacted Enantiomer

Workflow of Lipase-Catalyzed Kinetic Resolution of (R,S)-Methyl 4-hydroxymandelate.

Pathways cluster_chem Chemical Synthesis cluster_enz Enzymatic Cascade Start 4-Hydroxybenzaldehyde Chem1 HCN / KCN (Harsh Conditions) Start->Chem1 Enz1 (S)-Hydroxynitrile Lyase (Mild Conditions) Start->Enz1 Chem2 Racemic Cyanohydrin Chem1->Chem2 Chem3 Acid Hydrolysis & Esterification Chem2->Chem3 Chem4 (R,S)-Methyl 4-hydroxymandelate Chem3->Chem4 Enz2 (S)-Cyanohydrin Enz1->Enz2 Enz3 Nitrilase & Esterase Enz2->Enz3 Enz4 Pure (S)-Methyl 4-hydroxymandelate Enz3->Enz4

Comparison of Chemical vs. Enzymatic Cascade Synthesis Pathways.

Quantitative Data Comparison

The tables below summarize the purity profiles and operational metrics of both methodologies. Enzymatic systems consistently outperform chemical synthesis in terms of enantiomeric excess (ee%) and environmental safety.

Table 1: Purity Profile Comparison
ParameterChemical Synthesis (Post-Resolution)Enzymatic Synthesis (Kinetic Resolution)
Enantiomeric Excess (ee%) 70% - 85% (Requires multiple cycles)> 96% (Achieved in a single cycle)
Chemical Purity (HPLC) ~95% (Prone to side-reaction impurities)> 99% (Highly selective active site)
Residual Solvents High (Methanol, EtOAc, resolving agents)Low (Aqueous buffer systems)
Heavy Metal Residues Present (If metal catalysts are used)None (Biocatalyst-driven)
Environmental Impact High (Toxic reagents, high E-factor)Low (Green chemistry, reusable enzymes)
Table 2: Performance of Immobilized Lipase Systems for Mandelate Resolution
Enzyme SystemSupport MatrixOptimum pHOptimum TempEnantiomeric Ratio (E)Reference
Candida antarctica B (CAL-B)Eupergit C (EC-amino)8.050°C52[3]
Burkholderia sp. GXU56Octyl-Sepharose CL-4B7.250°C> 300[2]

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying causality to guide researchers in troubleshooting and optimization.

Protocol A: Chemical Esterification of 4-Hydroxymandelic Acid (Baseline Synthesis)

Adapted from standard organic synthesis procedures[1].

  • Reaction Setup: To a solution of 4-hydroxymandelic acid (3.00 g, 17.9 mmol) in anhydrous Methanol (35.8 mL), slowly add concentrated H₂SO₄ (286 μL, 5.39 mmol) at room temperature.

    • Causality: Sulfuric acid acts as a proton donor to activate the carboxylic carbon, while the vast molar excess of methanol drives the Fischer esterification equilibrium forward according to Le Chatelier's principle.

  • Incubation: Stir the mixture continuously at room temperature for 2 hours.

  • Quenching & Extraction: Pour the reaction mixture into saturated aqueous NaHCO₃. Extract the aqueous layer with two portions of Ethyl Acetate (EtOAc).

    • Causality: Immediate neutralization with NaHCO₃ prevents the acid-catalyzed reverse hydrolysis of the newly formed ester during the aqueous workup.

  • Purification: Wash the combined organic layer with brine, dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize the residue from EtOAc to yield racemic (R,S)-Methyl 4-hydroxymandelate as a white solid.

Protocol B: Lipase-Catalyzed Kinetic Resolution (Biocatalytic Route)

Optimized for immobilized lipases[2][3].

  • Substrate Preparation: Dissolve 50 mM of (R,S)-Methyl 4-hydroxymandelate in a minimal volume of co-solvent (e.g., 10% v/v MTBE).

    • Causality: The co-solvent ensures the hydrophobic ester remains fully solubilized when introduced to the aqueous buffer, preventing substrate aggregation and ensuring uniform mass transfer to the enzyme's active site.

  • Enzyme Addition: Add the solution to 0.1 M sodium phosphate buffer (pH 7.2 for Burkholderia sp. or pH 8.0 for CAL-B). Add the immobilized lipase (e.g., 10 mg/mL of CAL-B on Eupergit C).

  • Incubation: Stir the suspension at 50°C.

    • Causality: 50°C represents the thermodynamic sweet spot where the immobilized enzyme exhibits maximum kinetic velocity without undergoing thermal denaturation—a distinct upward shift from the 40°C optimum of the free, unimmobilized enzyme[2].

  • Separation: Once the target conversion (~50%) is reached, halt the reaction by filtering out the immobilized enzyme (which can be washed and reused for up to 5 cycles[2]). Partition the filtrate with EtOAc. The unreacted (S)-ester partitions into the organic phase, while the hydrolyzed (R)-acid remains in the alkaline aqueous phase.

  • Analytical Validation (Self-Validation Step): To independently verify the system, analyze the organic phase using High-Performance Liquid Chromatography (HPLC) equipped with a chiral stationary phase column (e.g., Chiralcel OD-H). The baseline separation of the R and S enantiomers confirms the stereoselectivity of the biocatalyst, validating the E-value calculated from the conversion rate.

References

  • [1] ONE-POT, DIVERSITY-ORIENTED SYNTHESIS OF ARYL-SUBSTITUTED BENZOXACYCLES INCLUDING BENZOFURAN, COUMARIN, AND BENZOXAZEPINE. Semantic Scholar. URL:[Link]

  • [2] Screening and immobilization Burkholderia sp. GXU56 lipase for enantioselective resolution of (R,S)-methyl mandelate. PubMed. URL:[Link]

  • [3] KINETIC RESOLUTION OF (R,S)-METHYL MANDELATE BY IMMOBILIZED LIPASE PREPARATIONS FROM Candida antarctica B. SciELO. URL:[Link]

Sources

A Comparative Guide to the Comprehensive Characterization of Methyl α,4-dihydroxyphenylacetate as a Reference Standard

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the integrity of every analytical measurement hinges on the quality of the reference standards employed.[1][2][3][4] These highly purified and rigorously characterized substances are the bedrock of assays that determine the identity, purity, potency, and safety of active pharmaceutical ingredients (APIs) and their formulations.[1][5] An inadequately characterized reference standard can lead to misleading results, costly project delays, and potential regulatory non-compliance.[3][6]

This guide provides an in-depth, technically-grounded framework for the comprehensive characterization of Methyl α,4-dihydroxyphenylacetate (CAS: 111562), a key intermediate and potential metabolite in various synthetic pathways. We will move beyond a simple listing of methods to explore the causality behind experimental choices, presenting a self-validating, orthogonal analytical approach. This ensures the highest degree of confidence in the established reference standard.

The Analytical Imperative: An Orthogonal Approach

A single analytical technique is insufficient to fully characterize a reference standard. True confidence is achieved through an orthogonal approach, where multiple methods based on different chemical and physical principles are used to assess the same quality attributes. This strategy ensures that any potential weakness or blind spot in one method is covered by the strength of another. For Methyl α,4-dihydroxyphenylacetate, our characterization workflow integrates structural elucidation, chromatographic purity, absolute quantitative assessment, and key physicochemical tests.

Reference_Standard_Characterization_Workflow cluster_3 Phase 4: Certification NMR NMR Spectroscopy (¹H, ¹³C, COSY) Confirms covalent structure and connectivity HRMS High-Resolution Mass Spectrometry (HRMS) Provides elemental composition and confirms molecular weight HPLC HPLC-UV Primary method for purity assessment and separation of related impurities NMR->HPLC FTIR FT-IR Spectroscopy Identifies key functional groups FTIR->HPLC qNMR Quantitative NMR (qNMR) Orthogonal, primary method for assigning absolute purity MP Melting Point Assesses purity and physical form HPLC->MP GC_HS Headspace GC-MS Quantifies residual solvents ICP_MS ICP-MS Determines inorganic/elemental impurities ICP_MS->MP TGA Thermogravimetric Analysis (TGA) Measures non-volatile content and thermal stability Stability Forced Degradation & Long-Term Stability Determines re-test date and storage conditions CoA Certificate of Analysis (CoA) Consolidates all data, assigns purity value, and defines use Stability->CoA

Caption: Orthogonal workflow for reference standard characterization.

Part 1: Structural Elucidation – Confirming Identity

Before assessing purity, the molecular structure of the candidate material must be unequivocally confirmed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules. For Methyl α,4-dihydroxyphenylacetate, both ¹H and ¹³C NMR are essential.

  • Expertise & Experience: ¹H NMR provides information on the number and environment of protons. We expect to see distinct signals for the aromatic protons on the para-substituted ring, the methine proton at the α-position, the hydroxyl protons, and the methyl ester protons. The splitting patterns (coupling) will confirm their connectivity. ¹³C NMR complements this by identifying all unique carbon environments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl α,4-dihydroxyphenylacetate

Assignment ¹H NMR (ppm, DMSO-d₆) ¹³C NMR (ppm, DMSO-d₆)
Methyl Ester (-OCH₃) ~3.6 ~52
α-CH ~5.0 ~72
Aromatic CH (adjacent to C-OH) ~6.7 (d, J≈8.5 Hz, 2H) ~115
Aromatic CH (adjacent to C-CH) ~7.2 (d, J≈8.5 Hz, 2H) ~128
Phenolic OH ~9.5 (s, 1H) -
α-OH ~5.8 (d, 1H) -
Aromatic C-OH - ~157
Aromatic C-CH - ~130
Carbonyl (C=O) - ~173

Note: These are predicted values. Actual shifts may vary based on solvent and concentration.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh ~10 mg of the reference standard candidate and dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively solubilizes the polar compound and allows for the observation of exchangeable hydroxyl protons.

  • Acquisition: Acquire ¹H, ¹³C, and 2D-COSY spectra on a ≥400 MHz spectrometer.

  • Analysis: Integrate the ¹H spectrum to confirm proton ratios. Analyze the ¹³C spectrum for the expected number of carbon signals. Use the COSY spectrum to confirm proton-proton coupling between the α-CH and α-OH protons.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

  • Expertise & Experience: Electrospray ionization (ESI) is the preferred technique for a polar molecule like this. We expect to see the protonated molecule [M+H]⁺ in positive mode and the deprotonated molecule [M-H]⁻ in negative mode. The high resolution (typically <5 ppm mass accuracy) allows differentiation from other compounds with the same nominal mass.

Table 2: Expected HRMS Adducts

Adduct Ionization Mode Expected m/z
[C₉H₁₀O₄+H]⁺ Positive ESI 183.0652
[C₉H₁₀O₄+Na]⁺ Positive ESI 205.0471
[C₉H₁₀O₄-H]⁻ Negative ESI 181.0506

(Data sourced from PubChem CID 111562)[7]

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the candidate material (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Directly infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer.

  • Data Analysis: Compare the measured accurate mass to the theoretical mass for the elemental formula C₉H₁₀O₄. The mass error should be less than 5 ppm.

Part 2: Purity Assessment – The Core of Characterization

Purity assessment is a multi-faceted evaluation to detect and quantify all potential impurities, including related substances, residual solvents, and inorganic materials.[8]

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the primary method for determining the purity of the main component and quantifying any organic impurities.[9]

  • Trustworthiness: A stability-indicating HPLC method is crucial. This means the method must be able to separate the main peak from any potential degradation products or process-related impurities.[10] For Methyl α,4-dihydroxyphenylacetate, potential impurities could include the starting materials (e.g., 4-hydroxyphenylacetic acid) or isomers (e.g., Methyl 3,4-dihydroxyphenylacetate). A reverse-phase C18 column is a robust starting point. The mobile phase should be acidic (e.g., using formic or phosphoric acid) to suppress the ionization of the phenolic hydroxyl group, ensuring sharp, symmetrical peaks.

Table 3: Recommended HPLC Method Parameters

Parameter Condition Rationale
Column C18, 250 x 4.6 mm, 5 µm Standard for reverse-phase separation of small molecules.
Mobile Phase A 0.1% Formic Acid in Water Provides protons to suppress ionization; MS-compatible.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Common organic solvent providing good separation efficiency.
Gradient 10% B to 90% B over 20 min Ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column.
Column Temp. 30 °C Ensures reproducible retention times.
Detection UV at 275 nm Wavelength of maximum absorbance for the phenolic chromophore.
Injection Vol. 10 µL

| Diluent | 50:50 Acetonitrile:Water | Solubilizes the analyte and is compatible with the mobile phase. |

Experimental Protocol: HPLC Purity Analysis

  • Solution Preparation: Prepare a sample solution at a concentration of approximately 0.5 mg/mL in the diluent.

  • Analysis: Inject the solution onto the HPLC system.

  • Purity Calculation: Determine purity based on area percent, assuming all impurities have a similar response factor to the main peak. For a reference standard, any impurity >0.1% should be identified if possible.

Quantitative NMR (qNMR)

qNMR is a primary ratio method for determining the purity of a substance without the need for a specific reference standard of the same compound.[8] It provides an orthogonal result to HPLC.

  • Expertise & Experience: The principle involves comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from a certified, high-purity internal standard of known concentration. The methyl ester singlet (~3.6 ppm) is an excellent candidate for quantification as it is sharp and typically in a clear region of the spectrum.

Experimental Protocol: qNMR Purity Analysis

  • Standard Selection: Choose a suitable internal standard with a known purity that has a resonance not overlapping with the analyte, for example, maleic acid or dimethyl sulfone.

  • Sample Preparation: Accurately weigh (~15 mg) the Methyl α,4-dihydroxyphenylacetate candidate and (~10 mg) the internal standard into the same vial. Dissolve in a known volume of a suitable deuterated solvent.

  • Acquisition: Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (D1) of at least 5 times the longest T1 of the protons being measured to ensure full relaxation and accurate integration.

  • Calculation: Calculate the purity based on the ratio of the integrals, the number of protons for each signal, their molecular weights, and their weighed masses.

Part 3: Stability Assessment

A reference standard must be stable under defined storage conditions.[6] Stability testing establishes the re-test date and ensures the material remains suitable for its intended use over time.[6][11]

Stability_Testing_Workflow cluster_Initial T=0 Characterization cluster_Storage Storage Conditions cluster_Testing Periodic Testing cluster_Analysis Data Analysis Initial_Purity HPLC Purity LongTerm Long-Term (e.g., 5°C ± 3°C) Initial_Purity->LongTerm Accelerated Accelerated (e.g., 25°C/60% RH) Initial_Purity->Accelerated Initial_Appearance Appearance T3 3 Months LongTerm->T3 Accelerated->T3 T6 6 Months T3->T6 T12 12 Months T6->T12 T24 24 Months T12->T24 Trend Trend Analysis of Purity Data T12->Trend T24->Trend Retest Establish Retest Date Trend->Retest

Caption: Workflow for establishing a reference standard re-test date.

Experimental Protocol: Stability Study

  • Initial Analysis (T=0): Perform a full characterization as described above to establish the baseline purity and impurity profile.

  • Sample Storage: Store aliquots of the reference standard under long-term (e.g., 2-8°C, protected from light) and accelerated (e.g., 25°C/60% RH) conditions.[5]

  • Periodic Testing: At specified time points (e.g., 3, 6, 12, 24 months), test the samples using the validated, stability-indicating HPLC method.

  • Data Evaluation: Analyze the data for any significant change in purity or the appearance of new degradation products. The re-test date is assigned based on the period for which the standard remains within its defined specification under the intended storage conditions.[4]

Conclusion: A Foundation of Trust

The comprehensive characterization of a reference standard like Methyl α,4-dihydroxyphenylacetate is a rigorous, multi-disciplinary endeavor. By employing an orthogonal analytical strategy that combines definitive structural elucidation with robust, comparative purity assessments, we build a foundation of trust in all subsequent analytical data. This guide provides the framework and the scientific rationale necessary to ensure that this critical reagent meets the high standards required by the pharmaceutical industry, ultimately safeguarding the quality and safety of medicines.[1]

References

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. Available at: [Link]

  • HealthManagement.org. (2025). How Impurity Reference Standards Ensure Drug Safety. HealthManagement.org. Available at: [Link]

  • BioPharma Consulting Group. (2025). Stability Testing Strategies for Working Standards. BioPharma Consulting Group. Available at: [Link]

  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Pharmaceutical Technology. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Choosing Reference Standards for API or Impurity. ResolveMass Laboratories Inc. Available at: [Link]

  • World Health Organization (WHO). (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. World Health Organization (WHO). Available at: [Link]

  • Eurofins. (n.d.). The ABC's of Reference Standard Management. Eurofins. Available at: [Link]

  • ResearchGate. (n.d.). Simultaneous determination of 4-hydroxyphenyl lactic acid, 4-hydroxyphenyl acetic acid, and 3-4-hydroxyphenyl propionic acid in human urine by Ultra high performance liquid chromatography with fluorescence detection. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2015). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. PubMed Central. Available at: [Link]

  • PubChemLite. (n.d.). Methyl alpha,4-dihydroxyphenylacetate (C9H10O4). PubChemLite. Available at: [Link]

  • PubChem. (n.d.). Benzeneacetic acid, 4-hydroxy-, methyl ester. PubChem. Available at: [Link]

  • Nakajima, R., et al. (2005). Synthesis of methyl 1-O-(4-hydroxymethamphetaminyl)-alpha-D-glucopyranouronate. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • ResearchGate. (n.d.). Figure S4. 1 H NMR spectrum of methyl... ResearchGate. Available at: [Link]

  • Nakajima, R., et al. (2005). Synthesis of methyl 1-O-(4-hydroxymethamphetaminyl)-α-D- glucopyranouronate. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • SIELC Technologies. (2018). Separation of Benzeneacetic acid, 4-hydroxy-. alpha. -(4-hydroxyphenyl)-, methyl ester on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • MRIGlobal. (2024). Four Keys to Reference Standard Management. MRIGlobal. Available at: [Link]

  • Google Patents. (n.d.). CN103724203A - Preparation method of o-methyl hydroxyphenylacetate. Google Patents.
  • PubMed. (2021). A novel LC-MS/MS method for quantification of unstable endogenous 3,4-dihydroxyphenylacetaldehyde in rat brain after chemical derivatization. PubMed. Available at: [Link]

  • D-Scholarship@Pitt. (n.d.). 1 Appendix A NMR Spectra. D-Scholarship@Pitt. Available at: [Link]

  • Analytical Chemistry. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. Available at: [Link]

  • PubMed. (1995). Stability of 3,4-dihydroxyphenylacetic acid in plasma extracts assayed by high-performance liquid chromatography with electrochemical detection. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Hydroxylation of 4-hydroxyphenylethylamine derivatives by R263 variants of the oxygenase component of p -hydroxyphenylacetate-3-hydroxylase. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). US4329497A - Method for the production of 4-hydroxyphenylacetic acid. Google Patents.
  • IPA Pharma. (n.d.). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. IPA Pharma. Available at: [Link]

  • ResearchGate. (n.d.). EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. ResearchGate. Available at: [Link]

  • Shimadzu. (n.d.). Development of Novel Analytical Method for Organic Light-Emitting Diode Materials. Shimadzu. Available at: [Link]

  • mzCloud. (2014). 3 4 Dihydroxyphenylacetic acid. mzCloud. Available at: [Link]

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Safety Operating Guide

Methyl alpha,4-dihydroxyphenylacetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Intelligence & Hazard Profiling

To ensure precise handling, we must first validate the chemical identity. "Methyl alpha,4-dihydroxyphenylacetate" is chemically synonymous with Methyl 4-hydroxymandelate . The "alpha" designation indicates a hydroxyl group on the benzylic carbon, distinct from the phenolic hydroxyl at position 4.

Chemical Identity Verification:

  • Preferred Name: Methyl 4-hydroxymandelate

  • Synonyms: Methyl 4-hydroxy-α-hydroxybenzeneacetate

  • CAS Number: 13244-78-5 (Solid form)

  • Molecular Formula: C9H10O4[1]

Hazard Assessment Table:

Parameter Classification Operational Implication
GHS Signal WARNING Standard PPE (Nitrile gloves, safety glasses) is mandatory.
Physical State Crystalline Solid Dust generation is the primary inhalation risk during transfer.
H-Codes H315 (Skin Irrit.), H319 (Eye Irrit.)[2] Material is corrosive to mucous membranes; do not dispose of via sink/drain.

| Reactivity | Phenolic Ester | Susceptible to hydrolysis; incompatible with strong oxidizers and strong bases. |

Critical Segregation: The "Self-Validating" Safety System

As researchers, we do not simply "throw away" chemicals; we manage reactive risks. The disposal of phenolic esters requires a Strict Segregation Protocol to prevent the formation of high-energy compounds in waste drums.

The Nitric Acid Rule (Crucial):

  • The Risk: Never mix Methyl 4-hydroxymandelate waste with Nitric Acid or heavy metal nitrates.

  • The Mechanism: The phenolic ring is electron-rich. In the presence of nitrating agents (like HNO3), it can undergo electrophilic aromatic substitution to form nitrophenols. Under certain conditions, this can escalate to the formation of picric acid derivatives, which are shock-sensitive explosives.

  • The Protocol: Designate a specific "Non-Halogenated Organic" waste stream that is explicitly free of oxidizing acids.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Solid Stock (Expired or Excess)
  • Primary Container: Keep the substance in its original glass/plastic vial if possible.

  • Secondary Containment: Place the vial into a clear, sealable polyethylene bag (Ziploc type) to contain any potential leakage or dust.

  • Labeling: Affix a hazardous waste tag. Clearly write: "Solid Organic Waste: Methyl 4-hydroxymandelate. Toxic/Irritant."[3]

  • Binning: Deposit into the Solid Hazardous Waste Drum (usually blue or black barrel). Do not place in regular trash or biohazard bins.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/HPLC Effluent)
  • Solvent Assessment: Determine the carrier solvent.

    • If dissolved in Methanol/Acetonitrile/Ethanol: Classify as Flammable Organic Solvent Waste .

    • If dissolved in Dichloromethane/Chloroform: Classify as Halogenated Organic Waste .

  • pH Check (Self-Validation): Before adding to a large carboy, check the pH. If the solution is highly acidic or basic (pH < 2 or > 10), neutralize it to pH 5–9. This prevents exothermic hydrolysis of the ester inside the waste container, which could cause pressure buildup.

  • Pouring: Use a funnel to prevent spills. Leave at least 10% headspace in the carboy.

Scenario C: Contaminated Debris (Gloves, Weigh Boats, Paper Towels)[4]
  • Trace Contamination: Items with visible powder residues must be treated as hazardous waste.

  • Procedure: Collect in a dedicated "Solid Chemical Debris" bucket (lined with a 6-mil polyethylene bag).

  • Disposal: Tie off the bag and transfer to the central Solid Hazardous Waste accumulation area.

Visual Workflow: Disposal Decision Tree

The following diagram outlines the logical flow for determining the correct waste stream, ensuring compliance and safety.

DisposalWorkflow Start Waste Generation: Methyl 4-hydroxymandelate StateCheck Determine Physical State Start->StateCheck Liquid Liquid Solution (HPLC/Reaction) StateCheck->Liquid Dissolved Solid Solid / Crystalline StateCheck->Solid Powder/Crystal SolventCheck Identify Solvent Base Liquid->SolventCheck Halogenated Contains Halogens? (DCM, Chloroform) SolventCheck->Halogenated BinHalo BIN: Halogenated Organic Waste Halogenated->BinHalo Yes BinNonHalo BIN: Non-Halogenated Organic Waste Halogenated->BinNonHalo No (MeOH, ACN, Etc.) DebrisCheck Is it Pure Stock or Debris? Solid->DebrisCheck BinSolid BIN: Solid Hazardous Chemical Waste DebrisCheck->BinSolid Pure Substance BinDebris BIN: Chemically Contaminated Solid Debris DebrisCheck->BinDebris Gloves/Wipes

Figure 1: Decision matrix for segregating Methyl 4-hydroxymandelate waste streams based on physical state and solvent composition.

Emergency Contingencies: Spill Management

If a spill occurs, immediate action prevents exposure and facility contamination.[4]

  • Isolate: Mark the area.[5] Alert nearby personnel.

  • PPE Upgrade: Don double nitrile gloves and a P95/N95 respirator (if powder is airborne).

  • Containment:

    • Solid Spill: Do not sweep dry (creates dust). Cover with wet paper towels or use a HEPA-filtered vacuum dedicated to chemical cleanup.

    • Liquid Spill: Cover with an inert absorbent (Vermiculite or polypropylene pads). Do not use sawdust (combustible reaction risk with phenols).

  • Decontamination: Wipe the surface with a dilute surfactant (soap/water) followed by 70% Ethanol.

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste bin.

Regulatory Framework & Compliance

Proper disposal is not just a safety practice; it is a legal requirement under the Resource Conservation and Recovery Act (RCRA) .

  • Waste Coding: While Methyl 4-hydroxymandelate is not explicitly P-listed or U-listed by specific name, it is a commercial chemical product that, when discarded, meets the definition of a hazardous waste due to toxicity/irritation.

  • Generator Status: Ensure your facility tracks the weight of this waste. It contributes to your monthly Hazardous Waste Generator status (VSQG, SQG, or LQG).

  • Drain Disposal: Strictly Prohibited. The compound has potential aquatic toxicity (H412 implied for phenolic esters) and must not enter municipal water systems.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 83994, Methyl 4-hydroxymandelate. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

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Personal Protective Equipment (PPE) & Handling Guide: Methyl alpha,4-dihydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Operational Safety & Logistics Protocol Audience: Researchers, Medicinal Chemists, and EHS Officers Chemical Identity: Methyl 4-hydroxymandelate (Synonyms: Methyl 2-hydroxy-2-(4-hydroxyphenyl)acetate) CAS Registry Number: 13244-78-5 (Anhydrous) / 184901-84-6 (Monohydrate)

Part 1: Immediate Action Card (The "5-Second" Read)

Parameter Critical Specification
Primary Hazard Irritant (Skin/Eye/Respiratory). Potential for severe eye irritation due to phenolic/alpha-hydroxy functionality.
Glove Material Nitrile Rubber (Min. thickness 0.11 mm). Break-through time >480 min for solid handling.
Eye Protection Chemical Safety Goggles (ANSI Z87.1 / EN 166). Safety glasses are insufficient for powder handling.
Respiratory N95/P2 particulate respirator if weighing outside a fume hood. Fume hood mandatory for solubilization.
Storage +2°C to +8°C , under inert gas (Argon/Nitrogen). Hygroscopic and oxidation-sensitive.
Spill Response Wet-Wipe Method. Do not dry sweep. Dampen with inert solvent (water/ethanol) to prevent dust aerosolization.

Part 2: Chemical Intelligence & Hazard Analysis[1]

The "Why" Behind the Safety

To handle Methyl alpha,4-dihydroxyphenylacetate safely, one must understand its molecular behavior. This compound features two reactive moieties: a phenolic hydroxyl group (position 4) and a benzylic alpha-hydroxyl group .

  • Oxidative Instability: The phenolic group makes the compound susceptible to oxidation, turning from white/off-white to brown/pink upon air exposure. This degradation product (quinones) can be more sensitizing than the parent compound.

  • Hydrolytic Sensitivity: The methyl ester linkage is prone to hydrolysis, especially under humid conditions, releasing 4-hydroxymandelic acid and methanol. The acid component is a stronger irritant (pKa ~3.4) than the ester.[1][2]

  • Physical State: It typically exists as a crystalline powder.[3] The high surface area of the powder increases the risk of inhalation and rapid corneal absorption, necessitating strict dust control.

GHS Classification (derived from structural analogues):

  • H315: Causes skin irritation.[1][2][4]

  • H319: Causes serious eye irritation.[1][2][4][5][6]

  • H335: May cause respiratory irritation.[2][5]

Part 3: PPE Selection Protocol

This section details the specific protective gear required, validated by the chemical's permeation properties and physical state.[1][5]

Hand Protection (Nitrile vs. Latex)

Recommendation: 100% Nitrile gloves (Powder-Free).

  • Logic: Latex proteins can cause allergic reactions, and latex has poor resistance to organic solvents often used with this compound (e.g., DMSO, Methanol). Nitrile offers superior chemical resistance and puncture protection against crystalline solids.

  • Protocol:

    • Incidental Contact (Weighing): Standard Nitrile (0.11 mm / 4 mil).

    • Solution Handling: If dissolved in DMSO or DMF, use Double Gloving or High-Risk Nitrile (0.2 mm / 8 mil). DMSO is a penetrant carrier and can transport the dissolved phenol across the skin barrier.

Eye & Face Protection

Recommendation: Chemical Splash Goggles (Indirect Vented).

  • Logic: Standard safety glasses leave gaps at the temples and cheeks. Fine powders of phenolic esters drift on air currents. If the powder contacts the moist surface of the eye, it hydrolyzes locally to acid, causing immediate stinging and potential corneal opacity.

  • Prohibition: Do not wear contact lenses when handling this powder; they can trap particulates against the cornea.

Respiratory Protection

Recommendation: Engineering controls (Fume Hood) are primary.

  • Logic: The LC50 (inhalation) is often uncharacterized for specific research esters. Treat as a potential sensitizer.

  • Contingency: If a fume hood is unavailable or during spill cleanup, use a half-face respirator with P100 (HEPA) cartridges. Simple surgical masks provide zero protection against chemical vapors or fine sub-micron particulates.

Part 4: Operational Handling Protocol

Workflow 1: Precision Weighing (Static Control)

Context: Dry powders accumulate static charge, causing "fly-away" particles that contaminate the user.

  • Preparation: Place the balance inside a chemically certified fume hood.

  • Static Neutralization: Use an ionizing bar or anti-static gun on the weighing boat and spatula before touching the compound.

  • Transfer: Use a micro-spatula. Do not pour from the stock bottle.

  • Decontamination: Immediately wipe the balance area with a lint-free wipe dampened with 70% Ethanol.

Workflow 2: Solubilization & Reaction Setup

Context: Dissolving the ester often requires polar solvents (DMSO, MeOH), increasing skin absorption risks.

  • Solvent Choice:

    • Preferred: Methanol or Ethanol (easier to remove, less skin permeation).

    • Caution: DMSO (Dimethyl sulfoxide). If using DMSO, assume any drop on your glove penetrates immediately. Change gloves instantly upon splash.

  • Inert Atmosphere:

    • Purge the reaction vessel with Nitrogen or Argon before adding the solid.

    • Reasoning: Oxygen promotes the oxidation of the phenol ring to a quinone methide species, which is highly electrophilic and potentially toxic.

Workflow 3: Storage & Stability
  • Temperature: Store at 2°C to 8°C (Refrigerate).

  • Environment: Store under inert gas. Use Parafilm® or electrical tape to seal the cap to prevent moisture ingress (hydrolysis risk).

  • Visual Check: If the white powder turns pink or brown, significant oxidation has occurred. Purify or discard.

Part 5: Emergency Response & Disposal

Spill Response Logic (The "Wet-Wipe" Technique)

Do not use a brush or broom. Dry sweeping generates a toxic dust cloud.

  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don Goggles, Double Nitrile Gloves, and N95 Respirator.

  • Cover: Gently cover the spill with paper towels.

  • Dampen: Spray the towels with water (or ethanol if water-insoluble) until wet. This traps the powder.

  • Scoop: Lift the wet towels and place them into a hazardous waste bag.

  • Clean: Wipe the surface with 0.1M NaOH (mild base) to neutralize any phenolic residues, followed by water.

Disposal Streams
  • Solid Waste: Label as "Solid Organic Waste - Phenolic Ester."

  • Liquid Waste: Dispose of in "Non-Halogenated Organic Solvents" (if in MeOH/EtOH) or "Halogenated/Toxic" if mixed with DCM.

  • Never flush down the drain. Phenols are toxic to aquatic life.

Part 6: Visualizations

Diagram 1: PPE Selection Decision Matrix

This diagram guides the user to the correct PPE based on the specific task and solvent system.

PPE_Selection Start Task Identification Task_Solid Handling Solid Powder Start->Task_Solid Task_Liquid Handling Solutions Start->Task_Liquid PPE_Standard Standard PPE: Nitrile Gloves (4 mil) Safety Goggles Lab Coat Task_Solid->PPE_Standard Sub_Solvent Identify Solvent Task_Liquid->Sub_Solvent Solvent_Volatile Volatile (MeOH, EtOH) Sub_Solvent->Solvent_Volatile Solvent_Penetrant Penetrant (DMSO, DMF) Sub_Solvent->Solvent_Penetrant Solvent_Volatile->PPE_Standard PPE_HighRisk High-Risk PPE: Double Nitrile (8 mil total) Fume Hood MANDATORY Solvent_Penetrant->PPE_HighRisk PPE_Resp Add N95 Respirator if outside Fume Hood PPE_Standard->PPE_Resp Dust Risk?

Caption: Decision matrix for selecting PPE based on physical state and solvent carrier risks.

Diagram 2: Emergency Spill Response Workflow

This diagram outlines the logical steps to safely contain and clean a powder spill.

Spill_Response Spill Spill Detected Assess Assess Volume (< 50g?) Spill->Assess Evacuate Evacuate Lab Call EHS Assess->Evacuate No (Major) PPE_Check Don PPE: Goggles + Double Gloves Assess->PPE_Check Yes (Minor) Contain Cover with Absorbent Pads PPE_Check->Contain Wet Dampen with Solvent (Prevent Dust) Contain->Wet Collect Scoop into Waste Container Wet->Collect Decon Decontaminate Surface (Soap/Water) Collect->Decon

Caption: Step-by-step "Wet-Wipe" protocol to prevent aerosolization during spill cleanup.

Part 7: References

  • PubChem. (n.d.). Methyl 4-hydroxymandelate (Compound Summary). National Center for Biotechnology Information. Retrieved February 28, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Eye and Face Protection (29 CFR 1910.133).[5][6] United States Department of Labor. Retrieved February 28, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved February 28, 2026, from [Link]

Sources

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